8(S)-Hete
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(5Z,8S,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUNAYAEIJYXRB-VYOQERLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101033819 | |
| Record name | 8(S)-Hydroxyeicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101033819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-HETE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
98462-03-4 | |
| Record name | 8(S)-Hydroxyeicosatetraenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98462-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8(S)-Hydroxyeicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101033819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8(S)-Hydroxy-(5Z,9E,11Z,14Z)-eicosatetraenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HETE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of 8(S)-HETE from Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) from arachidonic acid. This compound is a stereospecific bioactive lipid mediator implicated in a variety of physiological and pathophysiological processes, including inflammation, cell migration, and wound healing. A thorough understanding of its synthesis is critical for the development of novel therapeutics targeting these pathways. This document details the enzymatic pathways responsible for this compound production, with a primary focus on the role of 8S-lipoxygenase. It also explores the potential contributions of other enzyme systems, such as cytochrome P450 and cyclooxygenases, as well as non-enzymatic routes. Detailed experimental protocols for the characterization of this compound biosynthesis are provided, along with quantitative data and visualizations of the key metabolic and signaling pathways.
Introduction
Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid, is a key precursor to a vast array of signaling molecules known as eicosanoids. These lipids play crucial roles in regulating inflammation, immunity, and homeostasis. The hydroxyeicosatetraenoic acids (HETEs) are a major class of eicosanoids produced through the oxygenation of arachidonic acid by various enzymatic and non-enzymatic pathways. The specific position and stereochemistry of the hydroxyl group on the eicosanoid backbone confer distinct biological activities. This compound has emerged as a significant signaling molecule, notably involved in promoting corneal epithelial cell migration during wound healing and modulating inflammatory responses.[1][2][3] Its synthesis is a tightly regulated process, primarily driven by the action of a specific lipoxygenase enzyme.
Enzymatic Pathways of this compound Biosynthesis
The formation of this compound from arachidonic acid is predominantly a stereospecific enzymatic reaction. While several enzyme families can metabolize arachidonic acid, the 8S-lipoxygenase pathway is the most direct and specific route to this compound.
The 8S-Lipoxygenase Pathway
The primary enzyme responsible for the synthesis of this compound is 8S-lipoxygenase (8S-LOX).[4][5] This enzyme catalyzes the stereospecific insertion of molecular oxygen at the C-8 position of arachidonic acid. The reaction proceeds through a hydroperoxy intermediate, 8(S)-hydroperoxyeicosatetraenoic acid (8(S)-HPETE), which is subsequently reduced to the more stable this compound by cellular peroxidases, such as glutathione (B108866) peroxidases.
The mechanism involves the stereoselective abstraction of the pro-S hydrogen from the C-10 position of arachidonic acid.[5] Studies using isotopically labeled arachidonic acid have confirmed that the biosynthesis of this compound by 8S-lipoxygenase occurs with complete retention of deuterium (B1214612) labels, indicating that a keto intermediate is not involved.[5][6] The murine ortholog of human 15-lipoxygenase-2 has been identified as an 8S-lipoxygenase.[7][8] This enzyme is predominantly expressed in stratifying epithelia, such as the skin.[3][4]
| Enzyme | Substrate | Specific Activity | Cell/Tissue Source | Reference |
| Recombinant Mouse 8S-Lipoxygenase | Arachidonic Acid | ~0.2 µmol/45 min per mg protein | Expressed in E. coli | [4] |
Other Potential Enzymatic Pathways
While 8S-lipoxygenase is the key enzyme for this compound synthesis, other enzymes involved in arachidonic acid metabolism, such as cytochrome P450 (CYP) and cyclooxygenase (COX), can also produce 8-HETE. However, their contribution to the specific 8(S)-enantiomer is less defined and often results in a racemic or different isomeric mixture.
-
Cytochrome P450 (CYP) Enzymes: CYP enzymes can hydroxylate arachidonic acid at various positions, including C-8.[7][9][10] However, CYP-mediated hydroxylation often lacks the strict stereospecificity of lipoxygenases, typically producing a racemic mixture of (R)- and (S)-HETE enantiomers.[3][11] For instance, while CYP enzymes are known to produce various HETEs, their primary role in hepatic arachidonic acid metabolism is the formation of epoxyeicosatrienoic acids (EETs) and ω- and (ω-1)-hydroxylated products.[9]
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are primarily known for converting arachidonic acid into prostaglandins. However, they can also produce certain HETE isomers.[7] For example, COX-2 can convert arachidonic acid to 11(R)-HETE and 15(R)-HETE.[7] While some studies suggest that 10-HETE, which can be converted to 8-HETE, can be formed by cytochrome P450, the direct, stereospecific synthesis of this compound by COX enzymes has not been clearly established.[7]
Non-Enzymatic Pathway
8-HETE can also be formed non-enzymatically through the auto-oxidation of arachidonic acid by free radicals.[7] This process, known as lipid peroxidation, lacks stereospecificity and results in a racemic mixture of 8(R)-HETE and this compound.[7] The presence of a racemic mixture of HETE enantiomers in a biological sample is often indicative of oxidative stress and non-enzymatic lipid peroxidation.[7]
Experimental Protocols
Solid-Phase Extraction (SPE) of this compound from Biological Samples
This protocol provides a general guideline for the extraction and purification of this compound from liquid biological samples like plasma, serum, or cell culture media using a C18 SPE cartridge.[1][12][13][14]
Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Ultrapure water
-
Formic Acid
-
Internal Standard (e.g., deuterated this compound)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
Centrifuge the sample to remove any particulate matter.
-
Spike the sample with an appropriate internal standard.
-
Acidify the sample to a pH of approximately 3.5-4.0 with dilute formic acid.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 2 mL of methanol.
-
Equilibrate the cartridges with 2 mL of ultrapure water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the acidified sample onto the conditioned cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of ultrapure water to remove polar interferences.
-
Wash the cartridge with 2 mL of hexane to remove nonpolar lipids.
-
-
Elution:
-
Elute the this compound from the cartridge with 1-2 mL of ethyl acetate.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume of a solvent compatible with the subsequent analytical method (e.g., 100 µL of methanol/water, 50:50 v/v).
-
Lipoxygenase Activity Assay (Spectrophotometric)
This protocol is a general method for determining lipoxygenase activity by measuring the formation of conjugated dienes, which absorb light at 234 nm.[5][15][16][17]
Materials:
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 6.3)
-
Arachidonic acid (substrate) solution (e.g., 250 µM)
-
Enzyme extract (e.g., tissue homogenate supernatant)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Reaction Mixture Preparation:
-
In a quartz cuvette, prepare a reaction mixture containing the phosphate buffer and the enzyme extract.
-
-
Blank Measurement:
-
Prepare a blank cuvette containing the buffer and substrate but no enzyme extract. Use this to zero the spectrophotometer at 234 nm.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the arachidonic acid substrate to the sample cuvette and mix by inversion.
-
-
Measurement:
-
Immediately start monitoring the increase in absorbance at 234 nm for a set period (e.g., 1-5 minutes). Record the absorbance at regular intervals (e.g., every 30 seconds).
-
-
Calculation of Activity:
-
Calculate the rate of the reaction (ΔA234/min) from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be expressed as µmoles of hydroperoxide formed per minute per mg of protein, using the molar extinction coefficient of the hydroperoxide product (ε ≈ 23,000-28,000 M⁻¹cm⁻¹).
-
Chiral HPLC Analysis of 8-HETE Enantiomers
This protocol outlines the general principles for the separation of this compound and 8(R)-HETE using chiral High-Performance Liquid Chromatography (HPLC).[18][19][20][21][22]
Principle: Chiral separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Materials:
-
HPLC system with a UV or mass spectrometry detector
-
Chiral HPLC column (e.g., polysaccharide-based or protein-based CSP)
-
Mobile phase (e.g., a mixture of hexane, isopropanol, and acetic acid, to be optimized for the specific column)
-
This compound and 8(R)-HETE standards
-
Prepared sample extract
Procedure:
-
Column Equilibration:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
-
Standard Injection:
-
Inject a standard mixture of this compound and 8(R)-HETE to determine their respective retention times and to confirm the resolution of the two enantiomers.
-
-
Sample Injection:
-
Inject the reconstituted sample extract onto the column.
-
-
Detection and Quantification:
-
Monitor the elution of the enantiomers using a UV detector (at ~235 nm for the conjugated diene) or a mass spectrometer.
-
Identify the this compound and 8(R)-HETE peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each enantiomer by integrating the peak areas and comparing them to a standard curve.
-
Visualization of Pathways
Biosynthesis of this compound from Arachidonic Acid
Caption: Enzymatic conversion of Arachidonic Acid to this compound.
Overview of Arachidonic Acid Metabolic Pathways
Caption: Major metabolic pathways of Arachidonic Acid.
This compound Downstream Signaling
Caption: Key downstream signaling pathways activated by this compound.
Biological Activities and Therapeutic Relevance
This compound exhibits a range of biological activities that make it a molecule of significant interest in pharmacology and drug development.
-
Wound Healing: this compound has been shown to be a key regulator of corneal epithelial cell migration, a critical process in wound healing.[1][2][3]
-
Inflammation: As a lipid mediator, this compound is involved in inflammatory processes.[23]
-
Cell Proliferation and Differentiation: this compound can influence cell proliferation and is implicated in hyperplasia.[11]
-
Gene Regulation: this compound is an activator of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[24][25] PPARs are nuclear receptors that regulate the transcription of genes involved in lipid metabolism and inflammation.
-
Signal Transduction: this compound can activate intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to cellular responses like proliferation and inflammation.[23][26]
The specific roles of this compound in these processes make its biosynthetic pathway, particularly the 8S-lipoxygenase enzyme, an attractive target for the development of new therapeutic agents for a range of conditions, including inflammatory disorders and wound healing applications.
Conclusion
The biosynthesis of this compound from arachidonic acid is a highly specific enzymatic process primarily catalyzed by 8S-lipoxygenase. This pathway leads to the formation of a potent lipid mediator with diverse biological functions. A comprehensive understanding of the enzymatic machinery, reaction kinetics, and downstream signaling of this compound is essential for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. The detailed protocols and data presented in this guide provide a solid foundation for further investigation into the roles of this compound in health and disease and for the exploration of its therapeutic potential.
References
- 1. oxfordbiomed.com [oxfordbiomed.com]
- 2. Cytochrome P-450-dependent oxidation of arachidonic acid to 16-, 17-, and 18-hydroxyeicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blj.journals.ekb.eg [blj.journals.ekb.eg]
- 4. Leukotriene A synthase activity of purified mouse skin arachidonate 8-lipoxygenase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
- 6. Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arachidonic acid metabolism by human cytochrome P450s 2C8, 2C9, 2E1, and 1A2: regioselective oxygenation and evidence for a role for CYP2C enzymes in arachidonic acid epoxygenation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome P-450-dependent oxygenation of arachidonic acid to hydroxyicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. affinisep.com [affinisep.com]
- 14. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 15. resources.bio-techne.com [resources.bio-techne.com]
- 16. protocols.io [protocols.io]
- 17. Lipoxygenase activity determination [protocols.io]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 20. phx.phenomenex.com [phx.phenomenex.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. hplc.eu [hplc.eu]
- 23. researchgate.net [researchgate.net]
- 24. Purification and characterization of lipoxygenase from mung bean (Vigna radiata L.) germinating seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Expeditious Extraction of Histones from Limited Cells or Tissue samples and Quantitative Top-Down Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. diva-portal.org [diva-portal.org]
The Biological Function of 8(S)-HETE in Skin Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8(S)-hydroxyeicosatetraenoic acid [8(S)-HETE] is a bioactive lipid mediator derived from the enzymatic oxidation of arachidonic acid by 8S-lipoxygenase. Emerging evidence indicates that this compound plays a significant role in the pathophysiology of inflammatory skin diseases. This technical guide provides an in-depth overview of the biological functions of this compound in skin inflammation, including its biosynthesis, signaling pathways, and its role in various cutaneous inflammatory conditions. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.
Introduction
Lipid mediators are critical signaling molecules in the initiation, progression, and resolution of inflammation. Among these, the eicosanoids, derived from arachidonic acid, have been extensively studied for their potent pro-inflammatory and anti-inflammatory effects. This compound is a member of the hydroxyeicosatetraenoic acid (HETE) family of eicosanoids. Its production is induced in the skin by inflammatory stimuli, suggesting a direct role in cutaneous inflammatory responses.[1] This guide will explore the multifaceted functions of this compound in skin inflammation, with a focus on its cellular and molecular mechanisms.
Biosynthesis of this compound in the Skin
This compound is synthesized from arachidonic acid through the action of a specific 8S-lipoxygenase (8S-LOX) enzyme.[1] In mouse skin, the expression and activity of this enzyme are induced by topical application of inflammatory agents such as the phorbol (B1677699) ester 12-O-tetradecanoylphorbol-13-acetate (TPA) and the calcium ionophore A23187.[1] The biosynthesis is a stereospecific process, yielding the S-enantiomer almost exclusively.[1]
Figure 1: Biosynthesis pathway of this compound from arachidonic acid.
Signaling Pathways of this compound
The biological effects of this compound are mediated through specific cellular receptors and downstream signaling cascades.
PPARα Signaling in Keratinocytes
In murine keratinocytes, this compound has been identified as a ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2] Activation of PPARα by this compound induces the expression of keratin-1, a marker of keratinocyte differentiation.[2] This suggests a role for this compound in regulating epidermal homeostasis and potentially counteracting the hyperproliferative state seen in some inflammatory skin diseases.
Figure 2: this compound signaling through PPARα in keratinocytes.
Signaling in Inflammatory Cells
While the signaling of 12(S)-HETE through the G-protein coupled receptor GPR31 is well-characterized, a specific high-affinity GPCR for this compound has not yet been definitively identified.[2][3][4] However, 8-HETE is known to be chemotactic for neutrophils.[5] It is plausible that this compound may act through a yet-to-be-identified GPCR or interact with other lipid mediator receptors to exert its effects on inflammatory cells. PPARα is expressed in eosinophils and its activation can inhibit their chemotaxis, suggesting a potential pathway for this compound in these cells.[5]
Role of this compound in Skin Inflammation and Disease
Psoriasis
Several studies have identified 8-HETE in psoriatic skin lesions.[6][7] In an in vitro model of psoriasis, levels of 8-HETE were found to be elevated.[8] While 12-HETE has been more extensively studied in psoriasis, the presence of 8-HETE suggests its contribution to the inflammatory milieu of this disease.
Atopic Dermatitis
The direct role of this compound in atopic dermatitis (AD) is less clear. However, given that AD is characterized by skin barrier dysfunction and immune dysregulation, and this compound is involved in keratinocyte differentiation, its potential involvement in AD pathogenesis is an area for further investigation. One study in a murine model of AD showed that levels of 12-HETEs were elevated in the skin.[9]
Chemotaxis of Inflammatory Cells
8-HETE has been shown to be a chemoattractant for human neutrophils.[5] This suggests that this compound produced in the skin during inflammation can contribute to the recruitment of neutrophils to the site of injury or infection, thereby propagating the inflammatory response.
Quantitative Data
The following tables summarize the available quantitative data on the levels of 8-HETE in skin and its effects on inflammatory cells.
Table 1: Levels of HETEs in Psoriatic Skin
| Mediator | Concentration in Psoriatic Lesions (ng/g wet tissue) | Reference |
| 12-HETE | 3,130.0 ± 2,898.0 | [10] |
| 15-HETE | 3,633.0 ± 1,692.0 | [10] |
| 8-HETE | Detected | [6] |
Note: While 8-HETE was identified, its concentration was not quantified in the cited study.
Table 2: Chemotactic Potency of HETEs on Human Neutrophils
| HETE | Peak Chemotactic Response Concentration (µg/mL) | Reference |
| 5-HETE | 1 | [5] |
| 8-HETE:9-HETE (85:15, w/w) | 5 | [5] |
| 11-HETE | 10 | [5] |
| 12-L-HETE | 10 | [5] |
Experimental Protocols
TPA-Induced Mouse Ear Edema Model
This model is widely used to study acute skin inflammation.
Figure 3: Workflow for the TPA-induced mouse ear edema model.
Protocol:
-
Animal Model: Use C57BL/6 or ICR mice.
-
TPA Solution: Prepare a solution of TPA in acetone (B3395972) (e.g., 2.0-2.5 µg in 20 µL).
-
Application: Apply 10 µL of the TPA solution to the inner and outer surfaces of the mouse ear. The contralateral ear can be treated with acetone as a vehicle control.[2]
-
Measurement of Edema: At various time points (e.g., 6, 24, and 48 hours) after TPA application, measure the ear thickness using a digital micrometer.
-
Biopsy Collection: At the end of the experiment, collect a 6 mm ear punch biopsy and weigh it to determine the increase in ear weight due to edema.
-
Further Analysis: The biopsy can be processed for histological analysis to assess inflammatory cell infiltration or homogenized for the quantification of this compound and other inflammatory mediators.
Quantification of this compound by LC-MS/MS
Protocol:
-
Sample Preparation:
-
Homogenize skin biopsies in a suitable solvent (e.g., methanol).
-
Perform lipid extraction using the Bligh and Dyer method.[3] Briefly, add chloroform (B151607) and water to the homogenate, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in the mobile phase for LC-MS/MS analysis.[3]
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a mobile phase gradient of water and acetonitrile (B52724) containing a small amount of formic acid.
-
Use a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify 8-HETE. The specific mass transition for 8-HETE is m/z 319 -> 115.
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
Figure 4: Schematic of a Boyden chamber for chemotaxis assay.
Protocol:
-
Cell Preparation: Isolate human neutrophils from peripheral blood using density gradient centrifugation.
-
Chamber Setup: Place a microporous membrane (e.g., 3-5 µm pore size) between the upper and lower wells of a Boyden chamber.
-
Chemoattractant: Add this compound (e.g., at a peak concentration of 5 µg/mL) to the lower chamber.[5] Use buffer alone as a negative control.
-
Cell Seeding: Add the neutrophil suspension to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours.
-
Quantification of Migration:
-
Remove the membrane, fix, and stain it.
-
Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.
-
Alternatively, quantify migrated cells by measuring the activity of myeloperoxidase or ATP in the lower chamber.
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
Protocol:
-
Cell Culture: Culture a mast cell line (e.g., RBL-2H3) in appropriate media.
-
Cell Seeding: Seed the mast cells into a 96-well plate.
-
Stimulation: Add this compound at various concentrations to the wells. Use a known mast cell degranulating agent (e.g., compound 48/80) as a positive control and buffer as a negative control.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
β-Hexosaminidase Assay:
-
Add the supernatant to a new plate containing the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate (B86180) buffer.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction with a glycine (B1666218) buffer.
-
Measure the absorbance at 405 nm. The amount of β-hexosaminidase released is proportional to the level of mast cell degranulation.
-
Conclusion
This compound is a key lipid mediator in the complex network of inflammatory signaling in the skin. Its ability to induce keratinocyte differentiation through PPARα and act as a chemoattractant for neutrophils highlights its multifaceted role in both the epidermal response and the innate immune cell infiltration characteristic of skin inflammation. While its precise functions in various inflammatory dermatoses are still being elucidated, targeting the 8S-LOX pathway or the downstream signaling of this compound may represent a novel therapeutic strategy for inflammatory skin diseases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological functions of this important eicosanoid.
References
- 1. youtube.com [youtube.com]
- 2. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator–activated Receptors α and γ Down-regulate Allergic Inflammation and Eosinophil Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Novel Mast Cell Activators Using Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
8(S)-HETE Signaling Through PPARα: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8(S)-hydroxyeicosatetraenoic acid [8(S)-HETE] is a bioactive eicosanoid, a signaling molecule derived from the oxygenation of arachidonic acid by the 8-lipoxygenase (8-LOX) enzyme.[1][2] It has emerged as a potent and selective endogenous ligand for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that functions as a critical regulator of lipid metabolism and inflammation.[1][2][3] The activation of PPARα by this compound initiates a signaling cascade that modulates the expression of a suite of genes involved in fatty acid uptake, β-oxidation, and inflammatory pathways. This technical guide provides a comprehensive overview of the this compound signaling pathway through PPARα, including quantitative data on their interaction, detailed experimental protocols for studying this pathway, and visual representations of the key molecular events.
The this compound/PPARα Signaling Pathway
The signaling cascade is initiated by the binding of this compound to the ligand-binding domain (LBD) of PPARα in the cytoplasm. This binding event induces a conformational change in the PPARα protein, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated this compound-PPARα complex then heterodimerizes with the Retinoid X Receptor (RXR). This heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[2] This binding initiates the transcription of genes primarily involved in lipid catabolism and the suppression of inflammatory responses.[1][2][4]
Figure 1: this compound signaling pathway through PPARα.
Quantitative Data
The interaction between this compound and PPARα has been quantified in several studies. The following tables summarize key quantitative data.
Table 1: Binding Affinity of this compound for PPARα
| Parameter | Value | Assay Method | Species | Reference |
| IC50 | ≈ 500 nM | Competition Binding Assay | Xenopus | [2] |
Table 2: Functional Activation of PPARα by this compound
| Parameter | Concentration | Assay Method | Cell Line | Fold Induction (vs. Vehicle) | Reference |
| Significant Activation | 1 µM | Transactivation Assay | CV-1 | Not specified | [5] |
| EC50 | Not Determined | Transactivation Assay | CV-1 | - | [5] |
Experimental Protocols
Competition Binding Assay
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to PPARα.
Figure 2: Workflow for a competition binding assay.
Detailed Methodology (based on[2])
-
Protein Preparation: Glutathione S-transferase (GST)-fused Xenopus PPARα ligand-binding domain (LBD) is expressed in and purified from E. coli.
-
Reaction Mixture:
-
GST-xPPARα protein
-
Radiolabeled ligand (e.g., [3H]GW2331) at a fixed concentration.
-
Increasing concentrations of unlabeled this compound.
-
Binding buffer (specific composition to be optimized, typically includes a buffering agent like Tris-HCl, salts, and a reducing agent like DTT).
-
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 16 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter to separate the protein-bound radioligand from the free radioligand. The filter is then washed with cold binding buffer.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand, is determined by non-linear regression analysis.
Reporter Gene Assay (Transactivation Assay)
This cell-based assay measures the ability of this compound to activate the transcriptional activity of PPARα.
Figure 3: Workflow for a reporter gene assay.
Detailed Methodology (based on[5])
-
Cell Culture: CV-1 (monkey kidney fibroblast) or HepG2 (human hepatoma) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Plasmid Constructs:
-
PPARα Expression Vector: A plasmid containing the full-length cDNA for PPARα under the control of a strong constitutive promoter (e.g., pCMX-mPPARα). Alternatively, a chimeric receptor consisting of the GAL4 DNA-binding domain fused to the PPARα LBD can be used.
-
Reporter Plasmid: A plasmid containing a luciferase reporter gene driven by a promoter with one or more copies of a PPRE (e.g., pACOX-PPREx3-tk-luc). If a GAL4-PPARα chimera is used, the reporter will contain GAL4 upstream activating sequences (UAS).
-
Internal Control Plasmid: A plasmid expressing a different reporter (e.g., β-galactosidase) under a constitutive promoter is often co-transfected to normalize for transfection efficiency.
-
-
Transfection: Cells are transiently transfected with the plasmid constructs using a suitable method such as lipid-mediated transfection (e.g., Lipofectamine) or electroporation.
-
Treatment: After a recovery period (e.g., 24 hours), the cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the treatment for a specified time (e.g., 24-48 hours).
-
Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and then lysed using a specific lysis buffer to release the cellular contents, including the reporter enzymes.
-
Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate. The β-galactosidase activity is also measured if an internal control is used.
-
Data Analysis: Luciferase activity is normalized to the internal control activity. The results are typically expressed as fold induction over the vehicle control. Dose-response curves are generated to determine the EC50 value, the concentration of the agonist that produces 50% of the maximal response.
Downstream Target Genes and Cellular Responses
Activation of PPARα by this compound leads to the transcriptional regulation of a variety of genes, primarily those involved in lipid metabolism.
Table 3: Key Downstream Target Genes of PPARα
| Gene | Function | Consequence of Upregulation |
| ACOX1 (Acyl-CoA Oxidase 1) | Rate-limiting enzyme in peroxisomal β-oxidation | Increased breakdown of very long-chain fatty acids |
| CPT1A (Carnitine Palmitoyltransferase 1A) | Rate-limiting enzyme in mitochondrial fatty acid transport | Increased mitochondrial β-oxidation of long-chain fatty acids |
| CYP4A family (Cytochrome P450, family 4, subfamily A) | Involved in ω-oxidation of fatty acids | Alternative pathway for fatty acid catabolism |
| FABP1 (Fatty Acid Binding Protein 1) | Intracellular fatty acid transport | Enhanced fatty acid uptake and trafficking |
The upregulation of these and other target genes results in an overall increase in fatty acid catabolism, leading to reduced cellular lipid accumulation. This has important physiological implications in tissues with high fatty acid flux, such as the liver, heart, and skeletal muscle. Furthermore, the activation of PPARα by this compound can exert anti-inflammatory effects by inhibiting the activity of pro-inflammatory transcription factors like NF-κB.[6]
Conclusion
This compound is a key endogenous signaling molecule that potently and selectively activates PPARα. This interaction triggers a transcriptional program that enhances lipid catabolism and mitigates inflammation. The detailed understanding of this signaling pathway, facilitated by the experimental approaches outlined in this guide, is crucial for researchers in the fields of metabolism, inflammation, and drug discovery. The development of selective PPARα modulators that mimic or antagonize the effects of this compound holds therapeutic promise for a range of metabolic and inflammatory disorders. Further research focusing on in vivo studies and the tissue-specific roles of the this compound/PPARα axis will continue to unravel the complexities of this important signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene repression through epigenetic modulation by PPARA enhances hepatocellular proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
role of 8(S)-HETE in corneal wound healing
Whitepaper: The Role of 8(S)-HETE in Corneal Wound Healing
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Corneal epithelial wound healing is a highly regulated process critical for maintaining ocular integrity and preserving vision. The initial and most crucial phase of this repair is the rapid migration of epithelial cells to cover the defect. Research has identified lipid mediators, derived from arachidonic acid, as key players in this process. This technical guide focuses on the specific role of 8(S)-hydroxyeicosatetraenoic acid (this compound), a lipoxygenase (LOX) pathway metabolite, as a primary regulator of corneal epithelial cell migration. Unlike other eicosanoids that primarily influence proliferation or inflammation, this compound's singular role in promoting cell movement makes it a molecule of significant interest for targeted therapeutic development. This document synthesizes the current understanding of its mechanism of action, details the experimental protocols used in its study, and presents quantitative data and signaling pathway models to provide a comprehensive resource for the scientific community.
Biosynthesis and Specificity of this compound
This compound is an eicosanoid synthesized from arachidonic acid (AA) via the lipoxygenase (LOX) enzyme pathway. Following a corneal injury, phospholipases release AA from cell membrane phospholipids. The LOX enzyme then acts on AA to produce various hydroxyeicosatetraenoic acids (HETEs). In the rat cornea, normal corneoscleral rims metabolize AA into 12-HETE, 8-HETE, and 9-HETE. Chiral-phase analysis confirms that these are exclusively the (S)-enantiomers, indicating they are products of LOX activity.[1]
Crucially, studies have demonstrated a high degree of specificity in their function. While multiple HETE isomers are produced, only this compound has been shown to be the key metabolite that regulates corneal epithelial cell migration during wound healing.[1]
Core Function: Regulation of Corneal Epithelial Migration
The primary function of this compound in corneal wound healing is the direct stimulation of epithelial cell migration. This is distinct from cell proliferation, which is regulated by other factors.[1]
Experiments using the established LOX inhibitor esculetin (B1671247) have shown that blocking HETE synthesis leads to a significant delay in epithelial wound closure in both cell and organ culture assays. This delay is accompanied by a marked disruption of the filamentous-actin (F-actin) cytoskeleton, which is essential for cell motility.[1] The inhibitory effects of esculetin on both F-actin organization and wound closure can be completely reversed by the exogenous addition of this compound.[1] In stark contrast, the addition of other isomers like 12(S)-HETE or 9-HETE has no effect on reversing this inhibition of migration.[1]
It is important to note that while this compound restores migration, it does not reverse the decreased mitotic rate caused by LOX inhibition, highlighting its specific role in the migratory phase of wound healing.[1]
Data Presentation: Effect of this compound on Corneal Re-epithelialization
The following table summarizes the qualitative and quantitative findings from key studies on this compound and its impact on corneal wound healing.
| Experimental Model | Treatment Group | Key Finding | Quantitative Effect | Citation |
| Organ-cultured Rat Cornea | Control | Complete re-epithelialization | N/A | |
| Organ-cultured Rat Cornea | Esculetin (LOX Inhibitor) | Delayed epithelial healing; Disrupted F-actin | Significant delay in wound closure | [1] |
| Organ-cultured Rat Cornea | Esculetin + this compound | Restored epithelial migration and F-actin organization | Complete reversal of esculetin's inhibitory effect | [1] |
| Organ-cultured Rat Cornea | Esculetin + 12-HETE / 9-HETE | No effect on migration or F-actin organization | No reversal of esculetin's inhibitory effect | [1] |
| Cell-culture Rat Cornea | Esculetin + this compound | Did not reverse decreased mitotic rate | No effect on proliferation | [1] |
Mechanism of Action and Signaling Pathway
The pro-migratory effect of this compound is mediated through its influence on the cellular cytoskeleton and adhesion machinery. Cell migration requires a dynamic cycle of assembling and disassembling focal adhesions and reorganizing the actin cytoskeleton to generate locomotive force.[2]
While the precise receptor for this compound in the cornea has not been fully elucidated, its downstream effects point to a signaling cascade that involves key focal adhesion proteins like paxillin (B1203293).[3] Wounding of corneal epithelial cells induces the phosphorylation of paxillin, a critical step in the formation of focal adhesions and cell migration.[4][5] Studies on related signaling pathways show that lipid mediators can induce Rho activation, which in turn leads to the tyrosine phosphorylation of paxillin, a key event in promoting epithelial migration.[3] this compound's ability to restore F-actin organization strongly suggests it activates a pathway that modulates the activity of such focal adhesion and cytoskeletal regulatory proteins.
Visualization: this compound Signaling Pathway
Caption: Proposed signaling pathway for this compound-mediated corneal epithelial cell migration.
Experimental Protocols
Investigating the role of this compound requires robust in vitro and ex vivo models. Below are detailed protocols for key experiments cited in the literature.
Protocol: Organ Culture Model of Corneal Wound Healing
This ex vivo model provides a physiologically relevant system to study epithelial migration.[6][7][8][9]
-
Tissue Preparation:
-
Enucleate eyes from euthanized animals (e.g., Sprague-Dawley rats).
-
Dissect the cornea with a 2-3 mm scleral rim under sterile conditions.
-
-
Wound Creation:
-
Place the cornea, epithelial side up, on a sterile surface.
-
Create a standardized central epithelial defect (e.g., 3 mm diameter) using a trephine or a fine sterile blade, carefully removing the epithelium without damaging Bowman's layer.
-
-
Organ Culture:
-
Place the wounded cornea on a sterile grid or agar (B569324) base in a culture dish.
-
Add culture medium (e.g., DMEM supplemented with antibiotics and serum) until it reaches the scleral rim, leaving the corneal epithelium exposed to the air-liquid interface.
-
Add test compounds (e.g., this compound, esculetin) to the medium.
-
-
Analysis:
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
At specified time points (e.g., 0, 12, 24, 36 hours), stain the cornea with fluorescein (B123965) dye.
-
Capture images of the wound area under a fluorescence microscope.
-
Quantify the remaining wound area using image analysis software to determine the rate of re-epithelialization.
-
Visualization: Experimental Workflow for Organ Culture Assay
Caption: Workflow for the ex vivo corneal organ culture wound healing assay.
Protocol: Immunofluorescence Staining of F-Actin
This protocol is used to visualize the cytoskeletal organization within corneal epithelial cells.[10][11][12][13]
-
Sample Preparation:
-
For cultured cells: Grow cells on glass coverslips to the desired confluency and perform scratch wound assay if needed.
-
For tissue: Use whole-mount corneas or cryosections.
-
-
Fixation:
-
Gently wash the sample twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4.
-
Fix the sample with 3.7-4% methanol-free formaldehyde (B43269) in PBS for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Wash twice with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 5-10 minutes to allow antibody/stain entry.
-
-
Blocking (Optional but Recommended):
-
Wash twice with PBS.
-
Incubate with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 20-30 minutes to reduce non-specific background staining.
-
-
Staining:
-
Dilute fluorescently-conjugated phalloidin (B8060827) (e.g., Phalloidin-Rhodamine) in PBS with 1% BSA to its working concentration.
-
Incubate the sample with the phalloidin solution for 20-40 minutes at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslip or tissue onto a microscope slide with an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope with the appropriate filter sets.
-
Comparative Roles of HETE Isomers and Therapeutic Implications
The specificity of this compound's action is critical from a drug development perspective. While this compound promotes migration, other isomers like 12(S)-HETE are implicated in growth factor-mediated proliferation of corneal epithelial cells. This functional divergence allows for the possibility of creating highly targeted therapies. A drug that specifically mimics or enhances the action of this compound could accelerate the initial, critical phase of wound closure (re-epithelialization) without inducing unwanted proliferation, which could have negative consequences.
Visualization: Divergent Roles of HETE Isomers
Caption: Functional divergence of this compound and 12(S)-HETE in corneal wound healing.
Conclusion and Future Directions
This compound has been unequivocally identified as a key endogenous lipid mediator that specifically regulates the migratory phase of corneal epithelial wound healing. Its mechanism of action is tied to the proper organization of the F-actin cytoskeleton, a fundamental requirement for cell motility. The high specificity of this compound, distinguishing it from other HETE isomers that regulate proliferation, presents a unique opportunity for the development of targeted therapeutics. Agonists of the this compound signaling pathway could potentially accelerate corneal wound closure, reducing the risk of infection and vision-impairing complications.
Future research should focus on identifying the specific cell surface receptor for this compound in corneal epithelial cells and fully elucidating the downstream signaling cascade that links receptor activation to cytoskeletal rearrangement. Such discoveries would provide more precise targets for drug design and further advance the development of novel treatments for ocular surface injuries.
References
- 1. researchgate.net [researchgate.net]
- 2. Actin in human corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential regulation of focal adhesion kinase and paxillin phosphorylation by the small GTP-binding protein Rho in human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Role of JNK-dependent serine phosphorylation of paxillin in migration of corneal epithelial cells during wound closure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of initial wound healing responses in rat corneas in organ culture by mesodermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of a Robust and Simple Corneal Organ Culture Model to Monitor Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel protocol of whole mount electro-immunofluorescence staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Actin Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. F-Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
involvement of 8(S)-HETE in MAPK signaling cascade
An In-depth Technical Guide on the Involvement of 8(S)-HETE in the MAPK Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
Abstract
8(S)-hydroxyeicosatetraenoic acid (this compound), a lipoxygenase metabolite of arachidonic acid, is an important signaling molecule implicated in a variety of physiological and pathological processes, including inflammation, cell migration, and proliferation.[1] A growing body of evidence indicates that many of the biological effects of this compound are mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This technical guide provides a comprehensive overview of the involvement of this compound in the MAPK pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades and workflows.
Introduction to this compound and the MAPK Signaling Cascade
This compound is produced from arachidonic acid via the action of lipoxygenase enzymes.[2][3] It has been shown to act as a pro-inflammatory and proliferative agent in various cell types.[4] The MAPK signaling cascade is a crucial pathway that transduces extracellular signals into cellular responses. The three major well-characterized MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[5] Activation of these kinases through a phosphorylation cascade plays a pivotal role in regulating gene expression, cell growth, differentiation, and apoptosis.[6] Emerging research indicates that this compound exerts its effects by activating all three of these major MAPK pathways, often initiated through G-protein coupled receptors (GPCRs).[1][7]
Quantitative Data on this compound-Mediated MAPK and NF-κB Activation
The following tables summarize the quantitative data from a key study investigating the effect of 8-HETE on MAPK and NF-κB activation in human ventricular cardiomyocyte (RL-14) cells.
Table 1: Effect of 8-HETE on MAPK Protein Phosphorylation
| Target Protein | Treatment | Fold Increase vs. Control (Mean ± SEM) | Statistical Significance (p-value) |
| Phospho-ERK1/2 (pT202/Y204) | 10 µM 8-HETE for 2h | 2.8 ± 0.3 | < 0.05 |
| Phospho-p38 MAPK (pT180/Y182) | 10 µM 8-HETE for 2h | 3.1 ± 0.4 | < 0.05 |
| Phospho-JNK1/2/3 (pT183/Y185) | 10 µM 8-HETE for 2h | 2.5 ± 0.2 | < 0.05 |
Data extracted from Maayah et al., 2015 as presented in a ResearchGate figure description.[4][8]
Table 2: Effect of 8-HETE on NF-κB Binding Activity
| Target | Treatment | Fold Increase vs. Control (Mean ± SEM) | Statistical Significance (p-value) |
| NF-κB Binding Activity | 10 µM 8-HETE for 2h | 2.2 ± 0.2 | < 0.05 |
Data extracted from Maayah et al., 2015 as presented in a ResearchGate figure description.[4][8]
Signaling Pathways and Experimental Workflows
This compound-Induced MAPK Signaling Pathway
This compound is proposed to bind to a currently unidentified G-protein coupled receptor (GPCR) on the cell surface. This interaction initiates a downstream signaling cascade that leads to the activation of the three major MAPK pathways: ERK, JNK, and p38. This activation is characterized by the dual phosphorylation of the kinases on threonine and tyrosine residues. Concurrently, this signaling cascade can also lead to the activation of the NF-κB transcription factor.
References
- 1. benchchem.com [benchchem.com]
- 2. 8(S)-hydroxyeicosatetraenoic acid is the lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration in the rat cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing spatiotemporally organized GPCR signaling using genetically encoded molecular tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Activation of MAPKs by G Protein-Coupled Receptors | Springer Nature Experiments [experiments.springernature.com]
- 6. MAPK Pathways Coordinate Stress Adaptation by Mobilizing Specialized Gene Modules in Entomopathogenic Fungus Beauveria bassiana [mdpi.com]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
8(S)-HETE: An Endogenous Ligand for Peroxisome Proliferator-Activated Receptors
A Technical Guide for Researchers and Drug Development Professionals
Introduction
8(S)-hydroxyeicosatetraenoic acid, or 8(S)-HETE, is an eicosanoid, a signaling molecule derived from the oxygenation of arachidonic acid primarily through the action of lipoxygenases.[1] As a potent bioactive lipid, this compound is involved in various physiological processes, including keratinocyte differentiation.[2] Emerging evidence has identified this compound as an endogenous ligand for nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptor (PPAR) subfamily.[1][3] This guide provides a comprehensive technical overview of the role of this compound as a nuclear receptor ligand, focusing on its receptor selectivity, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Core Interaction: this compound and PPARs
Nuclear receptors are a superfamily of ligand-inducible transcription factors that regulate gene expression in response to small lipophilic molecules.[1][4] Upon ligand binding, these receptors undergo a conformational change, recruit coactivator proteins, and bind to specific DNA sequences known as hormone response elements to modulate the transcription of target genes.[1][5]
This compound has been identified as a potent and selective activator of PPARα.[6][7] It also demonstrates the ability to activate PPARδ, and to a lesser extent PPARγ, typically at higher concentrations.[8][9] This interaction positions this compound as a key signaling molecule in the regulation of lipid metabolism and inflammation, processes centrally governed by PPARs.[1][3]
Quantitative Data: Receptor Activation
The potency and selectivity of this compound for different PPAR isoforms have been quantified using various cellular assays. The following table summarizes the available data on the activation of PPARs by this compound.
| Receptor Isoform | Assay Type | Cell Line | Effective Concentration | Fold Activation (vs. Vehicle) | Reference |
| PPARα | Luciferase Reporter | Primary Keratinocytes | 1 µM | Significant Activation | [8][9] |
| PPARα | Luciferase Reporter | CV-1 | 0.3 µM - 1 µM | Selective & Significant Activation | [6] |
| PPARδ | Luciferase Reporter | Primary Keratinocytes | >1 µM | Moderate Activation | [8][9] |
| PPARγ | Luciferase Reporter | Primary Keratinocytes | >1 µM | Minimal to No Activation | [8][9] |
Signaling Pathway and Experimental Workflows
The mechanism of PPAR activation by this compound follows a canonical nuclear receptor signaling pathway. This process, along with the standard experimental workflow used to verify it, can be visualized.
Signaling Pathway Diagram
The diagram below illustrates the sequence of events following cellular exposure to this compound, leading to the transcriptional regulation of target genes.
Caption: this compound binds to and activates PPARα, leading to heterodimerization with RXR and gene transcription.
Experimental Workflow: Luciferase Reporter Assay
To quantify the ability of this compound to activate PPARs, a luciferase reporter assay is commonly employed. This workflow outlines the key steps in this process.
Caption: A standard workflow for determining the agonist activity of this compound on PPAR isoforms.
Detailed Experimental Protocols
Accurate characterization of this compound as a nuclear receptor ligand relies on precise and robust experimental techniques. Below are detailed protocols for three key assays.
Dual-Luciferase® Reporter Gene Assay for PPAR Activation
This assay quantifies the ability of a compound to activate a specific PPAR isoform, leading to the expression of a reporter gene (luciferase).[8][10][11]
Objective: To measure the dose-dependent activation of a specific PPAR isoform (α, δ, or γ) by this compound.
Materials:
-
Cell Line: A suitable mammalian cell line, such as HEK293, COS-7, or CV-1.[8][11]
-
Expression Plasmids:
-
Full-length human or mouse PPARα, PPARδ, or PPARγ expression vector.
-
Luciferase reporter plasmid containing multiple PPAR response elements (PPREs) upstream of a minimal promoter.
-
A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-CMV).[8]
-
-
Reagents:
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
Transfection reagent (e.g., Lipofectamine®).
-
This compound stock solution (in ethanol (B145695) or DMSO).
-
Dual-Luciferase® Reporter Assay System.
-
96-well white, clear-bottom assay plates.
-
Protocol:
-
Cell Culture & Transfection:
-
One day prior to transfection, seed cells in a 96-well plate to be 80-90% confluent at the time of transfection.
-
Co-transfect cells with the PPAR expression vector, the PPRE-luciferase reporter, and the Renilla control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 4-6 hours of transfection, replace the transfection medium with fresh culture medium.
-
Prepare serial dilutions of this compound in serum-free medium. A typical concentration range is 0.1 µM to 30 µM. Include a vehicle control (e.g., DMSO ≤ 0.1%).[10]
-
Add the diluted compounds to the cells and incubate for 22-24 hours at 37°C.[10]
-
-
Lysis and Luminescence Measurement:
-
Discard the treatment media and gently wash the cells with PBS.
-
Add 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.
-
Measure Firefly luciferase activity by adding Luciferase Assay Reagent II (LAR II) to each well and reading luminescence on a plate reader.
-
Subsequently, add Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.
-
Calculate the "Fold Activation" by dividing the normalized luciferase activity of this compound-treated wells by the normalized activity of the vehicle control wells.
-
Plot the fold activation against the log of the this compound concentration and fit a non-linear regression curve to determine the EC50 value.[10]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay measures the ligand-dependent interaction between a nuclear receptor's ligand-binding domain (LBD) and a coactivator peptide.[12][13][14]
Objective: To confirm that this compound induces a conformational change in the PPAR LBD that promotes the recruitment of a coactivator.
Materials:
-
Recombinant Proteins:
-
Reagents:
-
Assay buffer (specific formulation depends on the kit, often containing DTT).[15]
-
This compound stock solution.
-
384-well low-volume black assay plates.
-
Protocol:
-
Reagent Preparation:
-
Assay Assembly (20 µL final volume):
-
Add 5 µL of the serially diluted this compound solution to the assay plate.
-
Add 5 µL of the 4X GST-PPAR-LBD solution to all wells.
-
Add 10 µL of the 4X peptide/antibody mixture to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader equipped for TR-FRET. Excite the terbium donor at ~340 nm and measure emissions at ~495 nm (terbium) and ~520 nm (fluorescein).[14] A time delay of 50-100 µs is used to reduce background fluorescence.[14][15]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm) for each well.
-
The ligand EC50 is determined from a dose-response curve of the TR-FRET ratio versus the ligand concentration. This composite value reflects the ligand's ability to bind the receptor, induce a conformational change, and recruit the coactivator peptide.[13]
-
Radioligand Competition Binding Assay
This assay directly measures the ability of a test compound (this compound) to displace a known high-affinity radiolabeled ligand from the PPAR-LBD.
Objective: To determine the binding affinity (Ki) of this compound for a specific PPAR isoform.
Materials:
-
Recombinant Protein: Purified PPAR-LBD (α, δ, or γ).
-
Radioligand: A high-affinity tritiated ([³H]) or iodinated ([¹²⁵I]) PPAR ligand (e.g., [³H]-Rosiglitazone for PPARγ).[16][17]
-
Reagents:
Protocol (SPA Format):
-
Protein Immobilization:
-
Add a solution of His-tagged PPAR-LBD to each well of a 384-well Ni-chelate coated plate.
-
Incubate for 30-60 minutes to allow the protein to bind to the plate surface. Wash wells with assay buffer.[16]
-
-
Competition Reaction:
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours), with gentle agitation.
-
Centrifuge the plate briefly to ensure beads settle.
-
Count the plate in a microplate scintillation counter. Only radioligand bound to the receptor-coated beads will be in close enough proximity to excite the scintillant within the bead and generate a signal.
-
-
Data Analysis:
-
Plot the scintillation counts against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value, which is the concentration of this compound required to displace 50% of the bound radioligand.
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. uniprot.org [uniprot.org]
- 3. Peroxisome Proliferator Activated Receptor A Ligands as Anticancer Drugs Targeting Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. korambiotech.com [korambiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. giffordbioscience.com [giffordbioscience.com]
Physiological Concentration of 8(S)-HETE: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the physiological concentrations of 8(S)-hydroxyeicosatetraenoic acid [8(S)-HETE] in human tissues and fluids. It is intended for researchers, scientists, and drug development professionals working on eicosanoid signaling and related therapeutic areas. This document summarizes available quantitative data, details common experimental protocols for this compound quantification, and visualizes key signaling pathways and experimental workflows.
Introduction
This compound is a bioactive lipid mediator derived from the metabolism of arachidonic acid by lipoxygenase enzymes. It is implicated in a variety of physiological and pathological processes, including inflammation, cell migration, and proliferation. Understanding the baseline physiological concentrations of this compound in various tissues is crucial for elucidating its biological roles and for the development of novel therapeutics targeting its pathways.
Data Presentation: Physiological Concentrations of this compound
Quantitative data on the physiological concentrations of this compound in healthy human tissues is limited in the scientific literature. Much of the existing research focuses on its elevated levels in disease states or in response to stimuli. However, some data is available for human blood products. The following table summarizes the reported concentrations of this compound in human plasma and serum. It is important to note the specific conditions under which these measurements were made, as the levels can change rapidly upon stimulation or coagulation.
| Biological Matrix | Species | Condition | Concentration (ng/mL) | Analytical Method | Citation |
| Human Plasma | Human | Zymosan-stimulated whole blood | 1.18 ± 0.2 | UHPLC-ECAPCI/HRMS | [1] |
| Human Serum | Human | During intrinsic pathway of coagulation | 7.26 ± 0.6 | UHPLC-ECAPCI/HRMS | [1] |
Note: Data for other healthy human tissues such as the brain, liver, kidney, lung, and heart are not well-established in the current literature. The provided values for blood products reflect concentrations under specific ex vivo conditions and may not represent the circulating baseline levels in vivo.
Signaling Pathways of this compound
This compound exerts its biological effects through various signaling pathways, primarily involving the activation of peroxisome proliferator-activated receptors (PPARs) and influencing inflammatory cascades.
This compound Signaling via PPARα
This compound is a potent activator of PPARα, a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation.
References
The Potential Role of 8(S)-HETE in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8(S)-hydroxyeicosatetraenoic acid, or 8(S)-HETE, is a lipid mediator derived from the enzymatic oxidation of arachidonic acid by lipoxygenase (LOX) enzymes. While the roles of other hydroxyeicosatetraenoic acids (HETEs), such as 5-HETE, 12-HETE, and 15-HETE, in cancer progression have been more extensively studied, the specific contributions of this compound are less well-defined and appear to be context-dependent. This technical guide provides a comprehensive overview of the current understanding of this compound's potential involvement in cancer, detailing its biosynthesis, signaling pathways, and the experimental methodologies used to investigate its effects.
Biosynthesis of this compound
This compound is produced from arachidonic acid via the lipoxygenase pathway. In mice, the synthesis of this compound is primarily attributed to the activity of 8-lipoxygenase (8-LOX), the murine ortholog of human 15-lipoxygenase-2 (15-LOX-2).[1] The stereospecificity of this compound indicates its enzymatic origin, distinguishing it from racemic mixtures of HETEs that can be formed through non-enzymatic lipid peroxidation.[2]
Signaling Pathways and Cellular Effects
The biological effects of HETEs are mediated through various signaling pathways, often leading to changes in cell proliferation, migration, and survival. While direct evidence for this compound in cancer is limited, studies on other HETEs and related models provide insights into its potential mechanisms of action.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a crucial regulator of cell proliferation and survival.[3] Some HETEs have been shown to activate this pathway. While direct evidence for this compound is scarce, it is plausible that it could modulate MAPK signaling in certain cancer cells.
NF-κB Signaling
The NF-κB signaling pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in many cancers.[4] Some lipoxygenase products can activate NF-κB.[2] The potential for this compound to modulate NF-κB activity in cancer cells warrants further investigation.
Peroxisome Proliferator-Activated Receptors (PPARs)
This compound has been identified as an endogenous ligand for PPARα.[5] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. The activation of PPARα by this compound could have dual roles in cancer, either promoting or suppressing tumor growth depending on the cellular context.[5][6]
Quantitative Data on the Biological Activity of this compound
Quantitative data on the specific effects of this compound in cancer models is limited. The following table summarizes available data, primarily from non-cancer or murine studies, to provide a comparative context for its potential biological activities.
| Biological Activity | Molecule | Assay System | Effective Concentration / IC50 | Reference |
| Cell Proliferation | 8-HETE | Murine Carcinoma Cell Line (CH72) | 5 µM (caused G1 cell cycle arrest) | [7] |
| Cell Migration | This compound | Rat Corneal Epithelial Organ Culture | Complete reversal of inhibition at tested concentrations | [2][8] |
| PKC Activation | This compound | Mouse Keratinocytes | IC50: 100 µM | [2] |
| PPARα Activation | This compound | N/A | As low as 0.3 µM | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the potential role of this compound in cancer progression.
Cell Proliferation Assay (MTT/XTT Assay)
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., ethanol).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT/XTT Addition: Add 10 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well. Read the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.
Transwell Migration and Invasion Assay
Methodology:
-
Insert Preparation: For invasion assays, coat the upper surface of an 8 µm pore size transwell insert with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell Seeding: Resuspend cancer cells in serum-free medium and seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the transwell insert.
-
Chemoattractant: In the lower chamber, add medium containing this compound at various concentrations. Use serum-free medium with vehicle as a negative control and medium with 10% FBS as a positive control.
-
Incubation: Incubate the plate at 37°C for 12-24 hours.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Counting: Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet. Count the number of migrated cells in several random fields under a microscope.
Western Blot for MAPK and NF-κB Pathway Activation
Methodology:
-
Cell Lysis: Treat cancer cells with this compound for various time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, p38 (for MAPK pathway) or p65, IκBα (for NF-κB pathway) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The role of this compound in cancer progression is an emerging area of research with evidence suggesting its involvement in key cellular processes such as proliferation and migration. However, its precise functions appear to be highly dependent on the specific cancer type and the broader tumor microenvironment. The limited availability of direct quantitative data for this compound in human cancers underscores the need for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to systematically explore the mechanisms of action of this compound and to evaluate its potential as a therapeutic target in oncology. Future studies focusing on the direct effects of this compound on various cancer cell lines, its interaction with specific receptors, and its impact on gene expression will be crucial for elucidating its definitive role in cancer progression.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogenic Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator Activated Receptor A Ligands as Anticancer Drugs Targeting Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of PPARs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An antitumorigenic role for murine 8S-lipoxygenase in skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8(S)-hydroxyeicosatetraenoic acid is the lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration in the rat cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 8(S)-HETE in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a lipoxygenase metabolite of arachidonic acid involved in various physiological and pathological processes, including inflammation and cell migration.[1][2] Accurate measurement of its levels in biological matrices like plasma is crucial for understanding its role in disease and for the development of novel therapeutics. The described method utilizes solid-phase extraction (SPE) for sample cleanup, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for the analysis of this important lipid mediator.
Introduction
This compound is an eicosanoid, a class of signaling molecules derived from fatty acids that are pivotal in numerous biological processes.[1] It is produced from arachidonic acid via the lipoxygenase (LOX) pathway.[1][3] Functionally, this compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα, and is implicated in signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to pro-inflammatory responses.[1][4] Given its biological significance, the ability to accurately quantify this compound in plasma is essential for both basic research and clinical studies.
LC-MS/MS has become the gold standard for the quantification of eicosanoids due to its superior sensitivity, specificity, and ability to distinguish between isomers, a common challenge with immunoassays.[5][6] This document provides a detailed protocol for the extraction and analysis of this compound from human plasma, along with performance characteristics of the method.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocols
Materials and Reagents
-
This compound standard (Cayman Chemical or equivalent)
-
This compound-d8 internal standard (Cayman Chemical or equivalent)
-
LC-MS grade methanol (B129727), acetonitrile, water, and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Human plasma (collected in EDTA tubes)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Plasma Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.
-
Internal Standard Spiking: To 200 µL of plasma, add the internal standard (e.g., this compound-d8) to a final concentration of approximately 5 ng/mL.[5]
-
Acidification: Acidify the plasma sample with 1% formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.[5]
-
Elution: Elute the this compound and internal standard with 1 mL of methanol or ethyl acetate.[5]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[5]
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)[5] |
| Mobile Phase A | Water with 0.1% formic acid[5] |
| Mobile Phase B | Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid[5] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL[6] |
| Column Temperature | 40 °C |
| Gradient | A suitable gradient should be optimized to ensure separation from isomers. A typical starting condition is 20% B, increasing to 95% B over 15 minutes.[6] |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[5] |
| Capillary Voltage | 3.1 kV[3] |
| Source Temp. | 150 °C[3] |
| Desolvation Temp. | 400 °C[3] |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 319.2[5] | 115.1, 179.1[5] |
| This compound-d8 (IS) | 327.2[5] | (To be determined based on fragmentation) |
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the LC-MS/MS method for the quantification of this compound in plasma.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.05 - 3 ng/mL | [5][6] |
| Upper Limit of Quantification (ULOQ) | 500 - 5000 pg/mL | [7] |
| Linearity (r²) | > 0.99 | [8] |
| Accuracy (% Recovery) | 88.30% - 111.25% | [5] |
| Precision (%CV) | 1.03% - 11.82% | [5] |
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.025 |
| 0.5 | 0.128 |
| 1.0 | 0.255 |
| 5.0 | 1.275 |
| 10.0 | 2.550 |
| 50.0 | 12.750 |
| 100.0 | 25.500 |
Note: The data in Table 2 is representative and should be generated for each analytical run.
Conclusion
The LC-MS/MS method presented provides a reliable and sensitive approach for the quantification of this compound in human plasma. The detailed protocol for sample preparation and instrumental analysis, along with the summarized performance data, offers a comprehensive guide for researchers, scientists, and drug development professionals. This method is well-suited for studies investigating the role of this compound in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. cufind.campbell.edu [cufind.campbell.edu]
- 3. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 8-HETE (HMDB0004679) [hmdb.ca]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for 8(S)-HETE Extraction from Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) is a bioactive lipid mediator derived from the lipoxygenase pathway of arachidonic acid metabolism.[1][2] It plays a significant role in various physiological and pathological processes, including the regulation of corneal epithelial cell migration and wound healing.[1][2] Accurate quantification of this compound in cell culture media is crucial for studying its biological functions and for the development of novel therapeutics. This document provides a detailed protocol for the extraction of this compound from cell culture media using solid-phase extraction (SPE), a robust and widely used technique for the purification and concentration of analytes from complex matrices.[1]
Signaling Pathway
8-HETE has been shown to modulate signaling pathways such as the MAPK and NF-κB pathways, which are involved in inflammation and cell proliferation.[1]
Caption: Biosynthesis and signaling of this compound.
Experimental Workflow
The following diagram outlines the major steps in the solid-phase extraction of this compound from cell culture media.
Caption: Solid-Phase Extraction Workflow for this compound.
Experimental Protocol: Solid-Phase Extraction (SPE)
This protocol details the steps for extracting this compound from cell culture media using a C18 SPE cartridge.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic Acid (or other suitable acid for pH adjustment)
-
Internal Standard (e.g., deuterated this compound)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Glass centrifuge tubes (10 mL)
Procedure:
-
Sample Preparation:
-
Collect cell culture media from each experimental condition into 10 mL glass centrifuge tubes.
-
For adherent cells, after collecting the media, wash the cells twice with phosphate-buffered saline (PBS). Add 1 mL of PBS to the plate, scrape the cells, and collect them in a separate tube if cellular lipid analysis is also desired.[3]
-
Centrifuge the collected media at 1935 x g for 5 minutes to remove any cells and particulate matter.[3]
-
Transfer the supernatant to a new tube.
-
Acidify the cell culture medium to a pH of approximately 3.5 with a dilute acid like formic acid or 1 M HCl.[4] This step is crucial for the efficient retention of acidic analytes like this compound on the reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 2 mL of methanol through them.
-
Equilibrate the cartridges by passing 2 mL of water. Ensure the cartridges do not dry out between these steps.[1]
-
-
Sample Loading:
-
Load the acidified sample onto the conditioned C18 cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate of approximately 1-2 mL/min.[1]
-
-
Washing:
-
Elution:
-
Elute the this compound from the cartridge with 1-2 mL of ethyl acetate.[1]
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Analysis:
-
The extracted and reconstituted sample is now ready for analysis by liquid chromatography-mass spectrometry (LC-MS) or LC-MS/MS for the quantification of this compound.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound extraction protocol.
| Parameter | Value/Range | Notes |
| Sample Volume | 1 - 5 mL | Dependent on the expected concentration of this compound. |
| Sample pH | ~3.5 | Acidification is critical for analyte retention.[4] |
| SPE Sorbent | C18 | A common reversed-phase sorbent for lipid extraction. |
| Conditioning Solvents | Methanol (2 mL), Water (2 mL) | To activate the stationary phase.[1] |
| Sample Loading Flow Rate | 1 - 2 mL/min | A slow and steady flow rate ensures optimal binding.[1] |
| Wash Solvents | Water (2 mL), Hexane (2 mL) | To remove polar and non-polar interferences.[1] |
| Elution Solvent | Ethyl Acetate (1 - 2 mL) | To recover the analyte of interest.[1] |
| Reconstitution Volume | 50 - 100 µL | A small volume concentrates the analyte for sensitive detection.[1] |
Alternative Extraction Method: Liquid-Liquid Extraction (LLE)
For some applications, a liquid-liquid extraction may be a suitable alternative to SPE.
Brief Protocol:
-
Sample Preparation: Collect and centrifuge the cell culture medium as described for the SPE protocol. Acidify the supernatant to a pH of approximately 3.5.[4]
-
Extraction: Add an equal volume of a non-polar solvent such as ethyl acetate or a 2:1 (v/v) mixture of chloroform (B151607) and methanol.[4] Vortex the mixture vigorously and then centrifuge to separate the phases.
-
Collection: Carefully collect the organic (lower) phase containing the lipids.
-
Dry-down and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the dried extract in a suitable solvent for LC-MS analysis.[4]
Downstream Analysis: LC-MS/MS
Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of this compound.[5][6] A C18 column is typically used for the chromatographic separation of eicosanoids.[7] The mass spectrometer is operated in negative ion mode, and specific precursor-to-product ion transitions for this compound and its deuterated internal standard are monitored for accurate quantification.
Conclusion
This application note provides a detailed protocol for the extraction of this compound from cell culture media using solid-phase extraction. The described method is robust and can be readily integrated with downstream LC-MS/MS analysis for accurate and sensitive quantification of this important bioactive lipid. Careful optimization of each step is recommended to achieve the best results for your specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. 8(S)-hydroxyeicosatetraenoic acid is the lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration in the rat cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. benchchem.com [benchchem.com]
- 5. sciex.com [sciex.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation and Quantification of 8-HETE Enantiomers by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-hydroxyeicosatetraenoic acid (8-HETE) is a bioactive lipid mediator derived from arachidonic acid metabolism, primarily through the lipoxygenase (LOX) pathway. It exists as two enantiomers, 8(S)-HETE and 8(R)-HETE, which can exhibit distinct biological activities. 8-HETE has been implicated in various physiological and pathological processes, including inflammation, cell proliferation, and cardiovascular disease.[1] Specifically, this compound is a key metabolite that regulates corneal epithelial cell migration during wound healing.[2] Given the stereospecific nature of its biological functions, the ability to separate and accurately quantify the individual enantiomers of 8-HETE is crucial for understanding its role in health and disease. This application note provides a detailed protocol for the chiral separation and quantification of 8-HETE enantiomers in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of 8-HETE
8-HETE is known to exert its pro-inflammatory and proliferative effects through the activation of key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1] Activation of these pathways leads to the transcription of genes involved in inflammation and cell growth.
Experimental Workflow
The overall experimental workflow for the analysis of 8-HETE enantiomers from biological samples involves sample preparation, chiral liquid chromatography separation, and detection by tandem mass spectrometry.
Protocols
Sample Preparation (from Plasma)
This protocol is a general guideline and may require optimization for different biological matrices.
Materials:
-
Human plasma
-
8-HETE-d8 internal standard (IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of 8-HETE-d8 internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold methanol, vortex for 30 seconds, and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography Conditions:
| Parameter | Value |
|---|---|
| Column | Lux Amylose-2 (3 μm, 100 Å, 150 x 2.0 mm)[3] |
| Mobile Phase A | 0.1% Formic acid in Water[3] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[3] |
| Flow Rate | 50 µL/min[3] |
| Gradient | 50% to 90% B over 40 minutes[3] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 2.5 kV[4] |
| Source Temperature | 150°C[4] |
| Desolvation Temperature | 550°C[4] |
| Desolvation Gas Flow | 800 L/h[4] |
| Cone Gas Flow | 150 L/h[4] |
Quantitative Data
The following tables summarize the MRM transitions and expected quantitative performance for the analysis of 8-HETE enantiomers.
Table 1: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 8-HETE | 319.2 | 155.2 | -19[5] |
| 8-HETE-d8 (IS) | 327.2 | 184.0 | (Typical, requires optimization) |
Table 2: Method Performance Characteristics (Illustrative)
| Parameter | This compound | 8(R)-HETE |
| Retention Time (min) | (Requires experimental determination) | (Requires experimental determination) |
| Linearity (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL[6] | 50 pg/mL[6] |
| Accuracy (% bias) | ± 15% | ± 15% |
| Precision (% CV) | < 15% | < 15% |
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS method for the chiral separation and quantification of 8-HETE enantiomers. The described protocol, from sample preparation to data acquisition, offers a robust and sensitive approach for researchers investigating the stereospecific roles of 8-HETE in various biological systems. The provided diagrams for the signaling pathway and experimental workflow serve as valuable visual aids for understanding the context and execution of this analytical method.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. 8(S)-hydroxyeicosatetraenoic acid is the lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration in the rat cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8(S)-HETE Stimulation of Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
8(S)-hydroxyeicosatetraenoic acid, or 8(S)-HETE, is a bioactive lipid metabolite of arachidonic acid produced via the lipoxygenase pathway.[1][2] As a member of the eicosanoid family, this compound is implicated in a variety of physiological and pathological processes, including inflammation, cell migration, and proliferation.[1][3] These application notes provide detailed protocols for the stimulation of cultured cells with this compound, summarize key quantitative data from cellular assays, and illustrate the principal signaling pathways involved.
Data Presentation
The following tables summarize the quantitative effects of 8-HETE on various cell types as reported in the literature. It is important to note that some studies have utilized a racemic mixture of 8-HETE, which should be considered when interpreting the data.[4] Researchers are advised to perform dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental question.
Table 1: Quantitative Effects of 8-HETE on RL-14 Human Ventricular Cardiomyocytes
| Parameter | 8-HETE Concentration | Treatment Duration | Observed Effect | Reference |
| MAPK Protein Phosphorylation | 10 µM | 2 hours | Increased phosphorylation of ERK1/2, p38 MAPK, and JNK1/2/3 | [5] |
| NF-κB Binding Activity | 10 µM | 2 hours | Increased NF-κB binding activity | [5] |
Table 2: Effects of this compound on Other Cultured Cell Types
| Cell Type | This compound Concentration | Treatment Duration | Assay | Observed Effect | Reference |
| Rat Corneal Epithelium (Organ Culture) | Not Specified | Not Specified | Wound Healing Assay | Reversed the inhibitory effects of esculetin (B1671247) on F-actin organization and wound closure | [1] |
| Equine Eosinophils | 10⁻⁸ M to 10⁻⁵ M | Not Specified | Chemotaxis Assay | Stimulation of directed cell migration | [4] |
Experimental Protocols
Protocol 1: General Stimulation of Cultured Cells with this compound
This protocol provides a general procedure for treating cultured cells with this compound to study its effects on various cellular processes.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (in ethanol (B145695) or other suitable solvent)
-
Sterile phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Vehicle control (e.g., ethanol)
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density appropriate for the specific cell line and the duration of the experiment. Allow the cells to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare an intermediate dilution of this compound in sterile ethanol. From this intermediate stock, prepare the final desired concentrations of this compound in pre-warmed complete cell culture medium. The final concentration of the vehicle (e.g., ethanol) in the culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced effects.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., ethanol) to the cell culture medium without this compound.
-
Cell Treatment: Remove the existing culture medium from the cells and gently wash the cells once with sterile PBS. Replace the PBS with the prepared media containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired duration (e.g., 2, 6, 12, or 24 hours), depending on the specific endpoint being measured.
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as RNA or protein extraction for gene and protein expression studies, or subjected to specific cellular assays.
Protocol 2: In Vitro Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on cell migration.[4]
Materials:
-
Confluent monolayer of cultured cells in a multi-well plate
-
Sterile p200 pipette tip or a specialized wound-making tool
-
Complete cell culture medium with and without this compound
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Wound Creation: Gently create a "wound" by scraping a straight line through the confluent cell monolayer with a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with fresh cell culture medium containing various concentrations of this compound or a vehicle control.
-
Image Acquisition: Immediately after adding the treatment solutions (time 0), capture images of the wound at marked locations on the plate.
-
Incubation and Imaging: Incubate the plate at 37°C in a CO₂ incubator. Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width or area of the wound at each time point for each condition. The rate of cell migration can be determined by the change in the wound area over time.
Protocol 3: MAPK Phosphorylation Assay
This protocol details the measurement of MAPK activation in response to this compound stimulation.[4]
Materials:
-
Cultured cells (e.g., RL-14)
-
This compound
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Phospho-specific antibodies for MAPK proteins (ERK, p38, JNK)
-
Western blotting or ELISA reagents and equipment
Procedure:
-
Cell Culture and Treatment: Culture cells to near confluency and then treat them with the desired concentration of this compound (e.g., 10 µM) or a vehicle control for a specified time (e.g., 2 hours).[4][5]
-
Protein Extraction: After treatment, place the culture plates on ice and wash the cells with ice-cold PBS. Lyse the cells with a suitable lysis buffer to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting or ELISA:
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated forms of ERK, p38, and JNK. Subsequently, probe with appropriate secondary antibodies and visualize the bands.
-
ELISA: Use a commercially available ELISA kit for the quantitative detection of phosphorylated MAPK proteins according to the manufacturer's instructions.
-
Signaling Pathways and Visualizations
This compound is known to exert its biological effects through the activation of intracellular signaling cascades. While the specific cell surface receptor for this compound is still under investigation, it is believed to act, at least in part, through G protein-coupled receptors (GPCRs).[3] Downstream signaling involves the activation of key pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3][5]
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Cell Stimulation.
References
- 1. 8(S)-hydroxyeicosatetraenoic acid is the lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration in the rat cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and In Vitro Use of 8(S)-HETE
For Researchers, Scientists, and Drug Development Professionals
Introduction
8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) is a stereospecific lipoxygenase metabolite of arachidonic acid.[1][2] As a bioactive lipid mediator, it plays a significant role in various physiological and pathological processes. Notably, this compound is a key regulator of corneal epithelial cell migration, a critical aspect of wound healing.[1][3] Furthermore, it has been identified as a potent activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, and can modulate crucial signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4][5] This involvement in fundamental cellular processes makes this compound a molecule of great interest for research in inflammation, cell signaling, and drug development.
These application notes provide detailed protocols for the enzymatic synthesis of this compound using a recombinant whole-cell system, its subsequent purification, and its application in key in vitro experiments to probe its biological functions.
Physicochemical Properties, Storage, and Handling
Proper handling and storage are paramount to maintain the biological activity and integrity of this compound. It is typically supplied as a solution in ethanol (B145695) and should be stored under specific conditions to ensure long-term stability.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₃₂O₃ |
| Molecular Weight | 320.5 g/mol [6] |
| IUPAC Name | (5Z,8S,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid[6] |
| Appearance | Typically supplied as a solution in an organic solvent (e.g., ethanol) |
| Purity | ≥98% for commercially available standards |
Table 2: Storage and Stability of this compound
| Condition | Recommendation | Stability |
| Storage Temperature | -20°C | ≥ 2 years |
| Shipping | Shipped on wet ice | - |
| Formulation | Supplied as a solution in ethanol | - |
Table 3: Solubility of this compound
| Solvent | Approximate Solubility |
| Ethanol | Miscible |
| DMSO | Miscible |
| DMF | Miscible |
| PBS (pH 7.2) | 0.8 mg/mL |
Protocol for Preparation of this compound for Cell Culture
-
Stock Solution: this compound is typically provided in an organic solvent. It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in sterile ethanol. Aliquot the stock solution into small, sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. Store these aliquots at -20°C.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare an intermediate dilution in sterile ethanol.
-
Final Dilution: Further dilute the intermediate solution into pre-warmed cell culture medium to achieve the desired final concentration for your experiment.
-
Note: The final concentration of the vehicle (ethanol) in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity. Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of ethanol as the this compound-treated samples.[7]
-
Enzymatic Synthesis and Purification of this compound
For researchers who require larger quantities of this compound or wish to produce it in-house, a whole-cell bioconversion method using recombinant Escherichia coli expressing mouse 8S-lipoxygenase (8S-LOX) is a robust and efficient approach.[8] This method is often preferred over using the purified enzyme due to the greater stability of the whole-cell system.
Caption: Workflow for enzymatic synthesis and purification of this compound.
Protocol for Enzymatic Synthesis of this compound
This protocol is based on the successful quantitative production of this compound using recombinant E. coli.[8][9]
Table 4: Optimal Conditions for Enzymatic Synthesis of this compound
| Parameter | Optimal Value |
| pH | 7.5 |
| Temperature | 30°C |
| Co-solvent | 5% (v/v) Ethanol |
| Cell Concentration | 15 g/L |
| Substrate Concentration | 5 mM Arachidonic Acid |
| Incubation Time | 60 minutes |
| Molar Conversion | ~87% |
| Final Concentration | ~4.37 mM this compound |
Methodology:
-
Culture and Induction: Grow E. coli cells harboring the mouse 8S-LOX expression plasmid in a suitable medium (e.g., LB broth with appropriate antibiotic selection) at 37°C to mid-log phase (OD₆₀₀ ≈ 0.6). Induce the expression of 8S-LOX with IPTG and continue the culture at a lower temperature (e.g., 16-20°C) overnight.
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 30 minutes at 4°C).
-
Reaction Setup: Resuspend the cell pellet in a reaction buffer (e.g., 50 mM HEPES, pH 7.5) to a final concentration of 15 g/L.
-
Substrate Addition: Prepare a stock solution of arachidonic acid in ethanol. Add the arachidonic acid stock to the cell suspension to a final concentration of 5 mM. The final ethanol concentration should be 5% (v/v).
-
Incubation: Incubate the reaction mixture at 30°C with gentle agitation for 60 minutes.
-
Reaction Termination: Stop the reaction by centrifugation to pellet the cells. The supernatant will contain the synthesized this compound.
Protocol for Purification of this compound by Solid-Phase Extraction (SPE)
This protocol is a general guideline for the purification of this compound from the aqueous reaction supernatant using a C18 SPE cartridge.[7]
-
Sample Preparation:
-
Collect the supernatant from the reaction mixture after centrifuging to remove the E. coli cells.
-
Acidify the supernatant to a pH of approximately 3.5-4.0 with dilute formic acid. This ensures that this compound, a carboxylic acid, is in its neutral form for efficient retention on the reversed-phase sorbent.[7]
-
-
SPE Cartridge Conditioning:
-
Place a C18 SPE cartridge (e.g., 100 mg) on a vacuum manifold.
-
Wash the cartridge with 2 mL of ethyl acetate.
-
Wash the cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of HPLC-grade water. Do not allow the cartridge to dry out between these steps.[7]
-
-
Sample Loading:
-
Load the acidified supernatant onto the conditioned C18 cartridge at a slow flow rate (approximately 1-2 mL/min).[7]
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove salts and other polar impurities.
-
Wash the cartridge with 2 mL of hexane (B92381) to remove highly nonpolar lipids.[7]
-
-
Elution:
-
Elute the this compound from the cartridge with 1-2 mL of ethyl acetate into a clean collection tube.[7]
-
-
Final Preparation:
-
Evaporate the ethyl acetate from the eluate under a gentle stream of nitrogen.
-
Reconstitute the purified this compound in a precise volume of ethanol for storage and subsequent use.
-
In Vitro Experimental Protocols
This compound Signaling Pathways
This compound exerts its biological effects through multiple signaling pathways. It is a known agonist for PPARs and also influences the MAPK and NF-κB pathways, which are central to cellular responses like inflammation, proliferation, and migration.[4]
Caption: this compound signaling pathways.
Protocol 1: Cell Migration (Wound Healing) Assay
This assay is used to assess the effect of this compound on the collective migration of cells, which is particularly relevant to its role in wound healing.[3][7][10][11][12]
Caption: Workflow for a wound healing (scratch) assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., corneal epithelial cells) in a 6-well or 12-well plate and culture until a confluent monolayer is formed.
-
Wound Creation: Using a sterile p200 pipette tip, make a straight scratch down the center of the cell monolayer.[7]
-
Washing: Gently wash the wells twice with sterile Phosphate-Buffered Saline (PBS) to remove detached cells.
-
Treatment: Replace the PBS with fresh, serum-free, or low-serum medium containing the desired concentrations of this compound (e.g., 10 nM to 10 µM) or a vehicle control.[10]
-
Imaging: Immediately capture images of the scratch at designated locations (T=0). Place the plate in a 37°C incubator with 5% CO₂.
-
Time-Lapse Imaging: Capture images of the same wound areas at regular intervals (e.g., every 6-12 hours) for up to 24-48 hours.[10]
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. The rate of wound closure can be calculated and compared between different treatment groups.
Protocol 2: Analysis of MAPK Pathway Activation by Western Blot
This protocol details the use of western blotting to measure the phosphorylation of key MAPK proteins (e.g., ERK, p38, JNK) following treatment with this compound.[1][13]
Caption: Workflow for Western Blot analysis of MAPK activation.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., RL-14 cells) to near confluency. Treat cells with this compound (e.g., 10 µM) or vehicle control for the desired time (e.g., 2 hours).[10]
-
Protein Extraction: After treatment, place the plate on ice, wash cells with ice-cold PBS, and lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[13]
-
Sample Preparation and Electrophoresis: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes. Load the samples onto a polyacrylamide gel and perform SDS-PAGE.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a MAPK protein (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to a loading control (e.g., GAPDH or total MAPK protein).
-
Protocol 3: Analysis of NF-κB Activation by Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[2][5][14][15][16]
Methodology:
-
Cell Transfection: One day before the experiment, seed cells (e.g., HEK293) in a 96-well plate. Transfect the cells with a NF-κB luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization) using a suitable transfection reagent.
-
Treatment: Approximately 24 hours after transfection, replace the medium with fresh medium containing various concentrations of this compound, a positive control (e.g., TNF-α), or a vehicle control.[14]
-
Incubation: Incubate the cells for an appropriate duration to allow for NF-κB activation and reporter gene expression (e.g., 6-24 hours).[5]
-
Cell Lysis: Remove the medium, wash the cells with PBS, and add passive lysis buffer. Lyse the cells with gentle shaking for 15 minutes at room temperature.[14]
-
Luciferase Assay:
-
Use a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Add the firefly luciferase substrate to each well and measure the luminescence (this reflects NF-κB activity).
-
Subsequently, add the Stop & Glo® reagent (which quenches the firefly signal and activates the Renilla luciferase) and measure the luminescence again (this serves as the internal control).[2]
-
-
Data Analysis: For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity. Compare the normalized luciferase activity of the this compound-treated groups to the vehicle control to determine the fold activation of the NF-κB pathway.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. kailab2016.co.kr [kailab2016.co.kr]
- 6. Preparation of Soluble Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protein Purification from E. coli and Mammalian Cells [promega.sg]
- 9. researchgate.net [researchgate.net]
- 10. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification of lipids | Buchi.com [cloud.infohub.buchi.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 8(S)-HETE in Biological Samples Using Competitive ELISA
Introduction
8(S)-hydroxyeicosatetraenoic acid, or 8(S)-HETE, is a bioactive lipid mediator derived from the metabolism of arachidonic acid primarily through the lipoxygenase (LOX) pathway.[1][2][3] As a member of the eicosanoid family, this compound is a significant signaling molecule involved in various physiological and pathological processes. It is recognized as a potent activator of peroxisome proliferator-activated receptor alpha (PPARα) and is implicated in pro-inflammatory responses, cell migration, and cell proliferation.[4][5][6][7] Specifically, it has been shown to regulate corneal epithelial cell migration during wound healing and may play a role in inflammation and hyperplasia.[2][3][5] The quantification of this compound in biological matrices such as plasma, serum, and cell culture media is crucial for researchers in inflammation, immunology, and drug development to understand its role in disease and to evaluate the efficacy of therapeutic interventions. This document provides a detailed protocol for the measurement of this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay
This competitive ELISA provides a sensitive and specific method for quantifying this compound. The assay is based on the principle of competitive binding. A microplate is pre-coated with a capture antibody specific for this compound.[8] When samples or standards are added to the wells, the this compound present competes with a fixed amount of a labeled this compound conjugate (e.g., horseradish peroxidase-labeled HRP, or acetylcholinesterase-labeled AChE) for the limited binding sites on the antibody.[8][9][10] After an incubation period, unbound components are washed away. A substrate solution is then added, which reacts with the bound enzyme-conjugate to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the original sample.[8][9] The concentration is determined by comparing the absorbance of the samples against a standard curve generated from known concentrations of this compound.
Diagrams and Visualizations
Caption: Biosynthesis of this compound from arachidonic acid and its downstream signaling pathways.
Detailed Protocols
I. Required Materials (Not typically supplied)
-
A microplate reader capable of measuring absorbance at 450 nm.[8]
-
Adjustable single-channel and multi-channel pipettes.[9]
-
A source of ultrapure water (resistivity ≥18.2 MΩ·cm).[9]
-
Microplate shaker.
-
Vortex mixer.
-
Tubes for sample and standard dilution.
-
Absorbent paper for blotting.
II. Sample Collection and Preparation
Proper sample handling is critical for accurate results. Samples should be assayed immediately or aliquoted and stored at -80°C to avoid degradation and repeated freeze-thaw cycles.[9][11]
-
Plasma: Collect whole blood into tubes containing an anticoagulant such as EDTA or heparin.[10][11] Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[9][11] Carefully aspirate the upper plasma layer and transfer to a clean tube for storage.
-
Serum: Collect whole blood into a tube without anticoagulant.[9] Allow the blood to clot for 30-60 minutes at room temperature.[9] Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.[9] Transfer the resulting serum supernatant to a clean tube.
-
Cell Culture Supernatant: Collect media from cell cultures and centrifuge at 1,000 x g for 20 minutes to remove cells and debris.[12] The supernatant can be assayed directly.
-
Urine: Collect urine in a sterile container. Centrifuge at 10,000 x g for 2 minutes to remove particulate matter.[13] The supernatant can be used for the assay.
-
Tissue Homogenates:
-
Rinse tissue with ice-cold PBS to remove excess blood.
-
Weigh the tissue and homogenize in 5-10 mL of cold PBS per gram of tissue.
-
Centrifuge the homogenate at 5,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. For complex matrices, further purification using solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
III. Reagent Preparation
Bring all kit reagents to room temperature before use.
-
Wash Buffer (1X): If a concentrated wash buffer (e.g., 10X or 400X) is supplied, dilute it with ultrapure water to the final working volume as specified in the kit manual.[8][10]
-
This compound Standard: Prepare a standard curve by performing serial dilutions of the stock standard in the provided Assay Buffer. A typical concentration range might be from 1 pg/mL to 1,000 pg/mL.[8] Do not store diluted standards for more than 24 hours.[9]
IV. Assay Procedure
It is recommended to run all standards and samples in duplicate or triplicate for statistical validity.
Caption: General experimental workflow for the this compound competitive ELISA.
-
Add Standards and Samples: Add 50 µL of each prepared standard and sample into the designated wells of the antibody-coated microplate.[8]
-
Competitive Reaction: Add 50 µL of the this compound-enzyme conjugate (e.g., HRP-conjugate) to each well.[8] Cover the plate and incubate for 2 hours at room temperature, preferably with gentle shaking.[8]
-
Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of 1X Wash Buffer.[8] After the final wash, invert the plate and blot it firmly on a clean paper towel to remove any remaining buffer.[8]
-
Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well. Cover the plate and incubate for 15-30 minutes at room temperature in the dark.[8] A blue color will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[8]
-
Read Absorbance: Measure the optical density (OD) of each well at 450 nm using a microplate reader.[8] It is recommended to read the plate within 30 minutes of adding the Stop Solution.[8]
Data Analysis and Presentation
I. Calculations
The concentration of this compound is determined by comparing the OD of the samples to the standard curve.[8]
-
Average Duplicates: Calculate the average OD for each set of duplicate standards and samples.
-
Generate Standard Curve: Plot the average OD for each standard (Y-axis) against its known concentration (X-axis). A four-parameter logistic (4-PL) curve fit is the most common and recommended method for analyzing competitive ELISA data.[8] Alternatively, calculate the percentage of bound tracer (%B/B₀) for each standard and plot this against the concentration.
-
Determine Sample Concentration: Interpolate the this compound concentration for each sample from the standard curve using its average OD value.
-
Apply Dilution Factor: Remember to multiply the interpolated concentration by any dilution factor used during sample preparation to obtain the final concentration in the original sample.
II. Data Tables
Table 1: Example this compound Standard Curve Data
| Standard Concentration (pg/mL) | Average OD at 450 nm | % B/B₀ |
|---|---|---|
| 1000 | 0.215 | 13.8% |
| 500 | 0.348 | 22.3% |
| 250 | 0.561 | 36.0% |
| 125 | 0.823 | 52.8% |
| 62.5 | 1.105 | 70.8% |
| 31.25 | 1.321 | 84.7% |
| 0 (B₀) | 1.560 | 100.0% |
Table 2: Example Sample Data Calculation
| Sample ID | Sample Type | Dilution Factor | Average OD | Calculated Conc. (pg/mL) | Final Conc. (pg/mL) |
|---|---|---|---|---|---|
| Sample 1 | Human Plasma | 5 | 0.754 | 155.2 | 776.0 |
| Sample 2 | Cell Media | 1 | 1.250 | 41.5 | 41.5 |
| Sample 3 | Human Serum | 10 | 0.498 | 298.7 | 2987.0 |
Table 3: Typical Assay Performance Characteristics
| Parameter | Specification |
|---|---|
| Assay Range | 30 - 2,000 pg/mL |
| Sensitivity (LOD) | ~15 pg/mL |
| Intra-Assay CV | < 10% |
| Inter-Assay CV | < 15% |
| Sample Types | Plasma, Serum, Urine, Cell Culture Media |
Note: These values are examples and may vary between different ELISA kits. Users should refer to the specific kit insert for performance data.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cufind.campbell.edu [cufind.campbell.edu]
- 3. Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 8-HETE (HMDB0004679) [hmdb.ca]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. elisakits.co.uk [elisakits.co.uk]
- 12. file.elabscience.com [file.elabscience.com]
- 13. fn-test.com [fn-test.com]
Application of 8(S)-HETE in Lipidomic Studies: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) in lipidomic studies. This compound is a bioactive lipid mediator derived from the lipoxygenase pathway of arachidonic acid metabolism. It plays a significant role in various physiological and pathological processes, including inflammation, cell migration, and gene regulation, making it a molecule of considerable interest in drug development and biomedical research.
Biological Significance and Signaling Pathways
This compound exerts its biological effects through interactions with specific signaling pathways. It is a known activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, and influences the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[1][2] These pathways are central to cellular processes such as inflammation, cell proliferation, and migration.
This compound Signaling Pathways
Caption: Signaling pathways activated by this compound.
Quantitative Data Presentation
The following tables summarize quantitative data regarding the effects of 8-HETE, a close structural analog of 8(S)-HETrE, on various cellular processes. This data can serve as a valuable reference for designing experiments with this compound, although it is important to note that the potency and specific effects may vary.
Table 1: Effects of 8-HETE on RL-14 Human Ventricular Cardiomyocyte Cells [3]
| Cell Line | Concentration Range | Incubation Time | Endpoint Measured | Observed Effect |
| RL-14 | 0.5 - 40 µM | 24 hours | Cell Viability (MTT Assay) | No significant change in cell viability. |
| RL-14 | 2.5 - 10 µM | 6 hours | Hypertrophy Marker Gene Expression (α-MHC, β-MHC, ANP, BNP) | Dose-dependent increase in mRNA levels of hypertrophic markers. |
| RL-14 | 10 µM | 2 - 24 hours | β-MHC/α-MHC mRNA Ratio | Time-dependent increase in the ratio, indicative of hypertrophy. |
| RL-14 | 10 µM | 2 hours | MAPK Activation | Increased phosphorylation of ERK1/2, p38 MAPK, and JNK1/2/3. |
| RL-14 | 10 µM | 2 hours | NF-κB Activation | Increased NF-κB binding activity.[4] |
Table 2: LC-MS/MS Parameters for this compound Quantification [1][5][6]
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| This compound | 319.2 | 115.1, 155.09, 179.1 |
| This compound-d8 (Internal Standard) | 327.2 | Corresponding product ions |
Experimental Protocols
Preparation of this compound for Cell Culture Experiments
This protocol outlines the preparation of this compound solutions for treating cells in culture.[3]
Materials:
-
This compound (typically supplied in an organic solvent like ethanol)
-
Sterile, high-purity ethanol
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Appropriate cell culture medium
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1-10 mM) of this compound in sterile ethanol.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it to an intermediate concentration using sterile ethanol.
-
Final Dilution: Further dilute the intermediate solution into pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final concentration of the vehicle (ethanol) is consistent across all experimental conditions and does not exceed a level that affects cell viability (typically <0.1%).
Solid-Phase Extraction (SPE) of this compound from Biological Samples
This protocol provides a general guideline for the extraction and purification of this compound from liquid biological samples like plasma, serum, or cell culture media using C18 SPE cartridges.[7][8]
Caption: Workflow for Solid-Phase Extraction of this compound.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol, Ethyl Acetate, Hexane (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or other suitable acid for pH adjustment
-
Deuterated internal standard (e.g., this compound-d8)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
Centrifuge the samples to remove any particulate matter.
-
Spike the sample with an appropriate amount of deuterated internal standard.
-
Acidify the sample to a pH of approximately 3.5 with formic acid. This protonates the carboxylic acid group of this compound, enhancing its retention on the C18 sorbent.
-
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge with 2 mL of methanol.
-
Wash with 2 mL of ethyl acetate.
-
Equilibrate the cartridge with 2 mL of water. Do not let the cartridge dry out between these steps.
-
-
Sample Loading:
-
Load the acidified sample onto the conditioned C18 cartridge.
-
Use a gentle vacuum to ensure a slow and steady flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove salts and other polar impurities.
-
Wash with 2 mL of hexane to remove nonpolar lipids that are less polar than this compound.
-
-
Elution:
-
Elute the this compound from the cartridge using 1-2 mL of ethyl acetate.
-
Collect the eluate in a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with your downstream analysis, such as a 50:50 (v/v) mixture of methanol and water.
-
Quantification of this compound by LC-MS/MS
This protocol describes the analysis of extracted this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][9][10][11]
Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other lipid isomers.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the precursor to product ion transitions for this compound and its deuterated internal standard (see Table 2).
-
Procedure:
-
Calibration Curve: Prepare a series of calibration standards of known this compound concentrations, each containing a fixed amount of the internal standard.
-
Sample Analysis: Inject the reconstituted samples and calibration standards into the LC-MS/MS system.
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
-
Cell Migration (Wound Healing) Assay
This protocol is used to assess the effect of this compound on cell migration.[2]
Caption: Workflow for a wound healing cell migration assay.
Materials:
-
Cells of interest cultured in multi-well plates
-
Sterile pipette tips (e.g., p200)
-
Cell culture medium with and without serum
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to form a confluent monolayer.
-
Scratch Creation: Once the cells are confluent, create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with PBS to remove dislodged cells.
-
Treatment: Replace the medium with fresh medium (often low-serum to minimize proliferation) containing various concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time zero (T=0) and at regular intervals (e.g., every 6-12 hours) until the gap is closed in the control wells.
-
Analysis: Measure the area of the cell-free gap at each time point using image analysis software. The rate of cell migration can be quantified by the change in the gap area over time. In a study on rat corneal epithelium, exogenously added this compound was shown to reverse the inhibitory effects of a lipoxygenase inhibitor on epithelial wound closure.[12][13]
PPARα Activation Assay (Luciferase Reporter Assay)
This protocol describes a method to determine if this compound can activate PPARα using a reporter gene assay.[14]
Materials:
-
CV-1 cells (or other suitable cell line)
-
Expression plasmids for PPARα (e.g., pM-hPPARa)
-
Reporter plasmid containing a PPAR response element upstream of a luciferase gene (e.g., p4xUASg-tk-luc)
-
Transfection reagent
-
This compound
-
Luciferase assay system
Procedure:
-
Cell Transfection: Co-transfect CV-1 cells with the PPARα expression plasmid and the luciferase reporter plasmid. A plasmid expressing a constitutively active reporter (e.g., Renilla luciferase, pRL-CMV) can be included for normalization of transfection efficiency.
-
Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or a vehicle control for another 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The relative luciferase activity is expressed as the fold-induction over the vehicle control. This compound has been shown to significantly activate PPARα at concentrations as low as 1 µM.[14]
NF-κB Activation Assay (p65 Translocation)
This protocol outlines a method to assess NF-κB activation by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus.[4][15][16]
Method 1: Western Blotting of Nuclear and Cytoplasmic Fractions
Materials:
-
Cell line of interest (e.g., RL-14)
-
This compound
-
Cell fractionation kit
-
Primary antibody against NF-κB p65
-
Secondary antibody (HRP-conjugated)
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 10 µM for 2 hours) or a vehicle control.
-
Cell Fractionation: Harvest the cells and separate them into cytoplasmic and nuclear fractions using a commercial cell fractionation kit.
-
Western Blotting:
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from the cytoplasmic and nuclear fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against NF-κB p65, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensity for p65 in both the cytoplasmic and nuclear fractions. An increase in the nuclear-to-cytoplasmic ratio of p65 indicates NF-κB activation.
Method 2: High-Content Imaging of p65-GFP Translocation
This method utilizes a cell line stably expressing a p65-GFP fusion protein.
Materials:
-
Cell line stably expressing NF-κB p65-GFP
-
This compound
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed the p65-GFP expressing cells in a multi-well imaging plate.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for the desired time.
-
Image Acquisition: Acquire images of the cells using a high-content imaging system, capturing both the GFP signal and a nuclear stain (e.g., Hoechst).
-
Image Analysis: Use automated image analysis software to quantify the intensity of the GFP signal in the nucleus and the cytoplasm of individual cells. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.
Conclusion
This compound is a multifaceted lipid mediator with significant implications for various cellular functions. The protocols and data presented in this document provide a solid foundation for researchers to investigate the roles of this compound in their specific areas of interest within lipidomics and drug discovery. The detailed methodologies for extraction, quantification, and functional assays will enable robust and reproducible experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lipidmaps.org [lipidmaps.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. arborassays.com [arborassays.com]
- 9. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8(S)-hydroxyeicosatetraenoic acid is the lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration in the rat cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Models for Elucidating the Function of 8(S)-HETE: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8(S)-hydroxyeicosatetraenoic acid, or 8(S)-HETE, is a bioactive lipid mediator derived from the lipoxygenase pathway of arachidonic acid metabolism. Emerging evidence suggests its significant involvement in a variety of physiological and pathological processes, including inflammation, cell migration, and cancer. As a stereospecific enzymatic product, this compound exhibits potent and specific biological activities, making it a compelling target for therapeutic intervention.
These application notes provide a comprehensive overview of established in vivo models for studying the function of this compound. Detailed protocols for key experimental models are provided to facilitate the investigation of its roles in disease and the development of novel therapeutics. While direct research on the closely related molecule 8(S)-HETrE is limited, the data and protocols for this compound serve as a valuable reference point for inferring its potential biological functions.
Key In Vivo Models for Studying this compound Function
Several well-characterized animal models are instrumental in dissecting the in vivo roles of this compound. These models primarily focus on its pro-inflammatory and cell-regulatory functions.
-
TPA-Induced Mouse Model of Skin Inflammation: Topical application of the phorbol (B1677699) ester 12-O-tetradecanoylphorbol-13-acetate (TPA) to mouse skin induces a robust inflammatory response characterized by edema, erythema, and immune cell infiltration. This model is particularly relevant as TPA has been shown to induce the production of this compound in mouse skin, suggesting a direct role for this lipid mediator in cutaneous inflammation.[1][2]
-
LPS-Induced Systemic Inflammation Model: Intraperitoneal injection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a systemic inflammatory response in mice, mimicking aspects of sepsis and other inflammatory conditions. This model is useful for investigating the effects of this compound on the production of pro-inflammatory cytokines and the overall systemic inflammatory cascade.[3][4]
-
Corneal Wound Healing Model: Mechanical or chemical injury to the cornea of rats initiates a well-defined wound healing process involving epithelial cell migration and proliferation. Studies have demonstrated that this compound plays a crucial role in regulating corneal epithelial cell migration during wound repair.[5]
-
Cancer Xenograft Model: The anti-proliferative effects of this compound observed in vitro suggest its potential as an anti-tumor agent. In vivo validation can be achieved using xenograft models, where human cancer cells are implanted into immunodeficient mice. While specific protocols for the administration of this compound in this context are not yet widely established, this model holds significant promise for evaluating its therapeutic potential in oncology.
Data Presentation: Quantitative Effects of this compound in In Vivo Models
The following tables summarize key quantitative data from studies utilizing in vivo models to investigate the function of this compound.
| Model System | Animal | Treatment | Parameter Measured | Result | Reference |
| TPA-Induced Ear Edema | Mouse | TPA (2 µ g/ear ) | Ear Thickness | Significant increase | [6] |
| TPA + Indomethacin | Ear Edema | Little to no effect | [7] | ||
| TPA + Hydrocortisone | Ear Edema | Significant reduction | [7] | ||
| LPS-Induced Systemic Inflammation | Mouse | LPS (100 µg, i.p.) | Serum TNF-α | Peak at 1.5 hours | [8] |
| LPS (100 µg, i.p.) | Serum IL-1α | Peak at 3 hours | [8] | ||
| LPS (100 µg, i.p.) | Serum IL-6 | Peak at 3 hours | [8] | ||
| Corneal Wound Healing | Rat | Lipoxygenase Inhibitor | Epithelial Wound Closure | Delayed | [5] |
| Lipoxygenase Inhibitor + this compound | Epithelial Wound Closure | Reversal of inhibition | [5] | ||
| Lipoxygenase Inhibitor + 12-HETE or 9-HETE | Epithelial Wound Closure | No effect | [5] |
Experimental Protocols
TPA-Induced Mouse Ear Edema Model
This protocol details the induction of acute skin inflammation in mice and can be adapted to assess the effect of exogenous this compound or its inhibitors.
Materials:
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (B3395972) (vehicle)
-
This compound or test compound
-
Micrometer for ear thickness measurement
-
Mice (e.g., BALB/c or CD-1)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial thickness of both ears of each mouse using a micrometer.[9]
-
Induction of Inflammation: Prepare a solution of TPA in acetone (e.g., 0.01% w/v). Apply 20 µL of the TPA solution to the inner and outer surfaces of the right ear of each mouse (10 µL per side). Apply 20 µL of acetone alone to the left ear as a vehicle control. A typical dose of TPA is 2 µg per ear.[6]
-
Treatment Administration (Optional): To test the effect of this compound, apply a solution of this compound in a suitable vehicle to the TPA-treated ear at a specified time point (e.g., 30 minutes before or after TPA application).
-
Measurement of Edema: Measure the ear thickness of both ears at various time points after TPA application (e.g., 4, 6, 24, and 48 hours).[9][10] The increase in ear thickness compared to the baseline measurement is an indicator of edema.
-
Data Analysis: Calculate the percentage of edema inhibition for treated groups compared to the TPA-only control group.
-
Histological Analysis (Optional): At the end of the experiment, euthanize the mice and collect ear tissue for histological analysis to assess immune cell infiltration and other inflammatory changes.
LPS-Induced Systemic Inflammation Model
This protocol describes the induction of a systemic inflammatory response in mice to evaluate the systemic effects of this compound.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
This compound or test compound
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6, IL-1β)
-
Mice (e.g., C57BL/6)
Procedure:
-
Animal Acclimatization: House mice under specific pathogen-free conditions and allow them to acclimatize for at least one week.
-
Treatment Administration (Optional): Administer this compound or the test compound via a suitable route (e.g., intraperitoneal injection) at a predetermined time before the LPS challenge.
-
Induction of Inflammation: Inject mice intraperitoneally (i.p.) with a single dose of LPS dissolved in sterile saline. A commonly used dose is 100 µg per mouse.[8] A control group should receive an i.p. injection of sterile saline.
-
Sample Collection: At various time points after LPS injection (e.g., 1.5, 3, 6, and 24 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.[8]
-
Cytokine Analysis: Prepare serum from the blood samples and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits.[1][8]
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only control group to determine the effect of this compound on the systemic inflammatory response.
Cancer Xenograft Model
This protocol provides a general framework for evaluating the in vivo anti-tumor activity of this compound. The specific details will need to be optimized based on the cancer cell line and research question.
Materials:
-
Human cancer cell line of interest
-
Immunodeficient mice (e.g., nude or NOD/SCID)
-
Matrigel (optional)
-
This compound or test compound
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under appropriate conditions.
-
Animal Preparation: Acclimatize immunodeficient mice to the housing facility.
-
Tumor Cell Implantation: Harvest cancer cells and resuspend them in sterile saline or a mixture of saline and Matrigel. Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length × width²) / 2.[11]
-
Treatment Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound or the vehicle control via a suitable route (e.g., intraperitoneal, intravenous, or direct intratumoral injection) according to a defined schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the treatment period. At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, or molecular analysis).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to assess the anti-tumor efficacy of this compound.
Signaling Pathways and Visualizations
This compound exerts its cellular effects by activating specific intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[12] While the direct receptor for this compound is not definitively identified, it is believed to act through a G-protein coupled receptor (GPCR).
This compound Biosynthesis Pathway
Caption: Biosynthesis of this compound from membrane phospholipids.
Putative this compound Signaling Pathway
Caption: this compound activates MAPK and NF-κB signaling pathways.
Experimental Workflow for TPA-Induced Ear Edema Model
Caption: Workflow for the TPA-induced mouse ear edema model.
Conclusion
The in vivo models described in these application notes provide robust and reproducible systems for investigating the multifaceted functions of this compound. By utilizing these detailed protocols, researchers can effectively probe the role of this compound in inflammatory diseases and cancer, paving the way for the development of novel therapeutic strategies targeting this important lipid mediator. Further research is warranted to identify the specific receptor for this compound and to fully elucidate its downstream signaling targets.
References
- 1. researchgate.net [researchgate.net]
- 2. inotiv.com [inotiv.com]
- 3. researchgate.net [researchgate.net]
- 4. Long-term assessment of cutaneous inflammation and treatment using optical resolution photoacoustic microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8(S)-hydroxyeicosatetraenoic acid is the lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration in the rat cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation by glycyrrhetinic acid derivatives of TPA-induced mouse ear oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. ftp.cdc.gov [ftp.cdc.gov]
- 10. ftp.cdc.gov [ftp.cdc.gov]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. researchgate.net [researchgate.net]
Application Note: Quantification of 8(S)-HETE using Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
8(S)-hydroxyeicosatetraenoic acid, or 8(S)-HETE, is a bioactive lipid mediator derived from arachidonic acid through the action of lipoxygenase enzymes.[1][2] It plays a significant role in various physiological and pathological processes, including inflammation, cell migration, and the activation of peroxisome proliferator-activated receptors (PPARs).[2][3] Specifically, this compound is a potent activator of PPARα.[4] Given its biological importance, accurate quantification of this compound in biological matrices is crucial for understanding its role in health and disease, and for the development of novel therapeutics.
This application note provides a detailed comparison of the primary analytical techniques for this compound quantification and offers comprehensive protocols for its analysis, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard method.
Analytical Methodologies: A Comparative Overview
The two main techniques for quantifying this compound are LC-MS/MS and immunoassays (such as ELISA). While immunoassays can offer high throughput and lower cost, they often suffer from cross-reactivity with other HETE isomers.[5] LC-MS/MS provides superior specificity and the ability to distinguish between different isomers, making it the preferred method for accurate and reliable quantification.[5][6]
Table 1: Comparison of Analytical Methods for HETE Quantification
| Parameter | LC-MS/MS | Representative HETE ELISA |
| Specificity | Very High (distinguishes isomers) | Variable (potential cross-reactivity)[6] |
| Sensitivity (LLOQ) | ~0.05 - 3 ng/mL[5][6] | ~10 - 150 pg/mL[6] |
| Dynamic Range | Wide (typically 3-4 orders of magnitude)[6] | Narrow (typically 2-3 orders of magnitude)[6] |
| Accuracy (% Recovery) | 88.30% - 111.25%[6] | 94% - 104% (for similar HETEs)[6] |
| Precision (%CV) | 1.03% - 11.82%[6] | Intra-assay: <11%, Inter-assay: <12% (for similar HETEs)[6] |
| Sample Throughput | Lower | Higher[6] |
| Multiplexing Capability | Yes (simultaneous analysis of multiple analytes)[6] | No (single analyte per assay)[6] |
| Cost per Sample | Higher | Lower[6] |
| Instrumentation | Complex and expensive | Widely available plate readers[6] |
Note: Data for ELISA is representative of commercially available kits for structurally similar HETEs due to the limited availability of specific this compound ELISA kits.[6]
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol outlines a robust method for the extraction and quantification of this compound from human plasma.
1. Materials and Reagents:
-
This compound analytical standard
-
This compound-d8 (or other suitable deuterated internal standard)[6][7]
-
Human plasma (collected with anticoagulant)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)[7]
-
Nitrogen gas evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source[7][8]
2. Sample Preparation (Solid Phase Extraction):
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add the deuterated internal standard (e.g., 1 ng of 15(S)-HETE-d8).[9]
-
Add 900 µL of acetonitrile to precipitate proteins.[9]
-
Vortex the mixture and incubate for 15 minutes at room temperature.[9]
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the this compound and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water[5] |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile/Methanol (90:10)[5] |
| Flow Rate | 0.2 - 0.4 mL/min[6] |
| Injection Volume | 5 - 20 µL[6] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[6][8] |
| Scan Type | Multiple Reaction Monitoring (MRM)[6] |
| Precursor Ion (m/z) | 319.2[6][8] |
| Product Ions (m/z) | e.g., 115.1, 179.1[6] |
| Internal Standard (d8) | Precursor: 327.2 -> Product ions[6] |
Note: These parameters may require optimization based on the specific instrumentation used.
4. Data Analysis:
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with the analytical standard.[6]
Visualizations
Caption: LC-MS/MS workflow for this compound quantification.
Caption: Simplified signaling pathway of this compound.
References
- 1. Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8(S)-hydroxyeicosatetraenoic acid is the lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration in the rat cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 8(S)-HETE Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the auto-oxidation of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) during storage and experimental handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to auto-oxidation?
This compound is a bioactive lipid metabolite of arachidonic acid, playing a role in cellular signaling.[1][2] Its structure contains multiple double bonds, which are highly susceptible to attack by reactive oxygen species (ROS), leading to oxidative degradation.[3] This process, known as auto-oxidation, can be initiated by exposure to oxygen, light, heat, and trace metal ions.[3]
Q2: What are the ideal long-term storage conditions for this compound?
For long-term stability of two years or more, this compound should be stored at -20°C.[4] It is typically supplied as a solution in an organic solvent like ethanol (B145695).[4] To prevent solvent evaporation and contamination, ensure the container is tightly sealed.[5]
Q3: How should I handle a new vial of this compound upon receipt?
This compound is shipped on wet ice.[3] Upon receipt, it is recommended to store it at -20°C for short-term storage or -80°C for long-term storage.[3] Before opening, allow the vial to warm to room temperature to prevent atmospheric water condensation, which could compromise the compound's stability.[3][5]
Q4: Is an antioxidant necessary for storing this compound?
Yes, using an antioxidant is highly recommended to prevent non-enzymatic lipid peroxidation.[3] A common and effective choice is butylated hydroxytoluene (BHT).[3][6] Adding an antioxidant is a critical step, especially when preparing stock solutions or handling samples for analysis.[7]
Q5: How can I minimize freeze-thaw cycles, and why is it important?
Repeated freeze-thaw cycles can affect the stability of metabolites.[8][9] To minimize these cycles, it is best to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[3][4] This practice ensures that the main stock remains at a stable temperature and is not repeatedly exposed to temperature fluctuations.
Q6: What is the importance of using an inert atmosphere for storage?
To prevent oxidation, it is crucial to displace oxygen from the storage vial.[3] This can be achieved by flushing the vial with an inert gas like nitrogen or argon before sealing it for storage.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low recovery of this compound after extraction | Analyte degradation during the process. | Ensure an antioxidant like BHT was added to the initial sample. Perform all extraction steps on ice and minimize the sample's exposure to air, especially after elution.[3] |
| Improper Solid Phase Extraction (SPE) cartridge conditioning. | Strictly follow the conditioning protocol, which typically involves washing with a water-miscible organic solvent (e.g., methanol) followed by an aqueous solution. Do not let the cartridge dry out between conditioning and sample loading.[3] | |
| Incomplete elution from the SPE cartridge. | Ensure the elution solvent is sufficiently nonpolar (e.g., ethyl acetate).[3] Consider increasing the elution solvent volume or using a stronger solvent. | |
| Extraneous peaks or high background in analytical readouts (e.g., HPLC, LC-MS) | Oxidation of this compound or other lipids in the sample. | Review your entire sample handling protocol. Implement all anti-oxidation strategies: use antioxidants and chelators, maintain low temperatures, and work under an inert atmosphere where possible.[3] |
| Contaminated reagents, solvents, or consumables. | Use high-purity solvents and reagents. Ensure all labware (e.g., pipette tips, collection tubes) is clean and free of contaminants. | |
| Inconsistent experimental results | Degradation of this compound stock solution due to improper storage. | Prepare fresh aliquots from a properly stored stock solution. Verify the concentration and purity of the stock solution before use. |
| Repeated freeze-thaw cycles of the stock solution. | Always use freshly thawed aliquots for each experiment. Avoid using a stock solution that has been subjected to multiple freeze-thaw cycles.[3][4] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale | Source |
| Storage Temperature | -20°C (long-term) or -80°C (extended long-term) | Minimizes chemical and enzymatic degradation. | [3][4] |
| Solvent | Ethanol, DMSO, or DMF | This compound is readily soluble and stable in these organic solvents. | [3][4] |
| Atmosphere | Inert (Nitrogen or Argon) | Displaces oxygen to prevent auto-oxidation. | [3] |
| Container | Tightly sealed amber glass vials or tubes | Protects from light and prevents solvent evaporation. | [3] |
| Additives | Antioxidant (e.g., BHT) | Scavenges free radicals to inhibit lipid peroxidation. | [3][6][7] |
Table 2: Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate degradation. | Store at -20°C or lower.[3][4] |
| Oxygen | Promotes oxidative degradation. | Store under an inert atmosphere.[3] |
| Light | Can accelerate oxidative processes. | Use amber vials or protect from light.[3] |
| Freeze-Thaw Cycles | Can lead to degradation of metabolites. | Aliquot into single-use volumes.[3][4][8] |
| pH | Extreme pH values can affect stability. | For aqueous solutions, use a buffer around pH 7.2, though solubility is limited.[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for experimental use while minimizing degradation.
Materials:
-
This compound in ethanol (as supplied by the manufacturer)
-
Anhydrous ethanol (≥99.5% purity) or DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Warm to Room Temperature: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation.[3]
-
Solvent Evaporation (Optional): If a different solvent from the one supplied is required, the original solvent can be evaporated under a gentle stream of nitrogen.[3]
-
Dissolution: Re-dissolve the this compound residue in the desired solvent (e.g., anhydrous ethanol or DMSO) to a final concentration of 1-10 mM.[4]
-
Aliquoting: Dispense the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single experiments to avoid repeated freeze-thaw cycles.[3][4]
-
Inert Atmosphere: Before capping, flush the headspace of each aliquot tube with a gentle stream of nitrogen or argon gas to displace oxygen.[3]
-
Storage: Tightly seal the tubes and store them at -20°C for short-term or -80°C for long-term storage.[3]
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To quantify the concentration of this compound over time to assess its stability under specific storage conditions.
Instrumentation and Conditions (Representative):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.2% formic acid, can be used.[10]
-
Flow Rate: 1.5 mL/min.[10]
-
Column Temperature: 40°C.[10]
-
Detection Wavelength: 235 nm (for HETEs).[11]
Procedure:
-
Sample Preparation: At specified time points (e.g., 0, 1, 3, 6 months), retrieve a stored aliquot of this compound. Allow it to warm to room temperature.
-
Dilution: Dilute the sample to a concentration within the linear range of the calibration curve using the mobile phase.
-
Injection: Inject a fixed volume of the diluted sample onto the HPLC column.
-
Data Acquisition: Record the chromatogram and the peak area of this compound.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to a standard calibration curve prepared with freshly prepared standards.
-
Stability Assessment: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Visualized Workflows and Signaling Pathways
Below are diagrams illustrating key processes related to this compound handling and its biological functions.
Caption: Recommended workflow for handling and storing this compound.
Caption: this compound signaling via Protein Kinase C (PKC).
Caption: this compound signaling via PPARα.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. JCI - The relationship of hydroxyeicosatetraenoic acids and F2-isoprostanes to plaque instability in human carotid atherosclerosis [jci.org]
Technical Support Center: Optimizing 8(S)-HETE Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when working with 8(S)-HETE in cell-based assays, with a focus on optimizing its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
8(S)-hydroxyeicosatetraenoic acid, or this compound, is a bioactive lipid metabolite of arachidonic acid produced via the lipoxygenase pathway.[1][2] It is involved in various physiological and pathological processes. Key biological activities include:
-
Inflammation: Acts as a pro-inflammatory mediator.
-
Cell Migration: Regulates corneal epithelial cell migration during wound healing.[3]
-
Cell Proliferation: May be involved in hyperplasia.
-
Signaling: Activates the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. It is also an activator of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[4]
Q2: I'm observing precipitation when I add my this compound stock solution to my cell culture medium. What is causing this?
This is a common issue due to the lipophilic nature of this compound, which has low solubility in aqueous solutions like cell culture media. The precipitation, often called "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment. The organic solvent from your stock solution is rapidly diluted, leaving the non-polar this compound to aggregate and precipitate.
Q3: What is the best solvent for preparing an this compound stock solution?
Ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) are the most common solvents for preparing this compound stock solutions. The choice of solvent can impact the final concentration achievable and may have effects on your cells. It is crucial to keep the final solvent concentration in your cell culture medium as low as possible (ideally below 0.5%) to avoid solvent-induced cytotoxicity.[5]
Q4: How can I increase the solubility of this compound in my cell-based assay?
Several strategies can be employed to improve the solubility of this compound in your experiments:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (ethanol or DMSO) is minimal.
-
Serial Dilutions: Instead of adding the concentrated stock directly to your media, perform one or more intermediate dilution steps in your culture medium.
-
Pre-warm the Medium: Always add the this compound solution to pre-warmed (37°C) cell culture medium.
-
Gentle Mixing: Add the this compound solution dropwise while gently vortexing or swirling the medium to facilitate rapid and even dispersion.
-
Use of a Carrier: For particularly challenging situations, consider using a carrier protein like bovine serum albumin (BSA) to help solubilize the lipid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding this compound to media | - Final concentration of this compound is too high.- Rapid dilution of the organic solvent stock. | - Perform a dose-response experiment to determine the optimal, non-precipitating concentration.- Use a serial dilution method to introduce this compound to the media gradually. |
| Cloudiness or precipitate observed after incubation | - Temperature fluctuations in the incubator.- Interaction of this compound with media components over time. | - Ensure stable incubator temperature.- Reduce the incubation time if possible, or test different serum-free or reduced-serum media formulations. |
| Inconsistent results between experiments | - Incomplete dissolution of this compound in the stock solution.- Degradation of this compound due to improper storage. | - Ensure the stock solution is clear before use. Gentle warming (to 37°C) or brief sonication can aid dissolution.- Aliquot stock solutions and store at -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
| Cell toxicity observed at expected non-toxic concentrations | - High final solvent concentration.- Precipitation of this compound leading to concentrated "hot spots" toxic to cells. | - Prepare a vehicle control with the same final solvent concentration to assess solvent toxicity.- Visually inspect wells for any precipitate. If present, optimize the solubilization protocol. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents. This information is critical for preparing stock solutions and designing experiments.
| Solvent | Solubility |
| Ethanol | Miscible |
| DMSO | Miscible |
| DMF | Miscible |
| PBS (pH 7.2) | 0.8 mg/ml |
| 0.1 M Na2CO3 | 2 mg/ml |
Data sourced from Cayman Chemical product information sheet.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound (lyophilized powder or in a solvent)
-
Anhydrous ethanol or DMSO
-
Sterile, amber glass vials or microcentrifuge tubes
Procedure:
-
If starting with a lyophilized powder, allow the vial to come to room temperature before opening.
-
Add the desired volume of anhydrous ethanol or DMSO to the vial to achieve a high-concentration stock solution (e.g., 1-10 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile, amber vials to minimize freeze-thaw cycles and protect from light.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Cell Migration (Wound Healing) Assay
This protocol outlines a common method to assess the effect of this compound on cell migration.[6]
Materials:
-
Adherent cell line of interest plated in a 24-well plate
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound stock solution
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Culture cells to form a confluent monolayer in a 24-well plate.
-
Create a "scratch" or "wound" in the center of the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with serum-free or low-serum medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of ethanol or DMSO).
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound areas at desired time points (e.g., 6, 12, 24 hours).
-
Measure the width or area of the wound at each time point to determine the rate of cell migration.
Visualizations
Experimental Workflow for Optimizing this compound Solubility
Caption: Workflow for preparing and using this compound in cell-based assays.
This compound Signaling Pathway
Caption: Simplified signaling pathways activated by this compound.
References
- 1. youtube.com [youtube.com]
- 2. Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cufind.campbell.edu [cufind.campbell.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
troubleshooting low recovery of 8(S)-HETE during extraction
Welcome to the technical support center for 8(S)-HETE analysis. This guide provides detailed troubleshooting for low recovery of 8(S)-hydroxyeicosatetraenoic acid (this compound) during extraction procedures, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: this compound is a moderately polar lipid belonging to the eicosanoid family.[1] Its key chemical properties influencing extraction are:
-
Acidic Nature: The presence of a carboxylic acid group means its charge state is pH-dependent.[1][2]
-
Hydroxyl Group: The hydroxyl group at the 8th carbon position adds to its polarity.[2]
-
Lipophilicity: As a C20 fatty acid derivative, it retains significant nonpolar character.[2][3]
These properties necessitate careful pH control and solvent selection to ensure efficient extraction.
Q2: I am observing very low recovery of this compound after my Solid-Phase Extraction (SPE). What are the likely causes?
A2: Low recovery in SPE can stem from several factors throughout the process.[4][5] The most common issues include:
-
Improper Cartridge Conditioning: Failure to properly activate and equilibrate the sorbent can prevent the analyte from binding effectively.[1]
-
Incorrect Sample pH: For reversed-phase SPE (like C18), the sample pH must be acidic (around 3.5-4.0) to ensure the carboxylic acid of this compound is protonated (neutral), allowing for retention on the nonpolar sorbent.[1][6][7]
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through to the waste.[4]
-
Inappropriate Flow Rate: Loading the sample too quickly can prevent efficient binding of this compound to the sorbent.[4][8] A slow, steady flow rate of approximately 1-2 mL/min is recommended.[6]
-
Analyte Loss During Washing: The wash solvent may be too strong (too nonpolar), causing premature elution of this compound.[1][4]
-
Incomplete Elution: The elution solvent may be too weak (too polar) to effectively desorb this compound from the sorbent.[9]
Q3: My this compound recovery is poor when using Liquid-Liquid Extraction (LLE). How can I improve this?
A3: Poor recovery in LLE is often related to solvent choice, pH, and physical handling.[10] Key areas to troubleshoot are:
-
Inappropriate Solvent Choice: The organic solvent should be immiscible with the aqueous sample and have a suitable polarity to partition the moderately polar this compound.[1][10] Ethyl acetate (B1210297) is a common and effective choice.[1][7]
-
Incorrect pH of Aqueous Phase: Similar to SPE, the aqueous sample should be acidified to a pH of 3.5-4.0 to neutralize the carboxylic acid group, which favors its partitioning into the organic phase.[1][7][10]
-
Emulsion Formation: Vigorous shaking can create emulsions at the solvent interface, trapping the analyte and preventing clean phase separation.[1][11] Gentle inversion or rocking is recommended.[1]
-
Insufficient Solvent Volume: A low solvent-to-sample ratio (v/v) may not be sufficient for complete extraction. A ratio of at least 5:1 is often recommended.[10][12]
-
Analyte Instability: Although this compound is relatively stable, prolonged exposure to harsh pH or high temperatures during evaporation should be avoided.[3][13]
Q4: How can I prevent the loss of this compound during the wash step of my SPE protocol?
A4: Analyte loss during the wash step occurs when the wash solvent is too strong.[1] To prevent this:
-
Use a Weaker Wash Solvent: If you suspect analyte loss, switch to a more polar wash solvent. For C18 SPE, a common initial wash is with water or acidified water to remove salts.[6] A subsequent wash with a low percentage of organic solvent (e.g., 5-10% methanol (B129727) in acidified water) can remove more polar interferences without eluting the this compound.[1]
-
Maintain Acidic pH: Ensure the wash solvent is also acidified to maintain the protonated state of this compound, keeping it bound to the reversed-phase sorbent.[1]
Q5: What should I do if my analyte recovery is low in the final elution step of SPE?
A5: Low recovery at the elution step suggests the solvent is not strong enough to desorb the analyte from the sorbent.[9]
-
Increase Elution Solvent Strength: Use a more nonpolar solvent. For C18 SPE, if methanol is giving low recovery, try ethyl acetate or a mixture of solvents.[1][6][7]
-
Increase Elution Volume: Ensure you are using a sufficient volume of elution solvent. It is often beneficial to perform the elution in two smaller aliquots rather than one large one to ensure complete recovery.
-
Check for Secondary Interactions: Although less common with C18, if other interactions are suspected, a small amount of acid or base in the elution solvent might be necessary to disrupt them.[14]
Data Summary Tables
Table 1: Recommended Solvents for this compound Extraction
| Extraction Method | Solvent Type | Recommended Solvents | Rationale |
| Solid-Phase Extraction (C18) | Conditioning | Methanol, Ethyl Acetate[6] | Activates the C18 sorbent. |
| Washing (Polar Interferences) | Acidified Water (pH 3.5-4.0)[1] | Removes salts and very polar compounds. | |
| Washing (Nonpolar Interferences) | Hexane[6] | Removes nonpolar lipids that are less polar than this compound. | |
| Elution | Ethyl Acetate, Methanol[1][6][7] | Sufficiently nonpolar to desorb this compound from the C18 sorbent. | |
| Liquid-Liquid Extraction | Extraction Solvent | Ethyl Acetate, Hexane (B92381):Ethyl Acetate mixtures[1] | Good polarity for extracting moderately polar lipids from an aqueous matrix.[1] |
Table 2: Key Parameters for Optimizing this compound Extraction
| Parameter | Recommended Setting | Importance |
| Sample pH | 3.5 - 4.0 | Critical for protonating the carboxylic acid group, enabling retention on C18 sorbent (SPE) or partitioning into the organic phase (LLE).[1][6][7] |
| SPE Flow Rate | 1-2 mL/min | Allows sufficient time for analyte-sorbent interaction, preventing breakthrough.[4][6] |
| LLE Mixing | Gentle inversion for 10-15 min | Avoids emulsion formation which can trap the analyte.[1][11] |
| Solvent Purity | HPLC Grade or higher | Prevents introduction of interfering substances from lower-grade solvents.[8] |
| Evaporation Temperature | <40°C | Minimizes potential degradation of the analyte.[15][16] |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound
This protocol is a general guideline for extracting this compound from liquid biological samples like plasma, serum, or cell culture media using a C18 SPE cartridge.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol, Ethyl Acetate, Hexane (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic Acid or similar acid for pH adjustment
-
Internal Standard (e.g., deuterated this compound)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
Centrifuge to remove any particulates.
-
Spike the sample with an internal standard if used for quantification.
-
Acidify the sample to a pH of approximately 3.5-4.0 with dilute formic acid.[6] This ensures this compound is in its neutral form for retention on the reversed-phase sorbent.[6]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the acidified sample onto the conditioned cartridge.
-
Apply a gentle vacuum to achieve a flow rate of approximately 1-2 mL/min.[6]
-
-
Washing:
-
Elution:
-
Elute this compound with 1-2 mL of ethyl acetate into a clean collection tube.[6]
-
-
Dry-down and Reconstitution:
Detailed Protocol for Liquid-Liquid Extraction (LLE) of this compound
This protocol provides a general method for LLE of this compound from aqueous samples.
Materials:
-
Ethyl Acetate (HPLC grade)
-
Hydrochloric Acid (HCl) or Acetic Acid for pH adjustment
-
Glass centrifuge tubes with screw caps
-
Centrifuge
-
Nitrogen Evaporator
Procedure:
-
Sample Preparation:
-
Place your aqueous sample (e.g., 1 mL) in a glass tube.
-
Add an internal standard if used for quantification.
-
Acidify the sample to pH 3.5-4.0 by adding a suitable acid (e.g., 2M HCl or acetic acid).[1]
-
-
Solvent Addition:
-
Add 5-7 volumes of ethyl acetate (e.g., 5-7 mL).[1]
-
-
Extraction:
-
Phase Separation:
-
Centrifuge the sample at ~2000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.[1]
-
-
Collection:
-
Carefully transfer the upper organic layer containing the this compound to a new clean tube.
-
-
Evaporation & Reconstitution:
-
Evaporate the organic solvent under a gentle stream of nitrogen.[1]
-
Reconstitute the dried extract in a suitable solvent for your downstream analysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C20H32O3 | CID 5283154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. silicycle.com [silicycle.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. arborassays.com [arborassays.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Matrix Effects in 8(S)-HETE Mass Spectrometry
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing matrix effects during the quantitative analysis of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound from complex biological samples like plasma, serum, or tissue homogenates, these effects can cause ion suppression or enhancement.[1][2] This phenomenon significantly impacts the accuracy, precision, and sensitivity of quantitative results, potentially leading to an under- or overestimation of the true this compound concentration.[1]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify chromatographic regions where ion suppression or enhancement occurs.[1][2][3] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Any deviation from a stable baseline signal for this compound indicates the elution of matrix components causing ionization interference.[1]
-
Post-Extraction Spike: This quantitative approach compares the response of this compound in a clean solvent to its response in an extracted blank matrix spiked with the analyte after extraction.[1][4] The matrix effect is calculated as a percentage; a value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[1]
Q3: What are the most common sources of matrix effects in biological samples for this compound analysis?
A3: The primary sources of matrix effects in biological samples such as plasma, serum, and tissues are phospholipids (B1166683), salts, and endogenous metabolites that can co-elute with this compound.[1] These components can interfere with the droplet formation and evaporation processes in the electrospray ionization (ESI) source.[1] Phospholipids, in particular, are a major cause of ion suppression in bioanalysis.[1]
Q4: How can a stable isotope-labeled internal standard (SIL-IS) help with matrix effects?
A4: A SIL-IS, such as this compound-d8, is the best tool to compensate for matrix effects.[4][5] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by matrix components in the same way.[5] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[4]
Q5: Can derivatization help in minimizing matrix effects?
A5: While primarily used to enhance sensitivity, chemical derivatization can indirectly help mitigate matrix effects.[6][7][8] By altering the chemical properties of this compound, derivatization can shift its retention time during liquid chromatography, separating it from interfering matrix components.[8] Additionally, some derivatizing agents can improve ionization efficiency, making the analyte's signal more robust and less susceptible to suppression.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during this compound mass spectrometry analysis that may be related to matrix effects.
| Symptom | Possible Cause | Recommended Solution(s) |
| Low this compound Signal Intensity | Ion Suppression: Co-eluting matrix components, particularly phospholipids, are interfering with the ionization of this compound.[1] | Improve Sample Preparation: Implement a more rigorous sample cleanup method. Solid-phase extraction (SPE) with specific phospholipid removal cartridges is highly effective.[1][9][10][11][12] Optimize Chromatography: Modify the LC gradient to better separate this compound from the region where phospholipids elute.[2] Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[2][5][13] |
| Inconsistent Results Between Replicates | Variable Matrix Effects: The composition of the matrix may vary slightly between samples, leading to inconsistent ion suppression or enhancement. | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate a SIL-IS (e.g., this compound-d8) into your workflow. The SIL-IS co-elutes and experiences similar matrix effects as the analyte, allowing for reliable normalization.[4][5] Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that the standards and samples experience similar matrix effects.[5] |
| Poor Peak Shape (Tailing or Fronting) | Column Contamination: Buildup of matrix components, like phospholipids, on the analytical column can degrade its performance.[9][14] | Implement a Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. Thorough Column Washing: Ensure an adequate column wash at the end of each run and between batches to remove contaminants. Improve Sample Cleanup: Enhanced sample preparation will reduce the amount of contaminants introduced to the LC system.[11] |
| High Background Noise | Contamination of the Mass Spectrometer: Non-volatile salts and other matrix components can contaminate the ion source over time.[1] | Regular Source Cleaning: Implement a routine maintenance schedule for cleaning the ion source of the mass spectrometer.[14] Use a Divert Valve: Program a divert valve to direct the flow to waste during the elution of highly concentrated, non-volatile matrix components, preventing them from entering the mass spectrometer.[3] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Column Infusion
-
Preparation: Prepare a solution of this compound in the mobile phase at a concentration that provides a stable and moderate signal (e.g., 50 ng/mL).
-
Setup: Infuse this solution into the mass spectrometer's ion source using a syringe pump and a T-connector placed after the LC column.
-
Equilibration: Allow the infused signal to stabilize to obtain a steady baseline.
-
Injection: Inject a blank plasma sample that has been processed using your established sample preparation method.
-
Analysis: Monitor the signal of the infused this compound. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that retention time.[1]
Protocol 2: Sample Preparation of Human Plasma for this compound Analysis using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 500 µL of human plasma, add an antioxidant/inhibitor solution (e.g., BHT and indomethacin). Add 10 µL of the internal standard working solution (e.g., this compound-d8). Acidify the sample with 50 µL of 2% aqueous formic acid.[1]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of water.[1]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% aqueous methanol to remove polar interferences.
-
Elution: Elute the this compound and the internal standard with 1 mL of methanol or acetonitrile.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. fishersci.ca [fishersci.ca]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. zefsci.com [zefsci.com]
Technical Support Center: Accurate Quantification of 8(S)-HETE
Welcome to the technical support center for the analysis of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the accurate quantification of this bioactive lipid mediator.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the accurate quantification of this compound?
The accurate quantification of this compound is challenging due to several factors:
-
Chemical Instability: As a polyunsaturated fatty acid metabolite, this compound is prone to auto-oxidation, which can be accelerated by light and heat.[1][2]
-
Low Endogenous Concentrations: this compound is often present at very low levels in complex biological samples, requiring highly sensitive analytical methods and efficient sample enrichment.[2]
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Isomeric Interference: this compound has numerous structural isomers, including the 8(R)-HETE enantiomer and positional isomers (e.g., 5-HETE, 9-HETE, 12-HETE), which often co-elute in standard chromatography and can have identical mass spectra, making differentiation difficult.[3][4]
-
Matrix Effects: Biological matrices like plasma or tissue homogenates contain interfering substances that can suppress the signal in mass spectrometry or co-elute with the analyte.[2][5]
Q2: How should I store my samples and this compound standards to prevent degradation?
To ensure stability, this compound standards and biological samples should be stored at -80°C.[2] For standards, it is best to prepare aliquots in an organic solvent, such as ethanol, to avoid repeated freeze-thaw cycles.[1] When preparing working solutions in aqueous buffers for assays, they should be made fresh for each experiment and kept on ice and protected from light, as they are susceptible to degradation.[1] The addition of an antioxidant like butylated hydroxytoluene (BHT) can help reduce oxidative degradation.[2]
Q3: What is the recommended method for extracting this compound from biological samples?
Solid-Phase Extraction (SPE) is the most common and effective method for extracting and concentrating this compound from biological matrices like plasma, serum, or cell culture media.[2][6] A C18-based reversed-phase SPE cartridge is typically used. The protocol involves conditioning the cartridge, loading an acidified sample (pH ~3.5-4.0), washing away interferences, and eluting the analyte with an organic solvent.[2][6]
Q4: Which analytical technique is best for quantifying this compound?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for its high sensitivity and selectivity.[2] It allows for the potential separation of isomers and provides structural confirmation. Enzyme-Linked Immunosorbent Assay (ELISA) is a higher-throughput alternative suitable for screening large numbers of samples, but it may suffer from cross-reactivity with structurally similar molecules.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires a chemical derivatization step to make the analyte volatile.[7][8]
Q5: How can I differentiate this compound from its 8(R) enantiomer and other positional isomers?
Standard reversed-phase C18 columns used in LC-MS/MS often cannot separate this compound from its enantiomer, 8(R)-HETE, or other HETE isomers.[3] To resolve enantiomers, chiral chromatography is required.[3][9] This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing them to be separated and individually quantified.[10][11] For positional isomers, optimization of the chromatographic method is necessary, though some may still co-elute, requiring specific mass transitions for differentiation.[4]
Troubleshooting Guides
LC-MS/MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal / Poor Sensitivity | 1. Inefficient sample extraction and analyte loss.[2]2. Degradation of this compound during sample handling or storage.[2]3. Suboptimal MS parameters (e.g., ionization, collision energy).4. Matrix effects causing ion suppression.[12] | 1. Optimize the Solid-Phase Extraction (SPE) protocol to maximize recovery.[2]2. Ensure samples are stored at -80°C and processed quickly on ice. Consider adding an antioxidant.[2]3. Perform infusion analysis to optimize MS source settings and fragmentation for this compound.[13]4. Improve sample cleanup, adjust chromatography to separate analyte from interfering matrix components, or use a deuterated internal standard to correct for suppression. |
| Poor Peak Shape (Tailing, Splitting, Broadening) | 1. Column contamination or degradation.[12][14]2. Injection of sample in a solvent stronger than the mobile phase.[14]3. Extra-column volume (e.g., excessive tubing length).[14]4. Co-elution with an interfering compound. | 1. Flush the column with a strong solvent or replace it if it's old or has been exposed to harsh pH.[14]2. Reconstitute the final extract in the initial mobile phase.[15]3. Minimize tubing length and ensure all fittings are secure and appropriate for the system.[14]4. Adjust the chromatographic gradient to improve separation or enhance sample cleanup to remove the interference. |
| Inconsistent Retention Times | 1. Changes in mobile phase composition or pH.[12]2. Fluctuations in column temperature.3. Column aging or contamination.[12]4. Inconsistent gradient formation by the LC pump. | 1. Prepare fresh mobile phases daily and ensure accurate pH adjustment.[14]2. Use a column oven to maintain a stable temperature.3. Implement a column cleaning protocol or replace the column.[14]4. Purge and prime the LC pumps before each run. |
| High Background Noise | 1. Contamination in the mobile phase, LC system, or MS ion source.[12][13]2. Use of non-volatile salts or buffers (e.g., phosphate) in the mobile phase.[13] | 1. Use high-purity (LC-MS grade) solvents and additives. Clean the ion source regularly.[13]2. Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate.[13] |
| Sample Carryover | 1. Adsorption of the analyte to parts of the autosampler (needle, loop) or the column.[16]2. Insufficient needle wash between injections. | 1. Use a robust needle wash solution containing a high percentage of organic solvent. Increase the wash volume and time.2. If carryover persists, identify and replace the contaminated part (e.g., injection valve rotor seal, tubing).[16] |
Quantitative Data Summary
Table 1: Typical Mass Spectrometry Parameters for this compound
| Parameter | Value | Reference(s) |
| Precursor Ion (Negative Mode) | [M-H]⁻ | [17][18] |
| Precursor m/z | 319.2 | [17][18] |
| Example Product Ions (MS2) | 155.1, 257.2, 301.2 | [17][18] |
| Internal Standard | Deuterated 8-HETE (e.g., 8-HETE-d8) | [19][20] |
Table 2: Comparison of Analytical Methods for this compound Quantification
| Method | Advantages | Disadvantages | Reference(s) |
| LC-MS/MS | High sensitivity and specificity; allows for multiplexing and isomer separation (with appropriate chromatography). | Lower throughput; susceptible to matrix effects; requires expensive equipment. | [2] |
| ELISA | High throughput; relatively inexpensive and accessible. | Potential for cross-reactivity with other HETE isomers; provides less structural information. | [2] |
| GC-MS | Good separation efficiency and resolution. | Requires derivatization to increase analyte volatility, which adds complexity and potential for error. | [7][8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline for use with C18 SPE cartridges. Optimization for your specific sample matrix may be required.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Spike the sample with a deuterated internal standard (e.g., this compound-d8).
-
Acidify the sample to a pH of approximately 3.5-4.0 with dilute formic acid.[6] This neutralizes the carboxylic acid group for better retention on the reversed-phase sorbent.
-
Centrifuge to remove any particulates.[6]
-
-
SPE Cartridge Conditioning:
-
Place a C18 SPE cartridge (e.g., 100 mg) on a vacuum manifold.
-
Wash the cartridge sequentially with 2 mL of methanol (B129727) and then 2 mL of HPLC-grade water.[6] Do not allow the cartridge to go dry after this step.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned cartridge.
-
Apply a gentle vacuum to ensure a slow and steady flow rate (approx. 1-2 mL/min).[6]
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove salts and polar interferences.[6]
-
Wash the cartridge with 2 mL of a low-percentage organic solvent (e.g., 15% methanol in water) to remove more interferences.[2]
-
Wash the cartridge with 2 mL of a nonpolar solvent like hexane (B92381) to remove nonpolar lipids.[6]
-
-
Elution:
-
Dry-down and Reconstitution:
Protocol 2: General LC-MS/MS Method for this compound Quantification
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for general separation.[15] For separation of this compound from 8(R)-HETE, a chiral stationary phase column is required.[3][9]
-
Mobile Phase A: Water with 0.1% formic acid.[15]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[15]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. This must be optimized for your specific column and analytes.
-
Flow Rate: Dependent on column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
-
MRM Transitions:
-
This compound: Monitor the transition from the precursor ion (m/z 319.2) to one or two specific product ions (e.g., m/z 155.1).[17]
-
Internal Standard: Monitor the corresponding transition for the deuterated standard.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy) should be optimized by infusing a standard solution to achieve the maximal signal.[13]
-
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: A typical workflow for extracting this compound using Solid-Phase Extraction.
Caption: From sample collection to data analysis for this compound quantification.
Caption: this compound can modulate signaling pathways like MAPK and NF-κB.[6][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. theses.cz [theses.cz]
- 8. Generation of the arachidonic acid metabolite 8-HETE by extracts of mouse skin treated with phorbol ester in vivo; identification by 1H-n.m.r. and GC-MS spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 12. zefsci.com [zefsci.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | C20H32O3 | CID 5283154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 8-Hete | C20H32O3 | CID 11976122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. lipidmaps.org [lipidmaps.org]
selecting the right internal standard for 8(S)-HETE analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8(S)-hydroxyeicosatetraenoic acid [8(S)-HETE].
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound analysis?
For quantitative analysis of this compound by LC-MS/MS, the ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte. A deuterated version of this compound, such as this compound-d8, is the preferred choice. These standards exhibit nearly identical chemical and physical properties to the endogenous analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and matrix effects. This allows for accurate correction of variations during sample preparation and analysis.
Q2: Are there commercially available deuterated internal standards for this compound?
While a specific, commercially available this compound-d8 is not always readily listed, several other deuterated HETE isomers are available and commonly used for the analysis of a panel of HETEs, including this compound. These include 15(S)-HETE-d8, 12(S)-HETE-d8, and 5(S)-HETE-d8. Due to their structural similarity to this compound, they serve as effective internal standards.
Q3: What should I do if a deuterated internal standard for this compound is not available?
If a deuterated internal standard is unavailable, the next best option is to use a structurally similar, non-endogenous compound that is not present in the samples being analyzed. This compound should have similar chromatographic retention and ionization characteristics to this compound. However, it is important to note that this approach may not correct for all matrix effects as effectively as a stable isotope-labeled internal standard.
Q4: How does this compound signal within the cell?
This compound is known to exert its biological effects through the activation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1] Activation of these pathways can lead to various cellular responses, including inflammatory and proliferative effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for this compound and Internal Standard | - Column Overload: Injecting too much sample or standard. - Inappropriate Mobile Phase: pH or organic content not optimal for the analyte. - Column Contamination: Buildup of matrix components on the column. | - Dilute the sample and standard. - Optimize the mobile phase composition. Ensure the pH is appropriate for the acidic nature of HETEs. - Wash the column with a strong solvent or replace the column. |
| High Variability in Internal Standard Response | - Inconsistent Addition of Internal Standard: Pipetting errors during sample preparation. - Degradation of Internal Standard: Improper storage or handling. - Matrix Effects: Significant ion suppression or enhancement in some samples. | - Use a calibrated pipette and be meticulous during the addition of the internal standard. Add the internal standard as early as possible in the sample preparation process. - Store the internal standard at the recommended temperature (typically -20°C or lower) and protect it from light and air. - Optimize the sample cleanup procedure to remove interfering matrix components. Consider using a more selective solid-phase extraction (SPE) protocol. |
| Isotopic Crosstalk or Interference | - Natural Isotope Abundance: The M+4 peak of the endogenous this compound may contribute to the signal of a d4-labeled internal standard. - Impurities in the Internal Standard: The deuterated standard may contain a small amount of the non-deuterated form. | - Select an internal standard with a higher mass shift (e.g., d8) to minimize the contribution from the natural isotopes of the analyte. - Use a high-purity internal standard. The isotopic purity should be verified.[2] - Monitor a less abundant isotope of the SIL-IS as the precursor ion to avoid interference. [3] |
| Isobaric Interference | - Co-elution of other HETE isomers: this compound is isobaric with other HETE isomers (e.g., 5-HETE, 11-HETE, 12-HETE, 15-HETE). If they are not chromatographically separated, they can interfere with quantification. | - Optimize the chromatographic method to achieve baseline separation of the HETE isomers. This may involve using a longer column, a different stationary phase, or a shallower gradient. - Use specific Multiple Reaction Monitoring (MRM) transitions for each isomer. While some fragments may be common, each HETE isomer will have unique product ions that can be used for selective detection.[1] |
Quantitative Data
The selection of an appropriate internal standard is critical for accurate quantification. The following table summarizes commercially available deuterated HETE internal standards that can be used for this compound analysis.
| Internal Standard | Molecular Formula | Purity | Supplier Example |
| 15(S)-HETE-d8 | C₂₀H₂₄D₈O₃ | ≥99% deuterated forms (d₁-d₈) | Cayman Chemical[4] |
| 12(S)-HETE-d8 | C₂₀H₂₄D₈O₃ | ≥99% deuterated forms (d₁-d₈) | Cayman Chemical[5] |
| 5(S)-HETE-d8 | C₂₀H₂₄D₈O₃ | ≥99% deuterated forms (d₁-d₈) | Cayman Chemical[6] |
Experimental Protocols
Representative LC-MS/MS Method for this compound Analysis
This protocol provides a general framework for the analysis of this compound using a deuterated internal standard. Optimization will be required for specific instrumentation and sample matrices.
1. Internal Standard Preparation:
-
Prepare a stock solution of a suitable deuterated HETE internal standard (e.g., 15(S)-HETE-d8) in acetonitrile (B52724) or ethanol (B145695) at a concentration of 100 µg/mL.
-
Prepare a working internal standard solution by diluting the stock solution to a final concentration of approximately 20-50 ng/mL in the initial mobile phase.[7] The exact concentration should be optimized to provide a strong but not saturating signal.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of biological sample (e.g., plasma, cell lysate), add the internal standard working solution.
-
Acidify the sample to a pH of approximately 3.5 with a suitable acid (e.g., formic acid).
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the HETEs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the HETEs, and then return to the initial conditions for re-equilibration.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
This compound: The precursor ion is m/z 319.2. Product ions will need to be optimized, but a common fragment is m/z 115.
-
Deuterated Internal Standard (e.g., 15(S)-HETE-d8): The precursor ion will be shifted by the mass of the deuterium (B1214612) atoms (e.g., m/z 327.2 for d8). The product ions will also be shifted accordingly.
-
Visualizations
Logical Workflow for Internal Standard Selection
Caption: Decision tree for selecting an appropriate internal standard for this compound analysis.
Simplified this compound Signaling Pathway
Caption: Simplified signaling cascade initiated by this compound, leading to cellular responses.
References
- 1. researchgate.net [researchgate.net]
- 2. KEGG PATHWAY Database [genome.jp]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Resolution of 8-HETE Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the chromatographic resolution of 8-hydroxyeicosatetraenoic acid (8-HETE) enantiomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of 8-HETE enantiomers.
Q1: Why am I seeing poor or no resolution between my 8-HETE enantiomers?
A1: Poor resolution in chiral separations is a common challenge. Several factors could be the cause:
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Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD, Chiralcel OD), are widely used and often effective. [1][2]If you are not seeing separation, your specific 8-HETE derivative may not interact sufficiently with the chosen CSP. It is recommended to screen several different types of chiral columns. [3]* Inappropriate Mobile Phase: The mobile phase composition, including the type of organic solvent (e.g., hexane, ethanol (B145695), isopropanol) and its ratio, significantly impacts selectivity. [4]Small changes in the mobile phase can dramatically alter the separation. [3]* Suboptimal Temperature: Temperature affects the thermodynamics of the interaction between the enantiomers and the CSP. Lower temperatures often enhance the weak bonding forces necessary for chiral recognition and can improve resolution. [5]Conversely, sometimes increasing the temperature can improve peak shape and efficiency. [3]* High Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.2-1.0 mL/min for a 4.6 mm ID column). [5]A high flow rate reduces the interaction time between the analytes and the stationary phase, leading to decreased resolution.
Q2: My peak shapes are broad or tailing. What can I do to improve them?
A2: Poor peak shape can compromise resolution and quantification. Consider the following:
-
Mobile Phase Modifiers: For acidic compounds like 8-HETE, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase can improve peak shape by suppressing the ionization of the carboxyl group. [1]* Column Contamination or Degradation: The column's performance can degrade over time. Flush the column with a strong solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced.
-
Sample Solvent: Ideally, dissolve your sample in the mobile phase. [5]Injecting a sample dissolved in a solvent stronger than the mobile phase can cause peak distortion.
-
Temperature: Increasing the column temperature can sometimes lead to sharper peaks due to improved mass transfer kinetics. [5] Q3: My analysis time is too long. How can I reduce the run time without sacrificing resolution?
A3: Long run times are often a trade-off for high resolution in chiral chromatography. To optimize:
-
Increase Flow Rate: Gradually increase the flow rate while monitoring the resolution. There is often a sweet spot that provides acceptable resolution with a shorter run time. Note that very high flow rates can significantly decrease resolution. [5]* Adjust Mobile Phase Strength: Increase the percentage of the stronger solvent (e.g., the alcohol modifier in normal phase) in your mobile phase. This will decrease retention times, but may also reduce selectivity. [1]* Consider Smaller Particle Size Columns: Columns packed with smaller particles (e.g., 3 µm instead of 5 µm) can provide higher efficiency and allow for faster separations at higher flow rates without a significant loss in resolution. [6] Q4: I'm still struggling to resolve the native 8-HETE enantiomers. Are there other approaches?
A4: Yes. If direct separation is challenging, indirect methods involving derivatization can be highly effective. By reacting the 8-HETE enantiomers with a chiral derivatizing agent, you form diastereomers. These diastereomers have different physicochemical properties and can often be separated on a standard achiral (e.g., C18) column. [1]A common approach for HETEs is to first form the methyl ester and then derivatize the hydroxyl group.
Experimental Protocols & Data
Protocol 1: Direct Chiral HPLC of 8-HETE Enantiomers
This protocol is a general guideline for the direct separation of 8-HETE enantiomers using a polysaccharide-based chiral stationary phase.
1. Sample Preparation:
- Dissolve the racemic 8-HETE standard or sample extract in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar amylose-based CSP. [2][7] * Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol). A typical starting point is n-hexane/isopropanol (90:10, v/v). [1] * Acidic Modifier: Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve peak shape. [1] * Flow Rate: 1.0 mL/min. [1] * Temperature: 25°C.
- Detection: UV at 235 nm (for the conjugated diene system in 8-HETE).
- Injection Volume: 10 µL.
3. Optimization:
- If resolution is poor, decrease the flow rate (e.g., to 0.5 mL/min).
- Adjust the ratio of the alcohol modifier. Increasing the alcohol content will decrease retention time but may reduce selectivity.
- Screen different alcohol modifiers (e.g., ethanol, isopropanol) as they can provide different selectivity. [1]
Data Presentation: Chiral Stationary Phase Screening
Selecting the right CSP is an empirical process. [8]The table below summarizes common CSP types used for chiral separations and their typical mobile phase modes.
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Primary Separation Mode(s) | Typical Analytes |
| Polysaccharide-Based (Amylose) | Chiralpak AD, Chiralpak IA, Lux Amylose-1 | Normal Phase, Polar Organic, Reversed-Phase | Broad range of neutral and acidic compounds. [7][9] |
| Polysaccharide-Based (Cellulose) | Chiralcel OD, Chiralcel OJ, Lux Cellulose-2 | Normal Phase, Polar Organic, Reversed-Phase | Broad range, often complementary to amylose phases. [7][9] |
| Pirkle-Type (Brush-Type) | Whelk-O 1 | Normal Phase, Reversed-Phase | π-acidic or π-basic aromatic compounds. |
| Macrocyclic Glycopeptide | Chirobiotic V, Chirobiotic T | Polar Ionic, Polar Organic, Reversed-Phase | Amines, amino acids, carboxylic acids. |
| Cyclodextrin-Based | Cyclobond | Reversed-Phase, Polar Organic | Compounds that can form inclusion complexes. [4] |
Visualized Workflows and Pathways
Signaling Pathway of 8-HETE
8-HETE is an eicosanoid derived from arachidonic acid that is involved in various cellular signaling processes, including inflammation and cell proliferation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Enantiomers and Their Resolution [mdpi.com]
issues with 8(S)-HETE purity and how to assess it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurity in this compound preparations?
A1: The primary sources of impurity in this compound preparations stem from its synthesis and handling. Non-enzymatic oxidation of arachidonic acid can lead to the formation of a racemic mixture, meaning the biologically less active 8(R)-HETE enantiomer is a common impurity.[1] Other potential impurities include different positional isomers (e.g., 5-HETE, 9-HETE, 12-HETE), and auto-oxidation products formed during storage or handling, especially when exposed to light, heat, or atmospheric oxygen.[2]
Q2: What are the recommended storage and handling conditions for this compound to maintain its purity?
A2: To ensure long-term stability and purity, this compound should be stored at -80°C in an organic solvent such as ethanol (B145695).[2] It is recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[2] For short-term storage, -20°C is acceptable for up to two years.[2] When preparing aqueous solutions for experiments, it is best to make them fresh from the organic stock solution. If temporary storage of an aqueous solution is necessary, it should be kept on ice and protected from light.[2]
Q3: My this compound is dissolved in ethanol, but I need to use it in an aqueous buffer for my cell-based assay. How should I prepare the working solution?
A3: To prepare an aqueous working solution from an ethanol stock, you should dilute the stock solution directly into your aqueous buffer. It is crucial to ensure that the final concentration of ethanol is compatible with your experimental system (typically well below 1%). This compound is susceptible to degradation in aqueous solutions, so it is highly recommended to prepare these solutions fresh for each experiment.[2] Poor solubility can be an issue; gentle warming or sonication may aid dissolution, but prolonged exposure to heat can accelerate degradation.[2]
Troubleshooting Guides
Purity Assessment Issues
Problem: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my this compound standard.
-
Possible Cause 1: Enantiomeric Impurity. The additional peak could be the 8(R)-HETE enantiomer. Standard reverse-phase HPLC will likely not separate these.
-
Solution: Employ chiral High-Performance Liquid Chromatography (HPLC) to resolve the (S) and (R) enantiomers.[3]
-
-
Possible Cause 2: Isomeric Impurities. Other HETE isomers (e.g., 5-HETE, 12-HETE) may be present.
-
Possible Cause 3: Degradation Products. this compound is prone to oxidation. The extra peaks could be oxidized byproducts.
-
Solution: Ensure proper storage and handling procedures are followed.[2] Analyze the sample by LC-MS/MS to identify the mass of the impurity, which can indicate an oxidation event (e.g., addition of oxygen atoms).
-
Experimental Failures
Problem: I am not observing the expected biological activity of this compound in my cell-based assay (e.g., PPARα activation).
-
Possible Cause 1: Degradation of this compound. As mentioned, this compound is unstable in aqueous media.
-
Solution: Prepare fresh working solutions for each experiment. Minimize the time the compound spends in aqueous buffer before being added to the cells.[2]
-
-
Possible Cause 2: Low Purity of the Compound. The presence of inactive impurities can reduce the effective concentration of this compound.
-
Solution: Verify the purity of your this compound stock using an appropriate analytical method like chiral HPLC or LC-MS/MS.
-
-
Possible Cause 3: Sub-optimal Assay Conditions. The concentration of this compound or the incubation time may not be optimal for your specific cell type and assay.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions. For PPARα activation, concentrations can be as low as 0.3 µM.[6]
-
Experimental Protocols
Purity Assessment of this compound
| Parameter | Recommended Setting |
| Chromatography | |
| Column | C18 reverse-phase column (e.g., Waters Acquity UPLC BEH shield C18, 1.7 µm, 2.1 x 150 mm)[5] |
| Mobile Phase A | Water with 10 mM formic acid[5] |
| Mobile Phase B | Acetonitrile with 10 mM formic acid[5] |
| Flow Rate | 0.2 - 0.4 mL/min[4] |
| Injection Volume | 5 - 20 µL[4] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode[4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| MRM Transitions | Precursor ion (m/z 319.2) -> Product ions (e.g., m/z 115.1, 155.1, 179.1)[4][7] |
| Internal Standard | Deuterated this compound (e.g., this compound-d8)[4] |
Biological Activity Assay
| Step | Procedure |
| 1. Cell Culture | Seed HEK293 cells in a 96-well plate to achieve 70-80% confluency at the time of transfection.[6] |
| 2. Transfection | Co-transfect cells with a PPARα expression plasmid, a PPRE-firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid.[6] |
| 3. Treatment | After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control.[6] |
| 4. Incubation | Incubate the cells for an additional 24 hours.[6] |
| 5. Luciferase Assay | Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[6] |
| 6. Data Analysis | Normalize firefly luciferase activity to Renilla luciferase activity. Calculate the fold induction of PPARα activity relative to the vehicle control.[6] |
Visualizations
References
- 1. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
handling and storage conditions for 8(S)-HETE
Welcome to the technical support center for 8(S)-HETE (8(S)-hydroxyeicosatetraenoic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and utilization of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C, where it is stable for at least two years.[1][2][3] For optimal stability, especially for quantitative applications, storage at -80°C is recommended.[2] It is typically supplied as a solution in ethanol (B145695) and should be shipped on wet ice.[1][3]
Q2: How should I prepare a working solution of this compound in an aqueous buffer for my cell-based assay?
A2: this compound is susceptible to degradation in aqueous solutions due to factors like pH, temperature, and oxygen exposure.[2] It is highly recommended to prepare fresh aqueous solutions for each experiment from a stock solution in an organic solvent.[2] To prepare a stock solution, the original solvent can be evaporated under a gentle stream of nitrogen, and the residue can then be redissolved in a solvent of choice like ethanol or DMSO.[1] For cell-based assays, a concentrated stock solution (e.g., 10 mM in anhydrous ethanol) is advisable.[1] If an aqueous solution must be stored, it should be for a very short duration, on ice, and protected from light.[2] The addition of an antioxidant like butylated hydroxytoluene (BHT) may help reduce oxidative degradation.[2]
Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent results are often a sign of analyte degradation.[2] The conjugated triene system in this compound makes it prone to oxidation.[2] If you are observing a loss of biological activity or variability in your measurements, it is crucial to review your handling and storage procedures.[2] Ensure that stock solutions are stored correctly and that aqueous solutions are freshly prepared for each use.[2]
Q4: What are the primary degradation pathways for this compound?
A4: The main mode of degradation for this compound is auto-oxidation.[2] The polyunsaturated fatty acid structure is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and heat.[2]
Q5: How can I minimize degradation from freeze-thaw cycles?
A5: To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use sterile, amber microcentrifuge tubes.[1][2] This practice helps maintain the integrity of the compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity | Degradation of this compound | 1. Prepare fresh working solutions in aqueous buffers for each experiment.[2]2. Avoid multiple freeze-thaw cycles by aliquoting stock solutions.[1][2]3. Store stock solutions at -80°C for long-term storage.[2]4. Protect solutions from light and heat.[2] |
| Precipitation of this compound in aqueous buffer | Low solubility in aqueous solutions | 1. Ensure the final concentration in the aqueous buffer does not exceed its solubility limit (approx. 0.8 mg/mL in PBS, pH 7.2).[1][3]2. First, dissolve this compound in an organic solvent like ethanol or DMSO before diluting with the aqueous buffer.[1] |
| Variability in analytical measurements (e.g., LC-MS) | Analyte degradation or improper sample handling | 1. Confirm the stability of this compound in your analytical solvent.2. Use freshly prepared standards for calibration.3. Ensure proper storage of samples before analysis. |
Physicochemical and Solubility Data
The following tables summarize the key physicochemical properties and solubility of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O₃ | [3][4] |
| Molecular Weight | 320.5 g/mol | [3][4] |
| IUPAC Name | (5Z,8S,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid | [4] |
| Appearance | Typically supplied as a solution in ethanol | [1][3] |
| Purity | ≥98% | [1][3] |
Table 2: Storage and Stability of this compound
| Condition | Recommendation | Stability | Source |
| Storage Temperature | -20°C | ≥ 2 years | [1][3] |
| Long-term Storage | -80°C | Recommended for optimal stability | [2] |
| Shipping | Shipped on wet ice | - | [1][3] |
Table 3: Solubility of this compound
| Solvent | Solubility | Source |
| Ethanol | Miscible | [1][3] |
| DMSO | Miscible | [1][3] |
| DMF | Miscible | [1][3] |
| PBS (pH 7.2) | 0.8 mg/ml | [1][3] |
| 0.1 M Na₂CO₃ | 2 mg/ml | [1][3] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in various assays.
-
Materials:
-
This compound as a solution in ethanol
-
Anhydrous ethanol (≥99.5%) or DMSO
-
Sterile, amber microcentrifuge tubes
-
Gentle stream of nitrogen gas
-
-
Procedure:
-
Allow the vial of this compound in ethanol to warm to room temperature before opening to prevent condensation.[1]
-
Under a gentle stream of nitrogen, evaporate the ethanol solvent.
-
Redissolve the this compound residue in a suitable organic solvent, such as anhydrous ethanol or DMSO, to a desired concentration (e.g., 10 mM).[1]
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.[1][2]
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1][2]
-
Signaling Pathways & Experimental Workflows
This compound is a bioactive lipid that exerts its effects through various signaling pathways. It is a known activator of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[3][5] Additionally, it has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are involved in inflammation and cell proliferation.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C20H32O3 | CID 5283154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for 8-HETE (HMDB0004679) [hmdb.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 8(S)-HETE and the Critical Role of Solvent Selection
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE). This guide provides answers to frequently asked questions and troubleshooting advice for issues related to solvent choice, which can significantly impact the biological activity and experimental outcomes of this lipid mediator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a bioactive lipid mediator, specifically a hydroxyeicosatetraenoic acid, formed from the metabolism of arachidonic acid by lipoxygenase enzymes.[1][2] Its primary role involves regulating cellular responses in inflammation and cell migration.[1][3] A key mechanism of action is its function as a potent activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and a weaker activator of PPARγ, which are nuclear receptors that control gene transcription related to lipid metabolism and inflammation.[4][5][6]
Q2: What is the recommended solvent for storing a stock solution of this compound?
For long-term storage, this compound should be stored at -20°C in an appropriate organic solvent.[6][7] Commonly used and recommended solvents for creating a high-concentration stock solution include ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[6][8][9] These solvents ensure the lipid remains dissolved and stable for extended periods (≥ 2 years at -20°C).[6]
Q3: Can I store this compound in an aqueous buffer?
It is not recommended to store this compound in aqueous solutions for more than one day.[7] Like many lipids, this compound has limited solubility in aqueous buffers such as PBS.[6][8] Long-term storage in aqueous media can lead to compound degradation, aggregation, or adherence to the storage vessel walls, resulting in a loss of activity.[8]
Q4: How do I prepare a working solution of this compound for my cell-based assay?
To prepare a working solution, first, create a high-concentration stock solution in an organic solvent like ethanol or DMSO.[8] Subsequently, perform serial dilutions of this stock solution into your aqueous cell culture medium to achieve the final desired concentration. It is crucial to add the this compound solution to the medium with gentle mixing and to ensure the final concentration of the organic solvent is minimal (typically <0.5%) to avoid solvent-induced cytotoxicity.[7][8][10]
Troubleshooting Guide
Issue 1: I am observing significant cytotoxicity in my cell-based experiments.
Q: My cells are showing reduced viability after treatment with this compound. Could the solvent be the cause?
A: Yes, unexpected cytotoxicity is often linked to the experimental solvent rather than the compound itself.[8] Consider the following:
-
Solvent Toxicity: Solvents like ethanol and DMSO can be toxic to cells, even at low concentrations.[8][10] It is critical to run a "vehicle control" experiment, where you treat cells with the same final concentration of the solvent used in your this compound working solution, but without the this compound. This will help you determine the baseline level of cytotoxicity caused by the solvent alone.[8]
-
Compound Aggregation: Due to its poor solubility in aqueous media, this compound can form aggregates if not properly dissolved. These aggregates can be cytotoxic or interfere with assay readouts.[8] Visually inspect your culture medium for any signs of precipitation after adding the compound.
-
High Compound Concentration: While not inherently cytotoxic for most cell lines, very high concentrations of this compound may induce cell-specific adverse effects.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: The observed biological activity of this compound is lower than expected or inconsistent.
Q: My experimental results are variable or show weak this compound activity. How can solvent choice lead to this?
A: Inconsistent or low activity is frequently a result of improper handling and dilution, where the solvent plays a key role.
-
Poor Solubility in Final Medium: The most common issue is the low solubility of this compound in aqueous buffers (e.g., PBS).[6][9] If the compound precipitates out of solution upon dilution into the assay medium, its effective concentration will be much lower than intended, leading to reduced activity.
-
Adsorption to Plastics: Lipophilic compounds like this compound can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates). Using a carrier protein like bovine serum albumin (BSA) in your buffer can help prevent this.
-
Improper Stock Solution Preparation: If the initial stock solution in the organic solvent is not fully dissolved, all subsequent dilutions will have an inaccurate concentration. Ensure the compound is completely dissolved by vortexing before making further dilutions.[8]
-
Solvent-Target Interaction: While less common, the residual organic solvent in the final working solution could potentially interfere with the biological target or cellular machinery, altering the response.
Data Presentation & Experimental Protocols
Solubility Data
The choice of solvent is dictated by the experimental phase. Organic solvents are necessary for stock solutions, while final dilutions must be compatible with aqueous biological systems.
| Solvent / Buffer | Concentration | Purpose | Reference(s) |
| Ethanol | Miscible | Stock Solution | [6][9] |
| DMSO | Miscible | Stock Solution | [6][9] |
| DMF | Miscible | Stock Solution | [6] |
| 0.1 M Na₂CO₃ | ~2 mg/ml | Aqueous Solution Prep | [6][9][11] |
| PBS (pH 7.2) | ~0.8 mg/ml | Working Solution (Limited) | [6][9][11] |
Protocol: Preparation of this compound Working Solutions
This protocol provides a general methodology for preparing aqueous working solutions of this compound from a stock in an organic solvent.
Materials:
-
This compound (lyophilized powder or as a solution in organic solvent)
-
Anhydrous Ethanol or DMSO
-
Sterile microcentrifuge tubes
-
Sterile, low-retention pipette tips
-
Target aqueous medium (e.g., cell culture medium, PBS), pre-warmed to the desired temperature.
Methodology:
-
Reconstitution of Stock Solution:
-
Preparation of Intermediate Dilutions:
-
Prepare serial dilutions of the stock solution in the same organic solvent to get closer to your final desired concentration range. This prevents precipitating the lipid by adding a large volume of organic solvent to an aqueous solution at once.
-
-
Preparation of Final Working Solution:
-
Gently vortex your pre-warmed aqueous medium.
-
While the medium is still in motion, add a small aliquot of the appropriate intermediate dilution of this compound to the medium to achieve the final concentration. The final organic solvent concentration should be kept to a minimum (e.g., <0.1% v/v) to avoid toxicity.[7][10]
-
Example: To make a 10 µM working solution in 10 mL of media, you might add 10 µL of a 10 mM intermediate stock. This results in a final solvent concentration of 0.1%.
-
Use the final working solution immediately. Do not store aqueous dilutions.[7]
-
Caption: Experimental workflow for preparing this compound solutions.
Signaling Pathway Visualization
This compound exerts its biological effects by interacting with specific intracellular signaling pathways. The choice of solvent is critical for ensuring that the molecule is bioavailable to engage these targets. A poorly chosen solvent can prevent the ligand from reaching its target, leading to a misinterpretation of the biological outcome.
Caption: Simplified signaling pathway for this compound.
References
- 1. Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: Showing metabocard for 8-HETE (HMDB0004679) [hmdb.ca]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 98462-03-4 [amp.chemicalbook.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 8(S)-HETE and 8(R)-HETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the two enantiomers of 8-hydroxyeicosatetraenoic acid (8-HETE): 8(S)-HETE and 8(R)-HETE. While research has illuminated some distinct roles for each molecule, a comprehensive understanding of their comparative bioactivities is still an evolving field. This document summarizes the current knowledge, presents available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways.
Summary of Biological Activities
8-HETE is a bioactive lipid mediator derived from arachidonic acid, playing roles in various physiological and pathological processes. The stereochemistry of the hydroxyl group at the 8-position results in two distinct enantiomers, this compound and 8(R)-HETE, which can exhibit different biological effects.
This compound has been more extensively studied and is recognized for its roles in cell migration, differentiation, and as a signaling molecule in inflammatory pathways. It is a potent activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism and inflammation.
8(R)-HETE , on the other hand, is less characterized. While some studies on other HETE enantiomers suggest that the 'R' form can be biologically active, and sometimes even more potent than the 'S' form in specific contexts, direct comparative data for 8-HETE is scarce. Its formation can occur through non-enzymatic lipid peroxidation, and in some tissues, the R enantiomer of certain HETEs can be preferentially formed.
Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data comparing the biological activities of this compound and 8(R)-HETE. It is important to note that for many biological activities, direct comparative data is not yet available in the scientific literature.
| Biological Activity | This compound | 8(R)-HETE | Reference(s) |
| PPARα Activation | Potent and selective activator (IC50 ≈ 500 nM) | Inefficient competitor | [1] |
| Neutrophil Chemotaxis | Chemotactic activity demonstrated (part of an 8-HETE:9-HETE mixture) | Data not available | [2] |
| Corneal Epithelial Cell Migration | Promotes migration | Ineffective | [3][4] |
| Vascular Smooth Muscle Cell Proliferation | Implicated in proliferative responses (enantiomer unspecified) | Data not available | |
| Cardiac Hypertrophy | Induces hypertrophy through MAPK and NF-κB pathways (enantiomer unspecified) | Data not available | [1] |
Key Biological Functions and Signaling Pathways
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
A significant difference in the biological activity of the two enantiomers lies in their ability to activate PPARs.
-
This compound is a potent and selective endogenous ligand for PPARα . This activation is stereospecific, with this compound demonstrating a much higher affinity than its (R) counterpart. The activation of PPARα by this compound can influence the expression of genes involved in lipid metabolism and inflammation.[1]
-
8(R)-HETE has been shown to be an inefficient competitor for PPARα binding, indicating it is not a significant activator of this receptor.[1]
Inflammation and Chemotaxis
8-HETE is known to be a chemoattractant for neutrophils, a key event in the inflammatory response. However, the specific roles of each enantiomer in this process are not well-defined.
-
A study investigating a mixture of 8-HETE:9-HETE (85:15, w/w) demonstrated chemotactic activity for human neutrophils, with a peak response at 5 µg/ml.[2] Unfortunately, this study did not distinguish between the 8(S) and 8(R) enantiomers.
-
Studies on other HETEs, such as 5-HETE and 12-HETE, have shown that both S and R enantiomers can be active, with the R-enantiomer sometimes being more potent in inducing neutrophil migration.[5][6] This suggests that 8(R)-HETE may also possess chemotactic activity, but direct evidence is lacking.
Cell Proliferation and Migration
The involvement of 8-HETE in cell proliferation and migration has been noted in different contexts.
-
This compound has been identified as a key regulator of corneal epithelial cell migration during wound healing.[3][4] This effect was found to be specific to the (S)-enantiomer.
-
Racemic or unspecified 8-HETE has been reported to have proliferative and pro-inflammatory actions .[1] It has also been shown to induce hypertrophy in human ventricular cardiomyocytes through the activation of MAPK and NF-κB signaling pathways .[1]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
PPARα Activation Assay (Competition Binding Assay)
Objective: To determine the binding affinity of this compound and 8(R)-HETE to the PPARα receptor.
Protocol:
-
Protein Expression and Purification: Express and purify a fusion protein of Glutathione S-transferase (GST) and the ligand-binding domain of PPARα (GST-PPARα).
-
Radioligand Binding: Incubate the purified GST-PPARα with a radiolabeled high-affinity PPARα ligand (e.g., [³H]GW2331).
-
Competition: In separate reactions, add increasing concentrations of unlabeled competitor ligands (this compound or 8(R)-HETE) to the mixture of GST-PPARα and the radioligand.
-
Separation of Bound and Free Ligand: Separate the protein-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity retained on the filter using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor ligand. Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
Objective: To assess the ability of 8-HETE enantiomers to induce directed migration of neutrophils.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Chamber Setup: Use a Boyden chamber apparatus, which consists of two compartments separated by a microporous membrane (typically 3-5 µm pore size).
-
Loading:
-
Add the chemoattractant solution (this compound or 8(R)-HETE at various concentrations) to the lower compartment of the chamber.
-
Add a suspension of isolated neutrophils in a suitable buffer to the upper compartment.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a period sufficient to allow cell migration (e.g., 60-90 minutes).
-
Cell Staining and Counting:
-
After incubation, remove the membrane.
-
Fix and stain the cells that have migrated to the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of the chemoattractant to generate a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8(S)-hydroxyeicosatetraenoic acid is the lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration in the rat cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of 8(S)-HETE versus 12(S)-HETE: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biological effects, signaling pathways, and experimental analysis of two prominent hydroxyeicosatetraenoic acid (HETE) isomers: 8(S)-HETE and 12(S)-HETE. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to facilitate a deeper understanding of their distinct and overlapping roles in cellular physiology and pathology.
Introduction
This compound and 12(S)-HETE are lipid signaling molecules derived from the enzymatic oxidation of arachidonic acid by lipoxygenase (LOX) pathways. While structurally similar, these isomers exhibit distinct biological activities, influencing a range of cellular processes from inflammation and cell migration to proliferation and cancer metastasis. Understanding their differential effects is crucial for the development of targeted therapeutics.
Comparative Biological Activities and Potency
While direct comparative studies measuring the potency of this compound and 12(S)-HETE under identical experimental conditions are limited, the existing literature provides valuable insights into their individual activities. The following table summarizes key quantitative data, highlighting the different experimental contexts.
| Biological Effect | Molecule | Cell/System Type | Quantitative Data | Reference |
| Receptor Binding | 12(S)-HETE | PC3 human prostate cancer cells | Kd = 4.8 nM (for GPR31) | [1] |
| Enzyme Activation | This compound | Mouse Keratinocytes | IC50: 100 µM (for PKC activation) | [2] |
| Transcription Factor Activation | This compound | Not specified | Effective concentration as low as 0.3 µM (for PPARα activation) | [2] |
| Apoptosis Regulation | 12(S)-HETE | Serum-deprived cells | IC50 = 1.13 µM (for repression of increased caspase-3 activity) | [3] |
| Cell Migration | This compound | Rat corneal organ culture | Complete reversal of migration inhibition at tested concentrations | [2] |
| Cell Migration | 12(S)-HETE | Rat corneal organ culture | No effect on reversing migration inhibition | [2] |
| Cell Proliferation | 12(S)-HETE | SW480 cells | 1.6-fold increase in anchorage-independent growth at 100 nM | [4] |
| Intracellular Calcium Mobilization | 12(S)-HETE | Intact human neutrophils | Threshold concentration: 1.5 x 10⁻⁸ M | [5] |
| Insulin (B600854) Secretion | 12(S)-HETE | Human islets | Reduced glucose-stimulated insulin secretion at 1nM | [6][7] |
| Cell Death | 12(S)-HETE | Human islets | Induction of cell death at 100 nM | [6][7] |
Note: The lack of standardized reporting and direct comparative assays makes a definitive statement on relative potency challenging. The data presented should be interpreted within the context of the specific experimental setup of each study.
Signaling Pathways
This compound and 12(S)-HETE mediate their effects through distinct signaling cascades.
This compound Signaling Pathway
This compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are critical in inflammatory and proliferative responses.[8] It is also a potent activator of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[9]
12(S)-HETE Signaling Pathway
12(S)-HETE signaling is more extensively characterized and is known to be pleiotropic. It involves the activation of multiple kinases, including extracellular-regulated protein kinase (ERK1/2), protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and Src kinase.[10] 12(S)-HETE exerts its effects through at least two G protein-coupled receptors: the high-affinity receptor GPR31 and the low-affinity leukotriene B4 receptor 2 (BLT2).[1]
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for investigating the cellular effects of this compound and 12(S)-HETE.
Detailed Methodologies
1. Calcium Mobilization Assay
This assay measures the ability of HETEs to induce intracellular calcium release, a common downstream effect of G protein-coupled receptor activation.
-
Materials:
-
Cells of interest (e.g., neutrophils, or cells engineered to express a receptor of interest).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove culture medium from the cells and add the dye loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well.
-
Measurement: Place the plate in the fluorescence plate reader.
-
Record baseline fluorescence for a short period.
-
Use the automated injector to add this compound or 12(S)-HETE at various concentrations.
-
Immediately begin recording the fluorescence intensity over time to measure the calcium flux.
-
Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50.
-
2. MAPK (ERK1/2) Activation Assay
This assay determines the phosphorylation status of ERK1/2, a key component of the MAPK pathway, using Western blotting.
-
Materials:
-
Cells of interest.
-
This compound and 12(S)-HETE.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 4-6 hours.
-
Treat cells with different concentrations of this compound or 12(S)-HETE for a predetermined time (e.g., 5-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
3. NF-κB Activation Assay
This protocol describes the measurement of NF-κB activation by quantifying the translocation of the p65 subunit from the cytoplasm to the nucleus via immunofluorescence.
-
Materials:
-
Cells of interest grown on coverslips in a 24-well plate.
-
This compound and 12(S)-HETE.
-
4% paraformaldehyde in PBS for fixation.
-
0.25% Triton X-100 in PBS for permeabilization.
-
Blocking solution (e.g., 1% BSA in PBS).
-
Primary antibody: anti-NF-κB p65.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
-
-
Protocol:
-
Cell Treatment: Treat cells with this compound or 12(S)-HETE for the desired time.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Wash cells with PBS.
-
Block with blocking solution for 30 minutes.
-
Incubate with anti-NF-κB p65 antibody for 1 hour.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash and counterstain with DAPI for 5 minutes.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Data Analysis: Capture images and quantify the nuclear fluorescence intensity of the p65 subunit. An increase in nuclear fluorescence indicates NF-κB activation.
-
4. PPARα Activation Assay
This assay utilizes a luciferase reporter gene to measure the activation of PPARα.
-
Materials:
-
Cells of interest (e.g., HEK293T).
-
Expression vector for PPARα.
-
Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
Transfection reagent.
-
This compound and 12(S)-HETE.
-
Luciferase assay system.
-
Luminometer.
-
-
Protocol:
-
Transfection: Co-transfect cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid. A co-transfection with a β-galactosidase or Renilla luciferase plasmid can be used for normalization.
-
Cell Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound, 12(S)-HETE, or a known PPARα agonist (positive control).
-
Cell Lysis and Luciferase Assay: After 18-24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalization: Normalize the luciferase activity to the activity of the co-transfected control plasmid.
-
Data Analysis: Express the results as fold activation over the vehicle-treated control.
-
Conclusion
This compound and 12(S)-HETE, while both metabolites of arachidonic acid, exhibit distinct biological profiles by activating different signaling pathways and, in some cases, eliciting opposing cellular responses. The provided data and protocols offer a framework for researchers to further investigate the nuanced roles of these lipid mediators. A clearer understanding of their differential effects will be instrumental in the development of novel therapeutic strategies for a variety of diseases, including cancer, inflammatory disorders, and cardiovascular conditions. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and specificities in various pathophysiological contexts.
References
- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. 12-HETE and 12-HPETE potently stimulate intracellular release of calcium in intact human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for 8-HETE (HMDB0004679) [hmdb.ca]
- 10. benchchem.com [benchchem.com]
Validating the Specificity of 8(S)-HETE on PPARα Activation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. We present supporting experimental data, detailed protocols, and visual workflows to validate its specificity against other PPAR isoforms and alternative activators.
This compound, a lipoxygenase metabolite of arachidonic acid, has been identified as a potent and selective activator of PPARα, a key regulator of lipid metabolism and energy homeostasis.[1][2] Understanding the specificity of this interaction is crucial for its potential therapeutic applications in metabolic disorders. This guide compares this compound with other well-known natural and synthetic PPARα agonists, providing a framework for its evaluation.
Comparative Analysis of PPARα Agonist Potency and Selectivity
To contextualize the activity of this compound, it is essential to compare its potency (EC50) and selectivity against other PPARα agonists. The following table summarizes the half-maximal effective concentrations (EC50) for this compound and other common PPAR ligands on PPARα, PPARγ, and PPARδ. Lower EC50 values indicate higher potency.
| Compound | PPARα EC50 (µM) | PPARγ EC50 (µM) | PPARδ EC50 (µM) | Reference(s) |
| This compound | ~0.3 | >10 | >10 | [1] |
| Fenofibric Acid | 9.47 | 61.0 | No activity | [3] |
| Wy-14643 | ~0.5 - 5 | >100 | >100 | [4][5] |
| GW7647 | 0.006 (human) | >10 | >10 | [6] |
| 15-HETE | Weaker than PPARβ/δ | Weaker than PPARβ/δ | Potent activator | [7] |
| Arachidonic Acid | Binds and activates | Binds and activates | Binds and activates | [8] |
Note: EC50 values can vary between different studies and experimental systems. The data presented here are for comparative purposes.
Experimental Protocols for Validating Specificity
Two primary in vitro assays are crucial for validating the specificity of a PPARα agonist: the Luciferase Reporter Assay, which measures transcriptional activation, and the Competitive Binding Assay, which assesses direct physical interaction with the receptor's ligand-binding domain.
Luciferase Reporter Assay
This cell-based assay quantifies the ability of a compound to activate PPARα and drive the expression of a reporter gene (luciferase).
Principle: Cells are co-transfected with an expression vector for PPARα and a reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene. Activation of PPARα by a ligand leads to the transcription of the luciferase gene, and the resulting light emission is measured. To ensure specificity, results are often compared to cells not expressing PPARα or to the activation of other PPAR isoforms (γ and δ).
Detailed Protocol:
-
Cell Culture and Transfection:
-
HEK293T or HepG2 cells are commonly used. Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in 96-well plates at a density of 3 x 10^4 cells/well.
-
After 24 hours, co-transfect cells using a suitable transfection reagent (e.g., FuGENE 6) with:
-
An expression plasmid for full-length human PPARα (or PPARγ/δ for selectivity testing).
-
A reporter plasmid containing a PPRE-driven firefly luciferase gene (e.g., pGL4.35).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with DMEM containing the test compounds (e.g., this compound, fenofibrate, Wy-14643) at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of incubation, lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction relative to the vehicle control.
-
Plot the fold induction against the compound concentration and determine the EC50 value using non-linear regression.
-
Competitive Binding Assay
This assay determines the affinity of a test compound for the PPARα ligand-binding domain (LBD) by measuring its ability to displace a known high-affinity radiolabeled or fluorescently labeled ligand.
Principle: A constant concentration of a labeled PPARα ligand and the PPARα-LBD are incubated with varying concentrations of an unlabeled test compound. The ability of the test compound to compete with the labeled ligand for binding to the LBD is measured.
Detailed Protocol (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):
-
Reagents:
-
GST-tagged human PPARα-LBD.
-
Terbium-labeled anti-GST antibody.
-
Fluorescently labeled pan-PPAR green ligand (e.g., Fluormone™ Pan-PPAR Green).
-
Test compounds (e.g., this compound).
-
-
Assay Procedure:
-
In a 384-well plate, incubate the test compounds at various concentrations with GST-hPPARα-LBD (5 nM), terbium-labeled anti-GST antibody (5 nM), and Fluormone™ Pan-PPAR Green (20 nM).
-
Incubate at room temperature for 3 hours.
-
-
Measurement:
-
Measure the TR-FRET signal using a microplate reader capable of time-resolved fluorescence. The signal is expressed as the ratio of the emission at 520 nm (fluorescein) to the emission at 495 nm (terbium).
-
-
Data Analysis:
-
A decrease in the TR-FRET ratio indicates displacement of the fluorescent ligand by the test compound.
-
Plot the FRET ratio against the log of the competitor concentration to determine the IC50 value.
-
The binding affinity (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Signaling Pathway and Experimental Workflow
Visualizing the molecular interactions and experimental processes is key to understanding the validation of this compound's specificity.
Caption: PPARα signaling pathway activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WY14643 Increases Herpesvirus Replication and Inhibits IFNβ Production Independently of PPARα Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Comparative Analysis of 8(S)-HETE and Prostaglandins in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the roles of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) and prostaglandins (B1171923) in the complex process of inflammation. By examining their synthesis, signaling pathways, and functional effects, this document aims to equip researchers with the necessary information to navigate the intricate landscape of lipid mediators in inflammatory diseases and to inform the development of novel therapeutic strategies.
Introduction: The Dichotomy of Lipid Mediators in Inflammation
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. This process is tightly regulated by a diverse array of signaling molecules, among which lipid mediators derived from arachidonic acid play a pivotal role. Two major enzymatic pathways, the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, are responsible for the production of prostaglandins and hydroxyeicosatetraenoic acids (HETEs), respectively. While both classes of molecules are central to the inflammatory cascade, they exhibit distinct and sometimes opposing effects, making a detailed comparative analysis essential for a nuanced understanding of their functions.
Prostaglandins, particularly Prostaglandin (B15479496) E2 (PGE2), are well-characterized mediators with a dual role in inflammation, capable of both promoting and resolving inflammatory responses depending on the context and the specific receptor subtype engaged.[1][2] In contrast, this compound, a product of the 8-lipoxygenase pathway, is emerging as a significant pro-inflammatory mediator, though it remains less extensively studied than its prostaglandin counterparts.[3] This guide will delve into the specifics of their actions, providing a framework for their comparative analysis in inflammatory research.
Biosynthesis and Signaling Pathways
The distinct biological activities of this compound and prostaglandins stem from their separate enzymatic origins and unique signaling cascades.
Biosynthesis
Arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by phospholipase A2, serves as the common precursor for both this compound and prostaglandins. However, the subsequent enzymatic steps diverge, leading to the generation of these distinct lipid mediators.
-
This compound Synthesis: this compound is produced through the action of 8-lipoxygenase (8-LOX) on arachidonic acid.[3] This pathway is distinct from the more commonly studied 5-LOX and 12/15-LOX pathways that produce other HETEs and leukotrienes.
-
Prostaglandin Synthesis: Prostaglandin synthesis is initiated by the cyclooxygenase enzymes, COX-1 and COX-2, which convert arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2). PGH2 is then further metabolized by specific synthases into various prostaglandins, such as PGE2, PGD2, PGF2α, and prostacyclin (PGI2).[1]
Signaling Mechanisms
Upon their synthesis, this compound and prostaglandins act on distinct cellular receptors to elicit their downstream effects.
-
This compound Signaling: this compound primarily signals through Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[4] Activation of these nuclear receptors leads to the regulation of gene transcription involved in lipid metabolism and inflammation. Additionally, 8-HETE has been shown to influence the MAPK and NF-κB signaling pathways, which are critical hubs in the inflammatory response.[5]
-
Prostaglandin Signaling: Prostaglandins exert their effects by binding to a family of G protein-coupled receptors (GPCRs). For instance, PGE2 signals through four distinct E-prostanoid (EP) receptors, designated EP1 through EP4.[6] Each EP receptor subtype is coupled to different intracellular signaling pathways, leading to a wide range of cellular responses. EP2 and EP4 receptors, for example, typically couple to Gs proteins, leading to increased cyclic AMP (cAMP) levels, while EP1 couples to Gq, increasing intracellular calcium, and EP3 couples to Gi, inhibiting cAMP production.[7] This diversity in receptor coupling accounts for the multifaceted and often opposing roles of PGE2 in inflammation.
Quantitative Comparison of Inflammatory Activities
Direct comparative studies providing quantitative data for this compound and prostaglandins are limited. However, by compiling data from various sources, a comparative overview of their potencies and effects on key inflammatory processes can be constructed.
Table 1: Comparative Effects on Cell Migration
| Mediator | Cell Type | Effect | Effective Concentration | Citation |
| This compound | Rat Corneal Epithelial Cells | Promotes migration | Not specified, but reversed inhibition by LOX inhibitor | [8][9] |
| PGE2 | Dendritic Cells | Promotes migration (low conc.) | 1.25-2.5 µg/ml | [10][11] |
| Dendritic Cells | Inhibits migration (high conc.) | 5-10 µg/ml | [10][11] | |
| T Cells | Antagonizes stop signal | 2.5 µM (statistically significant) | [12] |
Table 2: Comparative Effects on Cytokine Production
| Mediator | Cell Type | Cytokine Affected | Effect | Effective Concentration | Citation |
| This compound | - | - | Pro-inflammatory cytokine induction implied through NF-κB activation | - | [5] |
| PGE2 | Macrophages | IL-10 | Enhances production | 1 ng/ml (with LPS) | [13] |
| Macrophages | TNF-α | Attenuates production | 1 ng/ml (with LPS) | [13] | |
| Human Synovial Fibroblasts | IL-6, IL-8 | Enhances production (with IL-1) | Not specified | [14] | |
| Human Colonic Epithelial Cells | IL-8 | Upregulates expression | Not specified | [15] |
Table 3: Receptor Binding and Activation
| Mediator | Receptor | Parameter | Value | Citation |
| This compound | PPARα | IC50 for binding | ≈500 nM | [4] |
| PGE2 | EP1 Receptor | Kd | 16–25 nM | [16] |
| EP2 Receptor | Kd (human) | ~13 nM | [17][18] | |
| EP4 Receptor | Kd | 0.59–1.27 nM | [16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the inflammatory activities of this compound and prostaglandins. Below are generalized protocols for key in vitro assays that can be adapted for this purpose.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a substance to attract neutrophils, a key process in the initiation of inflammation.
Materials:
-
Human neutrophils isolated from peripheral blood.
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pores).
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA).
-
This compound and Prostaglandin (e.g., PGE2) stock solutions.
-
Chemoattractant control (e.g., IL-8).
-
Cell viability stain (e.g., Trypan Blue).
-
Microplate reader.
Protocol:
-
Cell Preparation: Isolate human neutrophils from healthy donor blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend the purified neutrophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL. Check cell viability using Trypan Blue.
-
Assay Setup:
-
Add 600 µL of chemotaxis buffer containing various concentrations of this compound, PGE2, IL-8 (positive control), or buffer alone (negative control) to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add 200 µL of the neutrophil suspension to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Cell Quantification:
-
After incubation, remove the upper chamber and wipe the upper side of the membrane to remove non-migrated cells.
-
Fix and stain the migrated cells on the lower side of the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells in the lower chamber can be quantified by measuring ATP levels using a luminescent-based assay.[19][20]
-
-
Data Analysis: Express the results as the mean number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).
Macrophage Cytokine Release Assay
This assay quantifies the production of pro- and anti-inflammatory cytokines by macrophages in response to stimulation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS).
-
This compound and Prostaglandin (e.g., PGE2) stock solutions.
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10).
-
Microplate reader.
Protocol:
-
Cell Culture: Plate macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Stimulation:
-
Replace the medium with fresh medium containing various concentrations of this compound or PGE2, with or without a co-stimulant like LPS (e.g., 100 ng/mL).
-
Include appropriate controls: unstimulated cells, cells treated with LPS alone, and cells treated with the lipid mediators alone.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified time (e.g., 6, 12, or 24 hours), depending on the cytokine of interest.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of specific cytokines in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[13][21]
-
Data Analysis: Express the results as the concentration of cytokine (e.g., pg/mL or ng/mL).
Logical Workflow for Comparative Analysis
The following diagram illustrates a typical experimental workflow for a comparative analysis of this compound and prostaglandins.
Conclusion
The comparative analysis of this compound and prostaglandins reveals a complex and context-dependent interplay of these lipid mediators in inflammation. While prostaglandins, particularly PGE2, exhibit a well-established dual functionality, acting as both pro- and anti-inflammatory agents through a variety of receptors, this compound appears to be a more directed pro-inflammatory molecule, primarily signaling through PPARα and activating key inflammatory pathways like NF-κB.
The quantitative data, although not derived from direct head-to-head comparisons in single studies, suggest that both classes of mediators are potent regulators of inflammatory cell function at nanomolar to low micromolar concentrations. The provided experimental protocols offer a foundation for researchers to conduct direct comparative studies, which are crucial for elucidating the precise relative contributions of the lipoxygenase and cyclooxygenase pathways in specific inflammatory diseases. A deeper understanding of these distinct yet interconnected pathways will undoubtedly pave the way for the development of more targeted and effective anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. PGE2 Induces Macrophage IL-10 Production and a Regulatory-like Phenotype via a Protein Kinase A–SIK–CRTC3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
- 8. 8(S)-hydroxyeicosatetraenoic acid is the lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration in the rat cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prostaglandin E2 serves a dual role in regulating the migration of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2 serves a dual role in regulating the migration of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A live imaging cell motility screen identifies PGE2 as a T cell stop signal antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macrophage Inflammatory Assay [bio-protocol.org]
- 14. Regulation of macrophage cytokine production by prostaglandin E2. Distinct roles of cyclooxygenase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 20. criver.com [criver.com]
- 21. Macrophage Inflammatory Assay [en.bio-protocol.org]
A Researcher's Guide: Validating 8(S)-HETE Synthesis with Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used lipoxygenase (LOX) inhibitors for validating the synthesis of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE). This compound is a bioactive lipid mediator synthesized from arachidonic acid by the action of specific lipoxygenases, particularly 8S-lipoxygenase.[1] Validating the enzymatic origin of this compound is crucial for understanding its role in various physiological and pathological processes. This guide offers a comparative analysis of key inhibitors, detailed experimental protocols, and visual aids to facilitate your research.
Comparative Analysis of Lipoxygenase Inhibitors
The selection of an appropriate inhibitor is critical for specifically validating the role of 8-lipoxygenase in this compound synthesis. The ideal inhibitor should exhibit high potency and selectivity for the target enzyme. Below is a comparison of inhibitors that have been used to study lipoxygenase activity. It is important to note that specific IC50 values for 8-lipoxygenase are not always readily available in the literature, and values can vary depending on the experimental conditions.
| Inhibitor | Target Lipoxygenase(s) | Reported IC50 Values (µM) | Key Characteristics & Commercial Availability |
| 5,8,11-Eicosatriynoic Acid (ETYA) | General LOX and COX inhibitor | 12-LOX: 0.46, 5-LOX: 25, COX: 14[2] | A widely used tool compound for studying the role of lipoxygenases. It is a structural analog of arachidonic acid. Commercially available from various chemical suppliers. |
| Esculetin | General LOX inhibitor | Platelet LOX: 0.65, 5-LOX: 4, 12-LOX: 2.5[3][4] | A natural coumarin (B35378) derivative with antioxidant properties.[5] Its inhibitory effect on HETE synthesis has been demonstrated.[6] Commercially available. |
| N-Dihydroguaiaretic Acid (NDGA) | General LOX inhibitor | 5-LOX: 8[7] | A natural compound with antioxidant and anti-inflammatory properties. Often used as a positive control in LOX inhibition assays. Commercially available. |
| Zileuton | 5-LOX inhibitor | 5-LOX: 0.18 - 3.7[8] | A selective 5-LOX inhibitor used clinically for the treatment of asthma.[9] Useful for differentiating the role of 5-LOX from other LOX isoforms. Commercially available. |
Signaling Pathways and Inhibition Points
The synthesis of this compound is a key step in the arachidonic acid cascade. Understanding this pathway and the points of action of inhibitors is fundamental for experimental design.
Experimental Protocols
Accurate validation of this compound synthesis requires robust experimental protocols. Below are detailed methodologies for cell-based assays and subsequent analysis.
Cellular Assay for this compound Production and Inhibition
This protocol describes how to treat cells with a stimulant to induce this compound production and how to use inhibitors to validate its enzymatic source.
Materials:
-
Cell culture of interest (e.g., murine skin cells, specific cancer cell lines)
-
Cell culture medium and supplements
-
Arachidonic acid (substrate)
-
Lipoxygenase inhibitor (e.g., ETYA, Esculetin) dissolved in a suitable solvent (e.g., DMSO)
-
Stimulant (e.g., calcium ionophore A23187, phorbol (B1677699) ester)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (HPLC grade)
-
Internal standard (e.g., this compound-d8)
Procedure:
-
Cell Culture: Plate cells at a suitable density and grow to desired confluency.
-
Pre-treatment with Inhibitor:
-
Wash cells with PBS.
-
Pre-incubate cells with the lipoxygenase inhibitor at various concentrations (or a vehicle control) in serum-free medium for a specified time (e.g., 30 minutes).
-
-
Stimulation and Substrate Addition:
-
Add the stimulant and arachidonic acid to the cell culture medium.
-
Incubate for a specific period (e.g., 15-30 minutes) at 37°C.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Spike the supernatant with a known amount of the internal standard (e.g., this compound-d8) to correct for sample loss during extraction and analysis.[10]
-
Store samples at -80°C until extraction.
-
Solid-Phase Extraction (SPE) of this compound
This protocol outlines the extraction and purification of this compound from biological samples prior to LC-MS/MS analysis.
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Nitrogen evaporator
Procedure:
-
Acidification: Acidify the collected supernatant to a pH of approximately 3.5 with formic acid.[10]
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with methanol followed by water.[10]
-
Sample Loading: Load the acidified sample onto the conditioned cartridge.
-
Washing:
-
Wash the cartridge with water to remove polar impurities.
-
Wash with hexane to remove non-polar lipids.
-
-
Elution: Elute this compound from the cartridge with ethyl acetate.
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume of a solvent compatible with LC-MS/MS analysis (e.g., methanol/water, 50:50 v/v).
-
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from other isomers and interfering substances.
-
Flow Rate: 0.2-0.4 mL/min[10]
-
Injection Volume: 5-20 µL[10]
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[10]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Data Analysis:
-
Construct a standard curve using known concentrations of this compound.
-
Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[10]
By following these protocols and utilizing the comparative data on inhibitors, researchers can effectively validate the synthesis of this compound and further elucidate its biological functions.
References
- 1. Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lipidmaps.org [lipidmaps.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
Unveiling the Role of 8-Lipoxygenase: A Guide to Knockdown Studies
For researchers, scientists, and drug development professionals, understanding the precise function of enzymes like 8-lipoxygenase (8-LOX) is paramount for developing targeted therapies. Knockdown studies, utilizing techniques such as small interfering RNA (siRNA), offer a powerful approach to elucidate the roles of specific proteins. This guide provides a comparative overview of findings from knockdown studies targeting 8-LOX and its human ortholog, ALOX15B, supported by experimental data and detailed protocols.
Lipoxygenases are a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammation and cancer.[1][2][3][4] 8-lipoxygenase, in particular, has been implicated in various cellular processes, including cell growth, differentiation, and inflammation.[1][5] Knockdown studies have been instrumental in dissecting its specific functions.
Comparative Analysis of 8-Lipoxygenase Knockdown Studies
The following tables summarize the quantitative data from key studies investigating the effects of 8-lipoxygenase/ALOX15B knockdown or induced expression. These studies highlight the impact on gene expression, metabolite levels, and cellular phenotypes.
| Study Focus | Method | Cell/Tissue Type | Knockdown/Expression Efficiency | Key Quantitative Findings | Reference |
| ALOX15B Knockdown | siRNA | Human Keratinocytes | Significant protein reduction (Western blot) | - Significant decrease in 15-HETE levels- Increased gene expression of CCL2, CCL5, and CXCL10 | [6] |
| ALOX15 Knockdown | siRNA | PCH6 Patient Fibroblasts | >90% reduction in target mRNA | - Partial abrogation of RSL3-induced cytotoxicity | [7] |
| 8-LOX Induced Expression | Doxycycline-inducible system | Mouse Keratinocyte Cell Line (308) | N/A (Inducible Expression) | - 15-46% reduction in BrdU incorporation (DNA synthesis) | [1] |
These findings collectively suggest that 8-lipoxygenase and its orthologs play a significant role in regulating inflammatory responses and cell proliferation. While knockdown of ALOX15B in keratinocytes leads to an increase in pro-inflammatory cytokines, the overexpression of 8-LOX in premalignant keratinocytes inhibits cell growth. This highlights the context-dependent function of this enzyme.
Experimental Methodologies
To facilitate the replication and further investigation of 8-lipoxygenase function, detailed experimental protocols are crucial. Below is a representative protocol for siRNA-mediated knockdown of ALOX15B in keratinocytes, compiled from established methodologies.[6][8][9][10]
Protocol: siRNA-Mediated Knockdown of ALOX15B in Human Keratinocytes
1. Cell Culture and Seeding:
-
Culture human keratinocytes in appropriate growth medium supplemented with growth factors and antibiotics.
-
Twenty-four hours prior to transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium to achieve 60-80% confluency at the time of transfection.
2. siRNA Transfection:
-
Solution A (siRNA solution): For each well, dilute 20-80 pmol of ALOX15B-specific siRNA or a non-targeting control siRNA into 100 µl of serum-free transfection medium.
-
Solution B (Transfection Reagent solution): For each well, dilute 2-8 µl of a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µl of serum-free transfection medium.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Wash the cells once with 2 ml of serum-free transfection medium.
-
Add 0.8 ml of antibiotic-free normal growth medium to the tube containing the siRNA-lipid complexes.
-
Gently overlay the 1 ml mixture onto the washed cells.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
After incubation, add 1 ml of normal growth medium containing 2x the normal concentration of serum and antibiotics.
-
Incubate the cells for an additional 24-72 hours before proceeding with downstream analysis.
3. Verification of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells and perform reverse transcription followed by qRT-PCR using primers specific for ALOX15B and a housekeeping gene to determine the percentage of mRNA knockdown.
-
Western Blotting: Prepare cell lysates and perform western blot analysis using an antibody specific for the ALOX15B protein to confirm the reduction in protein levels.
4. Analysis of Phenotypic Changes:
-
Metabolite Analysis: Analyze the cell culture supernatant or cell lysates for changes in the levels of 8-HETE or 15-HETE using techniques like LC-MS/MS.
-
Cytokine Profiling: Measure the expression and secretion of cytokines (e.g., CCL2, CCL5, CXCL10) using qRT-PCR and ELISA, respectively.
-
Cell Proliferation Assays: Perform assays such as BrdU incorporation or MTT assays to assess the impact of knockdown on cell proliferation.
Visualizing the Molecular Landscape
To better understand the complex cellular processes influenced by 8-lipoxygenase, visual representations of signaling pathways and experimental workflows are invaluable.
Caption: Signaling pathways influenced by 8-lipoxygenase.
Caption: Experimental workflow for 8-lipoxygenase knockdown.
This workflow diagram provides a step-by-step overview of a typical siRNA-mediated knockdown experiment, from cell preparation to the final analysis of the results.
References
- 1. Inducible expression of 15-lipoxygenase-2 and 8-lipoxygenase inhibits cell growth via common signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of 15-lipoxygenase-1 expression on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 15-Lipoxygenase and its metabolites in the pathogenesis of breast cancer: A double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8(S)-hydroxyeicosatetraenoic acid is the lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration in the rat cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNAi-based ALOX15B silencing augments keratinocyte inflammation in vitro via EGFR/STAT1/JAK1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. siRNA knockdown [protocols.io]
- 10. altogen.com [altogen.com]
- 11. researchgate.net [researchgate.net]
The Multifaceted Roles of 8(S)-HETE: A Comparative Analysis Across Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuanced effects of lipid mediators is paramount. 8(S)-hydroxyeicosatetraenoic acid, or 8(S)-HETE, a key metabolite of arachidonic acid formed via the lipoxygenase pathway, has emerged as a significant signaling molecule with diverse, and sometimes opposing, effects depending on the cellular context.[1][2] This guide provides a comparative overview of this compound's influence on various cell lines, supported by quantitative data and detailed experimental protocols to aid in the design and interpretation of future research.
This document synthesizes findings on the biological activities of this compound, focusing on its role in cell migration, inflammation, proliferation, and hypertrophy. While research on its specific receptor is ongoing, key downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) cascades, have been identified.[3][4]
Data Presentation: Quantitative Effects of this compound
The following table summarizes the quantitative effects of this compound and its racemic mixture (8-HETE) observed in different cell lines, providing a snapshot of its potency and functional diversity.
| Biological Activity | Cell Line | Species | Molecule | Effective Concentration / IC50 | Duration | Key Outcome | Reference(s) |
| Cell Migration & Wound Healing | Corneal Epithelial Cells | Rat | This compound | Not Specified | Not Specified | Complete reversal of esculetin-induced inhibition of F-actin organization and wound closure. | [1] |
| Chemotaxis | Neutrophils | Human | 8-HETE | 5 µg/ml | Not Specified | Peak chemotactic response. | [5] |
| Chemotaxis | Eosinophils | Equine | This compound | 10⁻⁸ M to 10⁻⁵ M | Not Specified | Stimulation of directed cell migration. | [4] |
| Cellular Hypertrophy | Ventricular Cardiomyocytes (RL-14) | Human | 8-HETE | 10 µM | 6-24 hours | Significant increase in hypertrophic marker gene expression (ANP, BNP). | [6][7] |
| MAPK & NF-κB Activation | Ventricular Cardiomyocytes (RL-14) | Human | 8-HETE | 10 µM | 2 hours | Increased phosphorylation of ERK1/2, p38, JNK, and increased NF-κB binding activity. | [4][8] |
| Protein Kinase C (PKC) Activation | Keratinocytes | Mouse | This compound | IC50: 100 µM | Not Specified | Activation of Protein Kinase C. | [7] |
| PPARα Activation | N/A | N/A | This compound | As low as 0.3 µM | N/A | Activation of Peroxisome Proliferator-Activated Receptor Alpha. | [7] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes discussed, the following diagrams are provided.
References
- 1. 8(S)-hydroxyeicosatetraenoic acid is the lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration in the rat cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Navigating Specificity: A Comparative Guide to 8(S)-HETE Immunoassay Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators is paramount. This guide provides a comparative analysis of antibody cross-reactivity in immunoassays for 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE), a crucial signaling molecule in inflammation, cell migration, and proliferation.
The specificity of an immunoassay is fundamentally determined by the antibody's ability to distinguish between the target analyte and structurally similar molecules. In the context of this compound, a member of the eicosanoid family, the potential for cross-reactivity with other hydroxyeicosatetraenoic acids (HETEs), as well as other related lipids, is a critical consideration for data integrity. Understanding the cross-reactivity profile of an this compound immunoassay is essential for the accurate interpretation of experimental results.
Understanding Antibody Cross-Reactivity in this compound Immunoassays
Immunoassays for this compound typically employ a competitive enzyme-linked immunosorbent assay (ELISA) format. In this setup, free this compound in the sample competes with a labeled this compound conjugate for a limited number of binding sites on a specific antibody. The degree of color development is inversely proportional to the concentration of this compound in the sample.
Cross-reactivity occurs when the antibody binds to molecules other than this compound. This is often observed with structurally related compounds that share similar epitopes. The percentage of cross-reactivity is a measure of the antibody's affinity for these other molecules relative to its affinity for this compound. A high percentage indicates a greater potential for interference and inaccurate measurement of this compound levels.
Comparative Analysis of Antibody Cross-Reactivity
While specific cross-reactivity data for commercially available this compound immunoassay kits can vary between manufacturers, a typical profile can be expected based on the structural similarities of related eicosanoids. The following table represents a compilation of expected cross-reactivities for an this compound immunoassay, based on data from similar HETE-family ELISA kits.
It is crucial to note that the following data is a representative example and researchers should always refer to the specific product datasheet for the immunoassay kit being used.
| Compound | Representative Cross-Reactivity (%) | Structural Similarity to this compound |
| This compound | 100 | Target Analyte |
| 8(R)-HETE | < 10 | Stereoisomer |
| 5(S)-HETE | < 1 | Positional Isomer |
| 9(S)-HETE | < 1 | Positional Isomer |
| 11(S)-HETE | < 0.1 | Positional Isomer |
| 12(S)-HETE | < 0.1 | Positional Isomer |
| 15(S)-HETE | < 0.1 | Positional Isomer |
| Arachidonic Acid | < 0.01 | Precursor Molecule |
| Prostaglandin E2 | < 0.01 | Different Eicosanoid Class |
| Leukotriene B4 | < 0.01 | Different Eicosanoid Class |
Experimental Protocol: Competitive ELISA for this compound
The following is a generalized protocol for a competitive ELISA to determine this compound concentrations in biological samples.
Materials:
-
Microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
This compound standard
-
Rabbit anti-8(S)-HETE antibody
-
This compound-acetylcholinesterase (AChE) tracer
-
Ellman's Reagent
-
Wash Buffer
-
Assay Buffer
-
Plate reader capable of measuring absorbance at 405-420 nm
Procedure:
-
Standard Preparation: Prepare a serial dilution of the this compound standard in the assay buffer to create a standard curve.
-
Sample Preparation: Dilute biological samples as required with the assay buffer.
-
Plate Loading:
-
Add assay buffer to the non-specific binding (NSB) wells.
-
Add the this compound standards to the appropriate wells.
-
Add the prepared samples to the remaining wells.
-
-
Competitive Binding:
-
Add the this compound-AChE tracer to all wells except the blank and total activity wells.
-
Add the rabbit anti-8(S)-HETE antibody to all wells except the blank, NSB, and total activity wells.
-
-
Incubation: Cover the plate and incubate for a specified time (e.g., 18 hours) at 4°C.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Development: Add Ellman's Reagent to each well and incubate in the dark on an orbital shaker for a specified time (e.g., 60-90 minutes) to allow for color development.
-
Reading: Read the absorbance of each well at 405-420 nm using a microplate reader.
-
Calculation: Calculate the percentage of binding for each standard and sample relative to the maximum binding wells. Plot a standard curve and determine the concentration of this compound in the samples.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: Workflow of a competitive ELISA for this compound detection.
Caption: Simplified signaling pathway of this compound.
A Functional Comparison of 8(S)-HETE and its Precursor Arachidonic Acid: A Guide for Researchers
For Immediate Publication
This guide provides a detailed functional comparison of 8(S)-hydroxyeicosatetraenoic acid [8(S)-HETE] and its metabolic precursor, arachidonic acid (AA). Designed for researchers, scientists, and drug development professionals, this document objectively evaluates their distinct and overlapping roles in key cellular processes, supported by experimental data and detailed methodologies.
Introduction
Arachidonic acid is a polyunsaturated omega-6 fatty acid that serves as the central precursor for a vast array of bioactive lipid mediators known as eicosanoids.[1] Through the action of cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes, AA is converted into prostaglandins (B1171923), leukotrienes, thromboxanes, and HETEs, which are pivotal in regulating inflammation, immunity, and cellular signaling.[1] this compound is a specific stereoisomer of hydroxyeicosatetraenoic acid produced from the lipoxygenase pathway of arachidonic acid metabolism.[2][3] While structurally related, the specific functions of this compound diverge from its precursor, warranting a detailed comparative analysis.
Biosynthesis and Metabolism
Arachidonic acid is liberated from the cell membrane phospholipids (B1166683) by phospholipase A2 (PLA2) upon cellular stimulation.[1] Subsequently, it is metabolized by three major enzymatic pathways:
-
Cyclooxygenases (COX-1 and COX-2): Produce prostaglandins and thromboxanes, key mediators of inflammation, pain, and platelet aggregation.[1]
-
Lipoxygenases (5-LOX, 12-LOX, 15-LOX): Generate leukotrienes and various HETEs, including this compound, which are involved in inflammation, allergic reactions, and cell migration.[1]
-
Cytochrome P450 (CYP) enzymes: Produce epoxyeicosatrienoic acids (EETs) and other HETEs with diverse effects on vascular tone and inflammation.[1]
This compound is specifically formed from arachidonic acid through the action of lipoxygenase enzymes.[2][3]
Biosynthesis of Arachidonic Acid Metabolites
Functional Comparison: Quantitative Data
The following tables summarize the known quantitative data for the biological activities of this compound and arachidonic acid. It is important to note that direct comparative studies under identical experimental conditions are limited.
| Biological Activity | Molecule | Cell Type | Concentration/Dose | Effect | Reference |
| Cell Migration | This compound | Rat Corneal Epithelial Cells | Not specified | Reversed inhibition of wound closure | [2] |
| Arachidonic Acid | Not directly tested for migration | - | Precursor to various chemoattractants | [4] | |
| Cell Proliferation | This compound | Human Ventricular Cardiomyocytes | 10 µM | Induced hypertrophy | [5] |
| Arachidonic Acid | Caco-2 cells | Not specified | Increased NF-κB activation, a proliferation signal | [6] | |
| PPAR Activation | This compound | Primary Keratinocytes | 1 µM | Potent activator of PPARα and PPARδ | [7] |
| Arachidonic Acid | - | - | Activates PPARs, particularly PPARγ | [8] | |
| NF-κB Activation | This compound | RL-14 cells | 10 µM | Increased NF-κB binding activity | [5] |
| Arachidonic Acid | U937 cells | Not specified | Stimulates NF-κB nuclear translocation | [9] |
Signaling Pathways
Arachidonic acid and its metabolites exert their effects through a wide variety of signaling pathways, often initiated by binding to G protein-coupled receptors (GPCRs).[1] For instance, prostaglandins bind to prostanoid receptors (e.g., EP, DP, FP, IP, TP), and leukotrienes bind to leukotriene receptors (e.g., BLT, CysLT).[1]
This compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, leading to pro-inflammatory and proliferative responses.[1][5] Furthermore, this compound is a potent activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARδ.[7][10] A specific high-affinity cell surface receptor for this compound has not yet been definitively identified.
Signaling Pathways of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and arachidonic acid.
Cell Migration Assay (Boyden Chamber)
The Boyden chamber assay is a widely used method to quantify cell migration.[11][12][13][14]
Protocol:
-
Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane. The lower chamber is filled with a chemoattractant (e.g., this compound or a metabolite of arachidonic acid).
-
Cell Seeding: Cells are seeded in the upper compartment in a serum-free medium.
-
Incubation: The chamber is incubated for a sufficient time to allow cells to migrate through the pores of the membrane towards the chemoattractant.
-
Cell Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained.
-
Quantification: The number of migrated cells is quantified by counting under a microscope or by measuring the absorbance of the eluted stain.
Boyden Chamber Assay Workflow
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[15][16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or arachidonic acid).
-
MTT Addition: After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for MAPK Phosphorylation
Western blotting is a technique used to detect specific proteins in a sample. To assess the activation of the MAPK pathway, antibodies specific to the phosphorylated forms of MAPK proteins (e.g., p-ERK, p-p38, p-JNK) are used.[17][18][19][20]
Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated MAPK protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity to determine the relative amount of phosphorylated protein.
NF-κB Reporter Assay
A luciferase reporter assay is a common method to measure the activation of the NF-κB signaling pathway.[21][22][23][24][25]
Protocol:
-
Transfection: Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
Treatment: Treat the transfected cells with the test compound.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Assay: Add the appropriate substrate for each luciferase and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activation.
Conclusion
Arachidonic acid is a central precursor in the synthesis of a wide range of eicosanoids that have profound effects on cellular function, particularly in inflammation. This compound, as a specific lipoxygenase metabolite of arachidonic acid, exhibits more targeted biological activities, notably in promoting cell migration and proliferation through the MAPK and NF-κB signaling pathways and by activating PPARs.
While this guide provides a comprehensive overview based on available data, there is a clear need for further direct comparative studies to elucidate the relative potency and efficacy of this compound versus arachidonic acid and its other major metabolites in various physiological and pathological contexts. Such research will be invaluable for the development of novel therapeutic agents targeting eicosanoid signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. 8(S)-hydroxyeicosatetraenoic acid is the lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration in the rat cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative effect of lipoxygenase products of arachidonic acid on rat aortic smooth muscle cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arachidonic Acid but not Eicosapentaenoic Acid (EPA) and Oleic Acid Activates NF-κB and Elevates ICAM-1 Expression in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Nuclear factor kB is activated by arachidonic acid but not by eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 12. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
- 21. benchchem.com [benchchem.com]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
8(S)-HETE: A Potential New Biomarker on the Horizon? A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel and reliable biomarkers is paramount for advancing disease diagnosis, prognosis, and therapeutic monitoring. In the landscape of lipid mediators, 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) has emerged as a molecule of interest, with a growing body of preclinical evidence suggesting its potential as a biomarker in various pathological conditions, particularly those with inflammatory and cardiovascular components.
This guide provides a comprehensive comparison of this compound with established biomarkers in relevant disease areas. It summarizes the available quantitative data, details experimental protocols for its analysis, and visualizes its signaling pathways to offer a clear perspective on its current standing and future potential in the clinical and research arenas.
At a Glance: this compound vs. Established Biomarkers
To provide a clear overview, the following tables compare this compound with well-established clinical biomarkers for cardiovascular disease and inflammation. It is important to note that while extensive clinical data exists for the established biomarkers, the data for this compound is primarily derived from preclinical studies.
Table 1: Comparison of this compound with Cardiovascular Biomarkers
| Feature | This compound | High-Sensitivity Cardiac Troponins (hs-cTn) | B-type Natriuretic Peptide (BNP) |
| Biological Function | Pro-inflammatory lipid mediator, involved in cell migration and proliferation.[1] May contribute to cardiac hypertrophy. | Structural components of cardiac muscle, released upon myocyte injury. | Hormone released by ventricular cardiomyocytes in response to stretching.[2] |
| Primary Clinical Indication | Under investigation for acute coronary syndrome and cardiac hypertrophy. | Gold standard for diagnosis of acute myocardial infarction.[3][4][5] | Diagnosis and prognosis of heart failure.[2][6] |
| Source of Release | Produced by various cells, including inflammatory cells, via the lipoxygenase pathway from arachidonic acid.[7] | Cardiac myocytes. | Ventricular myocardium.[6] |
| Measurement Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][8] | Immunoassays. | Immunoassays. |
| Reported Levels (Human Plasma/Serum) | 4.44 ± 0.4 ng/mL in serum; 1.18 ± 0.2 ng/mL in zymosan-stimulated whole blood.[9] | Levels vary by assay; typically ng/L range. Rise and/or fall indicates myocardial injury.[3] | Levels vary with age and renal function; generally <100 pg/mL is normal.[6] |
| Advantages | Potential early marker of inflammation-driven cardiac events. | High sensitivity and specificity for myocardial injury.[3] | Well-established for heart failure diagnosis and severity assessment.[2][6] |
| Limitations | Lack of extensive clinical validation; not specific to cardiac injury. | Can be elevated in non-ischemic cardiac conditions.[4] | Levels can be influenced by age, renal function, and obesity. |
Table 2: Comparison of this compound with Inflammatory Biomarkers
| Feature | This compound | C-Reactive Protein (CRP) | Erythrocyte Sedimentation Rate (ESR) |
| Biological Function | Pro-inflammatory lipid mediator.[1] | Acute-phase reactant synthesized by the liver in response to inflammation.[10] | Non-specific measure of inflammation based on the rate at which red blood cells settle. |
| Primary Clinical Indication | Under investigation for various inflammatory conditions. | General marker of inflammation and infection; cardiovascular risk assessment.[11] | Non-specific screening test for inflammation. |
| Source of Release | Various cells via lipoxygenase pathway.[7] | Hepatocytes, stimulated by cytokines like IL-6.[10] | Not a secreted molecule; reflects changes in plasma proteins. |
| Measurement Method | LC-MS/MS.[1][8] | Immunoassays (standard or high-sensitivity).[12] | Westergren method. |
| Reported Levels (Human Plasma/Serum) | 4.44 ± 0.4 ng/mL in serum.[9] | Normal levels are typically <3 mg/L; levels increase significantly with inflammation.[13] | Varies with age and sex; generally <20 mm/hr is normal. |
| Advantages | May reflect specific inflammatory pathways (lipoxygenase). | Well-standardized, widely available, and responsive to acute inflammation.[14] | Simple and inexpensive test. |
| Limitations | Not widely available in clinical labs; requires specialized equipment. | Non-specific; can be elevated in many conditions.[10] | Non-specific, influenced by many factors other than inflammation, and slow to change.[14] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's biological context and the methodologies for its investigation, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Detailed Experimental Protocols
Accurate and reproducible measurement is the cornerstone of biomarker validation. The gold standard for the quantification of this compound and other eicosanoids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high specificity and sensitivity.[1]
Protocol: Quantification of this compound in Human Plasma/Serum by LC-MS/MS
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To extract and concentrate this compound from the biological matrix and remove interfering substances.
-
Materials:
-
Human plasma or serum samples.
-
Deuterated internal standard (e.g., this compound-d8).
-
Methanol (B129727), Acetonitrile, Water (LC-MS grade).
-
Formic acid.
-
SPE cartridges (e.g., C18).
-
-
Procedure:
-
Thaw plasma/serum samples on ice.
-
Spike a known amount of the deuterated internal standard into each sample. This is crucial for accurate quantification as it corrects for sample loss during preparation and instrumental variability.
-
Acidify the sample with formic acid to a pH of approximately 3.5 to ensure that this compound is in its protonated form.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute this compound from the cartridge using a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate this compound from other analytes and quantify it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.
-
Gradient: A gradient elution is used to effectively separate the analytes, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
-
MS/MS Conditions (Typical):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z 319.2) → Product ions (e.g., m/z 115.1, 179.1).[1]
-
Internal Standard (e.g., this compound-d8): Precursor ion (m/z 327.2) → Corresponding product ions.
-
-
-
Quantification:
-
A calibration curve is generated using known concentrations of this compound standards.
-
The peak area ratio of the analyte to the internal standard in the samples is calculated and compared to the calibration curve to determine the concentration of this compound.
-
Conclusion and Future Directions
This compound presents a compelling case for a potential biomarker, particularly in diseases with a strong inflammatory component. Its role in key signaling pathways associated with cell migration, proliferation, and inflammation suggests its involvement in the pathophysiology of cardiovascular diseases and potentially cancer. The availability of highly specific and sensitive analytical methods like LC-MS/MS allows for its accurate quantification in biological matrices.
However, the journey of this compound from a promising molecule in preclinical studies to a validated clinical biomarker is still in its early stages. The critical next step is the execution of well-designed clinical studies that directly compare the diagnostic and prognostic performance of this compound against established biomarkers in large patient cohorts. Such studies are essential to determine its clinical utility, establish reference ranges, and define its specific role in the complex landscape of disease biomarkers. For researchers and drug development professionals, continued investigation into this compound could unveil a valuable new tool in the pursuit of precision medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Cardiac Hypertrophy and Brain Natriuretic Peptide Levels in an Ovariectomized Rat Model Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of High-sensitivity Cardiac Troponin in Acute Coronary Syndrome | USC Journal [uscjournal.com]
- 4. zerotofinals.com [zerotofinals.com]
- 5. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 6. Natriuretic Peptide B Type Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | C-reactive protein: a target for therapy to reduce inflammation [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Changes in C-reactive protein in response to anti-inflammatory therapy as a predictor of cardiovascular outcomes: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Which measure of inflammation to use? A comparison of erythrocyte sedimentation rate and C-reactive protein measurements from randomized clinical trials of golimumab in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Crossroads of Inflammation and Cellular Signaling: A Comparative Guide to HETE Isomer Pathways
A deep dive into the divergent signaling cascades initiated by hydroxyeicosatetraenoic acid (HETE) isomers reveals a complex landscape of cellular regulation. For researchers in drug development and the broader scientific community, understanding these nuanced pathways is critical for targeting inflammatory processes and related pathologies. This guide provides a comprehensive comparison of the signaling pathways activated by 5-HETE, 12-HETE, 15-HETE, and 20-HETE, supported by quantitative data and detailed experimental methodologies.
HETE isomers, metabolites of arachidonic acid, are potent lipid mediators that orchestrate a wide array of physiological and pathological responses. Their biological activities are dictated by the specific isomer and the cellular context, activating distinct receptor-mediated signaling cascades that influence processes ranging from inflammation and angiogenesis to vascular tone and cancer progression. This guide dissects the individual signaling pathways of four key HETE isomers, presenting a clear comparison of their molecular mechanisms.
At a Glance: Comparing HETE Isomer Signaling
The following table summarizes the key components and downstream effects of the signaling pathways activated by 5-HETE, 12-HETE, 15-HETE, and 20-HETE.
| Feature | 5-HETE | 12-HETE | 15-HETE | 20-HETE |
| Primary Receptor | OXER1 | GPR31, BLT2 | - | GPR75 |
| Key Downstream Pathways | Gαi, β-arrestin | PKC, PI3K/Akt, ERK1/2, Src | JAK2/STAT5B, iNOS, NF-κB | Gαq/11, c-Src, EGFR, ERK1/2, PKC |
| Primary Cellular Responses | Chemotaxis of inflammatory cells | Pro-inflammatory, pro-angiogenic, pro-metastatic | Pro- and anti-inflammatory, pro-angiogenic | Vasoconstriction, pro-inflammatory, pro-angiogenic |
| Pathophysiological Roles | Asthma, Allergic reactions | Cancer, Inflammation, Diabetes | Cancer, Inflammation, Pulmonary Hypertension | Hypertension, Stroke, Vascular Dysfunction |
The Signaling Pathways in Detail
5-Hydroxyeicosatetraenoic Acid (5-HETE)
5-HETE is a primary product of the 5-lipoxygenase (5-LO) pathway and a potent chemoattractant for neutrophils and other inflammatory cells.[1][2] Its biological effects are primarily mediated through the G protein-coupled receptor, OXER1.[2]
Upon binding to OXER1, 5-HETE initiates a signaling cascade that leads to the activation of downstream effector molecules, culminating in cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
12-Hydroxyeicosatetraenoic Acid (12-HETE)
12-HETE, produced by 12-lipoxygenase (12-LOX), is implicated in a variety of pathological processes, including inflammation, tumor metastasis, and angiogenesis.[3][4] It exerts its effects through the G protein-coupled receptor GPR31.[4][5]
The activation of GPR31 by 12-HETE triggers multiple downstream signaling pathways, including protein kinase C (PKC), phosphoinositide 3-kinase (PI3K)/Akt, and the mitogen-activated protein kinase (MAPK) cascade, leading to diverse cellular outcomes.[3]
15-Hydroxyeicosatetraenoic Acid (15-HETE)
15-HETE, a product of 15-lipoxygenase (15-LOX), exhibits a dual role, with both pro- and anti-inflammatory activities depending on the cellular context.[6] It has been shown to induce angiogenesis through the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 5B (STAT5B) pathway.[7] Furthermore, 15-HETE can protect pulmonary artery smooth muscle cells from apoptosis via the inducible nitric oxide synthase (iNOS) pathway.[8] Its oxidized metabolite, 15-oxoETE, displays anti-inflammatory properties by activating Nrf2 and inhibiting NF-κB.[9]
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 7. ashpublications.org [ashpublications.org]
- 8. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of 8(S)-HETE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8(S)-hydroxyeicosatetraenoic acid, or 8(S)-HETE, is a bioactive lipid mediator derived from the lipoxygenase pathway of arachidonic acid metabolism. While its role in various physiological and pathological processes, including inflammation and cell migration, is increasingly recognized, a thorough understanding of its off-target effects is crucial for a complete assessment of its pharmacological profile. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, to aid researchers in evaluating its potential for therapeutic development.
Off-Target Profile of this compound: A Focus on PPARs and Downstream Signaling
A significant body of evidence points to the activation of Peroxisome Proliferator-Activated Receptors (PPARs) as a primary off-target effect of this compound.[1][2] PPARs are nuclear receptors that play critical roles in lipid metabolism and inflammation.[2] In addition to PPARs, this compound has been shown to modulate other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) cascades, which are central to cellular processes like proliferation and inflammation.
Comparative Analysis with Other Eicosanoids
To provide a clearer perspective on the specificity of this compound, it is essential to compare its activity with other structurally related hydroxyeicosatetraenoic acids (HETEs), such as 12(S)-HETE and 15(S)-HETE, as well as other classes of lipid mediators.
Quantitative Comparison of PPAR Activation
The following table summarizes the known activation profiles of this compound and its counterparts on different PPAR isoforms. The data is presented as the concentration required for half-maximal activation (EC50) or as a qualitative description of activity where precise values are not available.
| Compound | PPARα Activation | PPARγ Activation | PPARδ Activation | Reference(s) |
| This compound | Strong activator (active at 1 µM) | Weak activator (active at higher concentrations) | Weak activator | [1] |
| 12(S)-HETE | Reported to have lower affinity than this compound | Potent activator | - | [3] |
| 15(S)-HETE | Activator | Activator | - | [3] |
| 19(S)-HETE | Prostacyclin (IP) receptor agonist (EC50 ~567 nM) | - | - | [4] |
Note: Direct comparative studies with standardized EC50 values across all compounds and PPAR isoforms are limited. The descriptions are based on available literature.
Signaling Pathway Modulation
The activation of downstream signaling pathways is a critical consequence of receptor engagement. Here, we compare the effects of this compound and related compounds on the MAPK and NF-κB pathways.
This compound Signaling Pathway
Experimental Protocols
To facilitate the independent verification and further investigation of these off-target effects, detailed methodologies for key experiments are provided below.
PPAR Activation Assay (Luciferase Reporter Assay)
This assay is used to determine the ability of a compound to activate PPARs.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPAR response elements (PPREs). In the presence of a PPAR agonist, the receptor is activated, binds to the PPRE, and drives the expression of the reporter gene, leading to a measurable signal (e.g., light emission).
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or CV-1) in appropriate media.
-
Co-transfect cells with a PPRE-driven luciferase reporter plasmid, a plasmid expressing the desired PPAR isoform (α, γ, or δ), and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
After 24 hours, treat the transfected cells with varying concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After a 24-hour incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
MAPK Phosphorylation Assay (Western Blot)
This method is used to assess the activation of the MAPK pathway by measuring the phosphorylation of key kinases like p38 and JNK.
Principle: Western blotting uses specific antibodies to detect the phosphorylated (active) forms of proteins in a cell lysate.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., human ventricular cardiomyocytes) to an appropriate confluency.
-
Serum-starve the cells for a defined period (e.g., 24 hours) to reduce basal MAPK activity.
-
Treat the cells with this compound (e.g., 10 µM) for a specific duration (e.g., 2 hours).
-
-
Protein Extraction:
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of MAPK kinases (e.g., anti-phospho-p38, anti-phospho-JNK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the respective MAPK.
-
Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
-
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay measures the activation of the NF-κB signaling pathway.
Principle: Similar to the PPAR activation assay, this method utilizes a luciferase reporter gene under the control of NF-κB response elements.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) and transfect with an NF-κB-responsive luciferase reporter plasmid and a normalization control plasmid.
-
-
Compound Treatment:
-
Treat the transfected cells with this compound or other compounds for a specified time.
-
-
Luciferase Assay and Data Analysis:
-
Follow the same procedure as described for the PPAR activation assay to measure and analyze luciferase activity.
-
Experimental Workflow for Assessing Off-Target Effects
Conclusion
References
- 1. Human Metabolome Database: Showing metabocard for 8-HETE (HMDB0004679) [hmdb.ca]
- 2. 8S-HETE | 8S-Hydroxyeicosatetraenoic Acid | RUO [benchchem.com]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 8(S)-HETE: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized signaling lipids like 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, designed to be a trusted resource for your operational and safety planning.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, it is crucial to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the solvent in which the this compound is dissolved. This compound is typically supplied in a flammable organic solvent, such as ethanol (B145695) or acetonitrile, which dictates the primary hazards.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is required.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Lipid waste should be segregated from other waste streams.[1]
-
Do not mix this compound waste with incompatible chemicals.
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, vials), into a designated hazardous waste container.
-
-
Container Selection and Labeling:
-
Use a clearly labeled, leak-proof container suitable for flammable liquid waste.[1]
-
The label should clearly state "Hazardous Waste," "Flammable Liquid," and list the contents, including "this compound" and the solvent (e.g., "Ethanol").
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and properly ventilated satellite accumulation area, such as a flammable safety cabinet.
-
Keep the container closed when not in use.
-
-
Disposal Request and Pick-up:
-
Once the waste container is full, or in accordance with your institution's guidelines, arrange for pick-up by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Disposal should be in accordance with all applicable regional, national, and local laws and regulations.[2][3][4][5]
-
Quantitative Data for Disposal
While specific quantitative disposal limits for this compound are not established, the following table summarizes key considerations based on general laboratory waste guidelines for flammable liquids.
| Waste Category | Disposal Consideration | Regulatory Guideline |
| Small Quantities (e.g., <1 L) of Dilute this compound Solution | Collect as flammable hazardous waste. Do not dispose of down the drain. | Ethanol solutions with concentrations greater than 24% are typically classified as hazardous waste.[6][7] |
| Concentrated this compound | Treat as hazardous chemical waste. | All unused or expired neat chemical products should be disposed of as hazardous waste. |
| Contaminated Labware (glass, plastic) | Place in the designated flammable liquid waste container. If sharps are contaminated, they must be placed in a puncture-resistant sharps container labeled for chemical waste. | Segregate solid waste contaminated with flammable liquids from general laboratory trash. |
| Spill Cleanup Materials | All materials used to clean up a spill of this compound solution (e.g., absorbent pads, contaminated PPE) must be disposed of as flammable hazardous waste. | Follow your institution's specific spill cleanup and waste disposal procedures. For small ethanol spills, dilute with water and absorb with an inert material.[6] |
Experimental Protocol: Spill Decontamination
In the event of a small spill of this compound solution, follow this general procedure:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work in a well-ventilated area or fume hood.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.
-
Collect Absorbed Material: Carefully scoop the absorbent material into the designated flammable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All contaminated cleaning materials must be placed in the hazardous waste container.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A workflow diagram for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
